molecular formula C7H12Si B094670 Trivinylmethylsilane CAS No. 18244-95-6

Trivinylmethylsilane

Cat. No.: B094670
CAS No.: 18244-95-6
M. Wt: 124.25 g/mol
InChI Key: PKRKCDBTXBGLKV-UHFFFAOYSA-N
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Description

Trivinylmethylsilane is a versatile organosilicon compound that serves as a critical building block in advanced materials science and chemical synthesis. Its value in research derives from the presence of three highly reactive vinyl groups attached to a silicon center, which allows the molecule to act as a multifunctional crosslinking agent or a precursor for more complex silicon-based architectures. In polymer science, this compound is utilized in the development of crosslinked silicone networks. The vinyl groups participate in hydrosilylation reactions or other polymerization mechanisms, enabling the creation of materials with tailored mechanical properties, thermal stability, and specific morphological characteristics . This capability is fundamental for designing novel elastomers, resins, and smart materials. Furthermore, this compound finds significant application as a key precursor in the semiconductor industry . It is employed in the synthesis of silicone-based products and materials essential for manufacturing electronic components. Its role in the production of high-performance sealants and adhesives also benefits the automotive and construction sectors . In the field of chemical synthesis, this compound is a valuable reagent for introducing the trivinylmethylsilyl group into target molecules, facilitating the development of new chemical entities and complex organic-inorganic hybrid materials . Ongoing research and development efforts continue to expand its utility in creating advanced silicone materials with enhanced properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(ethenyl)-methylsilane
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InChI

InChI=1S/C7H12Si/c1-5-8(4,6-2)7-3/h5-7H,1-3H2,4H3
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InChI Key

PKRKCDBTXBGLKV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C[Si](C=C)(C=C)C=C
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Molecular Formula

C7H12Si
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DSSTOX Substance ID

DTXSID3066346
Record name Silane, triethenylmethyl-
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Molecular Weight

124.25 g/mol
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Physical Description

Clear to straw-colored liquid with a mild distinct odor; [Gelest MSDS]
Record name Trivinylmethylsilane
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CAS No.

18244-95-6
Record name Triethenylmethylsilane
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Record name Silane, triethenylmethyl-
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Record name Silane, triethenylmethyl-
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Record name Methyltrivinylsilane
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Record name SILANE, TRIETHENYLMETHYL-
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Trivinylmethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Trivinylmethylsilane

In the landscape of organosilicon chemistry, this compound (CAS No. 18244-95-6) emerges as a pivotal intermediate and building block. Its molecular architecture, featuring a central silicon atom bonded to one methyl group and three reactive vinyl groups, makes it an exceptionally valuable monomer and crosslinking agent.[1] The vinyl functionalities are primed for participation in polymerization and hydrosilylation reactions, enabling the synthesis of advanced silicone polymers, resins, and hybrid materials with tailored properties such as high thermal stability, flexibility, and environmental resistance.[2] This guide provides an in-depth exploration of the primary synthetic methodologies for this compound, focusing on the underlying chemical principles, practical execution, and the rationale behind process choices, tailored for researchers and professionals in chemical development.

Chapter 1: The Grignard Reaction Pathway—A Classic and Versatile Approach

The Grignard reaction remains a cornerstone of organometallic chemistry for the formation of carbon-silicon bonds and is the most frequently cited laboratory-scale method for synthesizing this compound.[1][3] This pathway leverages the nucleophilic character of a vinyl Grignard reagent to displace chloride ions from a suitable methylchlorosilane precursor.

Core Principle and Stoichiometry

The synthesis is predicated on the reaction between vinylmagnesium halide (typically chloride or bromide) and methyltrichlorosilane (CH₃SiCl₃). The choice of methyltrichlorosilane as the silicon precursor is a direct consequence of the target molecule's structure; three vinyl groups must be introduced, necessitating a precursor with three reactive leaving groups (the chlorine atoms).

Overall Reaction Scheme: 3 CH₂=CHMgCl + CH₃SiCl₃ → (CH₂=CH)₃SiCH₃ + 3 MgCl₂

The causality is straightforward: the highly polarized carbon-magnesium bond of the Grignard reagent acts as a potent carbon nucleophile, attacking the electrophilic silicon center of methyltrichlorosilane. This process occurs sequentially, with each Grignard molecule displacing one chloride ion until all three have been substituted by vinyl groups.

Experimental Protocol: A Self-Validating Workflow

The success of a Grignard synthesis is critically dependent on the rigorous exclusion of atmospheric moisture, as water rapidly quenches the Grignard reagent, converting it into an unreactive alkane (ethene in this case). The following protocol is designed as a self-validating system where successful initiation and reaction progression provide confidence in the integrity of the setup.

Materials & Equipment:

  • Three-neck round-bottom flask, condenser, and addition funnel (all oven-dried)

  • Magnesium turnings

  • Vinyl chloride or vinyl bromide

  • Methyltrichlorosilane (CH₃SiCl₃)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Ice bath

Step-by-Step Methodology:

  • Apparatus Preparation: All glassware must be scrupulously dried in an oven (e.g., at 120°C overnight) and assembled hot under a positive pressure of inert gas to prevent the ingress of moist air.[4] This is the most critical step for ensuring trustworthiness in the outcome.

  • Grignard Reagent Formation:

    • Place magnesium turnings in the reaction flask.

    • Add a portion of the anhydrous THF.

    • Add a small amount of the vinyl halide to initiate the reaction. Initiation is typically observed as gentle bubbling or a slight exotherm. If the reaction does not start, a small iodine crystal can be added as an initiator.

    • Once initiated, the remaining vinyl halide, dissolved in anhydrous THF, is added dropwise at a rate that maintains a gentle reflux.

  • Vinylation of Methyltrichlorosilane:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Add a solution of methyltrichlorosilane in anhydrous THF dropwise via the addition funnel. This step is highly exothermic and slow, controlled addition is crucial to prevent side reactions and ensure safety.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours or gently reflux to drive the reaction to completion.

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. This hydrolyzes any remaining Grignard reagent and magnesium salts.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether to recover any dissolved product.[5]

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product is purified by fractional distillation under atmospheric pressure. This compound has a boiling point of approximately 102-123°C.[2]

Visualization of the Grignard Workflow

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glass Oven-Dry Glassware Inert_Atm Assemble under N2/Ar Dry_Glass->Inert_Atm Critical Step Make_Grignard Form Vinyl-MgX in Anhydrous THF Inert_Atm->Make_Grignard Add_Silane Add CH3SiCl3 (Dropwise, 0°C) Make_Grignard->Add_Silane Exothermic Reflux Stir / Reflux Add_Silane->Reflux Quench Quench with aq. NH4Cl Reflux->Quench Extract Extract with Ether Quench->Extract Dry Dry Organic Layer Extract->Dry Distill Fractional Distillation Dry->Distill Final_Product Pure This compound Distill->Final_Product BP ~102-123°C Direct_Process_Logic Si Elemental Silicon (Si) Reactor Fluidized Bed Reactor (Cu Catalyst, 300°C) Si->Reactor MeCl Methyl Chloride (CH3Cl) MeCl->Reactor Distillation Fractional Distillation Column Reactor->Distillation Crude Silane Mix Grignard Grignard Synthesis (See Chapter 1) Distillation->Grignard Methyltrichlorosilane (CH3SiCl3) Product This compound Distillation->Product Other Silanes (e.g., (CH3)2SiCl2) Grignard->Product

Caption: Logical flow from the industrial Direct Process to this compound.

Chapter 3: Hydrosilylation Routes—Modern and Atom-Economical Alternatives

Hydrosilylation presents a powerful and atom-economical alternative for forming Si-C bonds. [6]This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated C-C bond, such as that in an alkyne. While less common than the Grignard approach for this specific molecule, it represents a more modern synthetic strategy.

Conceptual Pathway

A potential hydrosilylation route to this compound would involve the catalyzed reaction of a suitable methylhydridosilane, such as methylsilane (CH₃SiH₃), with three equivalents of acetylene.

Conceptual Reaction Scheme: 3 HC≡CH + CH₃SiH₃ --(Catalyst)--> (CH₂=CH)₃SiCH₃

This approach is highly atom-economical as, in theory, all atoms from the reactants are incorporated into the final product. Recent research has highlighted cobalt-catalyzed hydrosilylation of acetylene as a promising method for the selective synthesis of vinylsilanes. [1]

Catalysis and Selectivity

The reaction requires a transition metal catalyst. Platinum-based catalysts like Speier's (H₂PtCl₆) and Karstedt's catalyst are classic choices for hydrosilylation. [6][7]Other metals such as rhodium, ruthenium, and iron have also been developed to catalyze this transformation. [6][7]For the hydrosilylation of a terminal alkyne, the catalyst choice is crucial for controlling the regioselectivity (α- vs. β-addition) and stereoselectivity (cis vs. trans addition). [6]With a symmetric alkyne like acetylene, regioselectivity is not a concern, simplifying the process.

Chapter 4: Data Summary, Safety, and Handling

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 18244-95-6[8]
Chemical Formula C₇H₁₂Si[2]
Molecular Weight ~124.26 g/mol [2]
Appearance Clear Liquid
Boiling Point ~102 - 123°C[2]
Density ~0.769 g/cm³[2]
Flash Point ~15°C
Purity (Typical) 95%
Comparison of Synthetic Routes
MethodKey ReagentsScaleAdvantagesDisadvantages
Grignard Reaction CH₃SiCl₃, Vinyl-MgX, Anhydrous EtherLab to PilotVersatile, well-established, reliable.Moisture-sensitive, generates stoichiometric MgCl₂ waste, exothermic.
Direct Process CH₃Cl, Silicon, Cu CatalystIndustrialHighly efficient for precursor production, continuous process.Produces a mixture of products requiring separation, high capital cost. [9]
Hydrosilylation CH₃SiH₃, Acetylene, CatalystLabAtom-economical, potentially cleaner reaction.Requires specialized hydridosilane precursors, catalyst cost, handling of gaseous acetylene.
Safety and Handling Imperatives

This compound is a flammable liquid and must be handled with appropriate care. [10]

  • Handling: Always work in a well-ventilated chemical fume hood. Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge. [10]Personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate gloves, is mandatory.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. [10][11]Keep containers tightly closed, and if storing for long periods, consider storage under an inert atmosphere. [10]* Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or foam for extinction. [10]

Conclusion

The synthesis of this compound is most practically achieved at the laboratory scale via the Grignard reaction, a robust and well-understood method that relies on the industrially produced precursor, methyltrichlorosilane. The efficiency of the Müller-Rochow Direct Process ensures the economic viability of this starting material. While alternative routes like hydrosilylation offer the promise of greater atom economy, the Grignard pathway remains the most accessible and versatile method for researchers. A disciplined approach to experimental setup, particularly the rigorous exclusion of moisture, is paramount to achieving a high yield and purity of this valuable organosilicon intermediate.

References

  • This compound (18244-95-6): Properties, Applications & Manufacturer Insights. Google Cloud.
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Grignard reaction for Trivinylmethylsilane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Trivinylmethylsilane via Grignard Reaction

Abstract

This compound (C7H12Si) is a pivotal organosilicon intermediate, prized for its three reactive vinyl groups that enable its use in the synthesis of advanced silicone polymers and materials. These polymers find extensive applications in industries ranging from electronics to automotive, where properties like thermal stability, flexibility, and chemical resistance are paramount. The Grignard reaction remains a fundamental and versatile method for forming silicon-carbon bonds, offering a robust pathway to this compound from readily available precursors.[1] This guide provides a comprehensive technical overview of this synthesis, detailing the underlying chemical principles, a field-proven experimental protocol, and critical insights into process optimization and characterization for researchers and chemical development professionals.

Introduction to this compound

This compound (CAS No. 18244-95-6) is an organosilane featuring a central silicon atom bonded to one methyl group and three vinyl (-CH=CH2) groups. This molecular architecture makes it a highly reactive and valuable building block. The vinyl functionalities are key to its utility, allowing it to readily participate in polymerization and cross-linking reactions, which are essential for producing silicone networks with enhanced thermal stability and mechanical strength.[2] It is typically supplied as a clear, flammable liquid with a boiling point of approximately 102°C.[3]

The Grignard Synthesis Pathway: Mechanism and Rationale

The synthesis of this compound is achieved through the reaction of a vinyl Grignard reagent, typically vinylmagnesium bromide, with methyltrichlorosilane. This process involves two primary stages: the formation of the Grignard reagent and the subsequent nucleophilic substitution on the silicon center.

Stage 1: Formation of the Vinyl Grignard Reagent

The process begins with the formation of vinylmagnesium bromide. This is an organometallic reaction where magnesium metal is inserted into the carbon-bromine bond of vinyl bromide.[4]

Reaction: CH₂=CHBr + Mg → CH₂=CHMgBr

The reaction must be conducted in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.[5] The ether is not merely a solvent; it plays a crucial role in stabilizing the Grignard reagent by coordinating its lone pair electrons to the electron-deficient magnesium atom, forming a soluble complex.[4][5] This stabilization is critical for the reagent's formation and reactivity. The mechanism involves radical intermediates, but for practical purposes, it is understood as a direct insertion.[4]

Stage 2: Nucleophilic Substitution on Methyltrichlorosilane

Once formed, the vinyl Grignard reagent acts as a potent nucleophile, with the vinyl carbon behaving like a carbanion.[4] This nucleophile attacks the electrophilic silicon atom of methyltrichlorosilane. The reaction proceeds via three successive nucleophilic substitutions, replacing each chloride atom with a vinyl group.

Overall Reaction: 3 CH₂=CHMgBr + CH₃SiCl₃ → (CH₂=CH)₃SiCH₃ + 3 MgBrCl

To drive the reaction to completion and maximize the yield of the fully substituted this compound, a molar excess of the Grignard reagent is typically used.[1] The choice of addition order is a critical process parameter. The "normal addition" method, where the silicon precursor (methyltrichlorosilane) is added slowly to the Grignard reagent, is preferred.[1] This maintains a high concentration of the Grignard reagent throughout the reaction, favoring complete substitution and minimizing the formation of partially substituted intermediates like vinyldichloromethylsilane and divinylchloromethylsilane.

Visualizing the Synthesis Pathway

The overall process, from reagent formation to the final product, can be visualized through the following diagrams.

Reaction Mechanism

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Nucleophilic Substitution Vinyl Bromide CH₂=CHBr Grignard Reagent Vinylmagnesium Bromide (CH₂=CHMgBr) Vinyl Bromide->Grignard Reagent Insertion Mg Mg Mg->Grignard Reagent Insertion THF THF (Solvent) THF->Grignard Reagent Stabilization MeSiCl3 Methyltrichlorosilane (CH₃SiCl₃) Product This compound ((CH₂=CH)₃SiCH₃) MeSiCl3->Product + 3 eq. Grignard Reagent Byproduct 3 MgBrCl

Caption: The two-stage reaction mechanism for this compound synthesis.

Experimental Workflow

G start Start: Assemble Dry Glassware (Inert Atmosphere) prep_grignard Prepare Grignard Reagent: - Add Mg turnings & THF - Add Vinyl Bromide dropwise start->prep_grignard initiation Confirm Initiation (Bubbling, color change) prep_grignard->initiation reflux Reflux to complete formation initiation->reflux cool Cool to 0°C reflux->cool add_silane Slowly add CH₃SiCl₃ in THF cool->add_silane react Warm to RT & stir overnight add_silane->react quench Quench Reaction: Slowly add to saturated NH₄Cl(aq) react->quench workup Workup: - Separate organic layer - Extract aqueous layer with ether - Combine organic layers quench->workup dry Dry organic phase (e.g., MgSO₄) workup->dry purify Purify: - Filter - Remove solvent (rotovap) - Fractional Distillation under vacuum dry->purify characterize Characterization: NMR, GC-MS, IR purify->characterize end End: Pure this compound characterize->end

Caption: Step-by-step experimental workflow for the synthesis and purification.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety measures.

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Magnesium Turnings24.318.0 g0.33 molMust be dry.
Vinyl Bromide106.9534.2 g (23.0 mL)0.32 molHighly flammable, handle with care.[3]
Methyltrichlorosilane149.4813.4 g (10.5 mL)0.09 molCorrosive, reacts with moisture.
Tetrahydrofuran (THF)72.11~400 mL-Anhydrous, freshly distilled from a drying agent.
Saturated NH₄Cl (aq)-~200 mL-For quenching the reaction.
Anhydrous MgSO₄-As needed-For drying the organic phase.

Equipment:

  • Three-neck round-bottom flask (1 L), oven-dried

  • Reflux condenser and dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle and ice bath

  • Standard glassware for workup and distillation

Step-by-Step Methodology
  • Glassware Preparation: All glassware must be rigorously dried in an oven overnight and assembled while hot under a stream of inert gas to prevent atmospheric moisture contamination.[6] The Grignard reaction is highly sensitive to protic solvents like water.[5]

  • Grignard Reagent Formation:

    • Place the magnesium turnings (8.0 g) in the 1 L three-neck flask.

    • Assemble the condenser and dropping funnel, and establish an inert atmosphere.

    • Add 100 mL of anhydrous THF to the flask to cover the magnesium.

    • In the dropping funnel, prepare a solution of vinyl bromide (34.2 g) in 150 mL of anhydrous THF.

    • Add a small portion (~10 mL) of the vinyl bromide solution to the magnesium suspension. Initiation is indicated by gentle bubbling and the solution turning cloudy grey. If the reaction does not start, gentle warming or the addition of an iodine crystal can be used as an initiator.[7]

    • Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[7] The resulting dark grey-brown solution is the vinylmagnesium bromide reagent.

  • Reaction with Methyltrichlorosilane:

    • Cool the Grignard solution to 0°C using an ice bath. Vigorous stirring is essential.

    • Prepare a solution of methyltrichlorosilane (13.4 g) in 100 mL of anhydrous THF in the dropping funnel.

    • Add the methyltrichlorosilane solution dropwise to the cold, stirred Grignard reagent. The addition must be slow to control the exothermic reaction and prevent side reactions. A temperature rise should be observed but kept under control.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 12 hours (or overnight) to ensure the reaction goes to completion.

  • Workup and Quenching:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully pour the reaction mixture into a separate beaker containing 200 mL of saturated aqueous ammonium chloride solution, also cooled in an ice bath. This hydrolyzes any unreacted Grignard reagent and dissolves the magnesium salts.[7]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two times with diethyl ether (~50 mL each).

    • Combine all organic layers and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the bulk of the solvent using a rotary evaporator.

    • The crude product is then purified by fractional distillation. Collect the fraction boiling at 102-104°C at atmospheric pressure.[3] This step is critical to separate the desired product from any unreacted starting materials, solvent, and side products.

Process Optimization and Management of Side Reactions

  • Stoichiometry: A slight excess of the Grignard reagent relative to the Si-Cl bonds (e.g., 3.2 equivalents of Grignard to 1 equivalent of MeSiCl₃) is recommended to ensure complete substitution.

  • Temperature Control: Maintaining a low temperature during the addition of methyltrichlorosilane is crucial to manage the reaction's exothermicity and suppress the formation of Wurtz-type coupling byproducts.[1]

  • Solvent Purity: The use of truly anhydrous THF is non-negotiable. Water will quench the Grignard reagent, reducing the yield and generating side products.[6][7]

  • Inert Atmosphere: Preventing oxygen ingress is important, especially during the formation of the Grignard reagent, to avoid oxidation side reactions.[7]

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

  • NMR Spectroscopy:

    • ¹H NMR: The spectrum should show two distinct signals: a multiplet in the vinyl region (~5.7-6.2 ppm) corresponding to the 9 vinyl protons, and a sharp singlet in the aliphatic region (~0.1-0.2 ppm) for the 3 methyl protons. The integration ratio should be 3:1 (vinyl:methyl).

    • ¹³C NMR: Expect signals for the vinyl carbons and the methyl carbon.

    • ²⁹Si NMR: A single resonance confirming the silicon environment.

    • An internal standard like tetramethylsilane (TMS) is used to reference the chemical shifts to 0 ppm.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the purity of the distilled product and identify any potential impurities. The mass spectrum will show a molecular ion peak corresponding to the product's molecular weight (124.26 g/mol ).[2][10]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C=C stretching vibrations for the vinyl groups and Si-C bond absorptions.

Conclusion

The Grignard reaction provides a reliable and scalable method for the synthesis of this compound. Success hinges on a deep understanding of the underlying organometallic chemistry and meticulous attention to experimental detail, particularly the exclusion of atmospheric moisture and the control of reaction stoichiometry and temperature. By following a well-designed protocol and implementing robust characterization techniques, researchers can consistently produce high-purity this compound, a critical building block for the next generation of advanced silicone materials.

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  • Tetramethylsilane (TMS)

Sources

Navigating the Synthesis of Trivinylmethylsilane: A Technical Guide to Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of Trivinylmethylsilane

This compound (TVMS) stands as a cornerstone intermediate in the synthesis of advanced silicone-based materials. Its trifunctional vinyl reactivity makes it an indispensable crosslinking agent and monomer for producing high-performance polymers with exceptional thermal stability, flexibility, and chemical resistance. These properties are paramount in demanding applications within the electronics, automotive, and aerospace industries. While the traditional Grignard-based synthesis has long been the workhorse for TVMS production, the pursuit of more efficient, cost-effective, and sustainable manufacturing processes has driven the exploration of alternative synthetic pathways. This in-depth technical guide provides a comprehensive overview of these alternative routes, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development and material science.

The Incumbent: A Critical Look at the Grignard Synthesis

The Grignard reaction, a classic method for forming carbon-carbon bonds, has historically been the primary route for synthesizing this compound.[1] This process typically involves the reaction of methyltrichlorosilane with a vinyl Grignard reagent, such as vinylmagnesium bromide or vinylmagnesium chloride.

While reliable, the Grignard route is not without its challenges. The highly reactive nature of the Grignard reagent necessitates stringent anhydrous conditions, as even trace amounts of moisture can quench the reagent and significantly reduce yields. The use of ethereal solvents like diethyl ether or tetrahydrofuran (THF) introduces flammability and peroxide formation hazards. Furthermore, the formation of byproducts, such as biphenyl from the coupling of the Grignard reagent, can complicate purification.[2]

Alternative Synthetic Trajectories: A Comparative Analysis

The limitations of the Grignard synthesis have spurred the development of several alternative routes, each with its own set of advantages and disadvantages. The following table provides a comparative overview of the most prominent methods.

Synthesis Route Starting Materials Catalyst/Reagents Typical Yield Advantages Disadvantages
Grignard Synthesis Methyltrichlorosilane, Vinyl Halide, MagnesiumNone (reagent-based)ModerateWell-established, versatileRequires stringent anhydrous conditions, flammable solvents, byproduct formation
Hydrosilylation Methyltrialkoxysilane, AcetylenePlatinum-based catalysts (e.g., Karstedt's, Speier's)HighHigh atom economy, high purity products, milder conditionsCost of platinum catalyst, potential for side reactions (e.g., dehydrogenative silylation)
Dehydrochlorination Methylvinyldichlorosilane, BaseTertiary amines (e.g., triethylamine)Moderate to HighAvoids Grignard reagents, can utilize readily available chlorosilanesStoichiometric amounts of base required, formation of salt byproducts
Direct Synthesis Elemental Silicon, Vinyl Chloride, Methyl ChlorideCopper-based catalystsVariablePotentially the most cost-effective, direct route to precursorsHigh temperatures and pressures required, complex product mixtures, catalyst deactivation

Deep Dive into Alternative Methodologies

Hydrosilylation: An Atom-Economical Approach

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon multiple bond, represents a highly efficient and atom-economical alternative to the Grignard synthesis.[3] In the context of this compound synthesis, this typically involves the reaction of a methyl-substituted silane containing Si-H bonds with acetylene, catalyzed by a transition metal complex, most commonly a platinum-based catalyst.

Reaction Causality and Mechanistic Insights: The catalytic cycle of platinum-catalyzed hydrosilylation is generally understood to follow the Chalk-Harrod mechanism or a modified version thereof.[4][5] The process is initiated by the oxidative addition of the hydrosilane to the platinum(0) catalyst, forming a platinum(II) hydride species. Subsequent coordination of acetylene to the platinum center, followed by migratory insertion of the alkyne into the Pt-H bond, leads to a vinyl-platinum intermediate. Finally, reductive elimination of the vinylsilane product regenerates the platinum(0) catalyst, allowing the cycle to continue. The choice of catalyst and reaction conditions can influence the regioselectivity of the addition (α- vs. β-adduct) and the potential for side reactions like dehydrogenative silylation.[3]

Hydrosilylation_Mechanism cluster_catalyst_regeneration Pt0 Pt(0) Catalyst PtH Oxidative Addition Pt(II)-H(SiR3) Complex Pt0->PtH + H-SiR3 Pt_acetylene Acetylene Coordination Pt(II)-H(SiR3)(C2H2) PtH->Pt_acetylene + C2H2 Pt_vinyl Migratory Insertion Pt(II)-vinyl(SiR3) Pt_acetylene->Pt_vinyl Insertion Pt_vinyl->Pt0 - Product Product This compound Pt_vinyl->Product Reductive Elimination

Figure 1: Simplified Chalk-Harrod Mechanism for Hydrosilylation.

Experimental Protocol: Hydrosilylation of Methyltriethoxysilane with Acetylene

This protocol is a representative procedure based on established principles for the synthesis of vinylalkoxysilanes.

  • Reactor Setup: A dry, inert-gas-purged, high-pressure autoclave equipped with a magnetic stirrer, gas inlet, liquid sampling valve, and a thermocouple is charged with methyltriethoxysilane and a platinum-based catalyst (e.g., Karstedt's catalyst, typically at 10-50 ppm Pt concentration).

  • Inerting: The reactor is sealed and purged several times with dry nitrogen to remove any residual air and moisture.

  • Reaction Initiation: The reactor is heated to the desired temperature (typically 80-120°C). Acetylene gas is then introduced into the reactor, and the pressure is maintained at a constant value (e.g., 10-20 bar).

  • Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing them by gas chromatography (GC) to determine the conversion of methyltriethoxysilane and the formation of mono-, di-, and this compound.

  • Reaction Completion and Work-up: Once the desired conversion is achieved, the reactor is cooled to room temperature, and the excess acetylene is carefully vented.

  • Purification: The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound from unreacted starting materials and any byproducts.[6][7]

Dehydrochlorination: A Base-Mediated Pathway

Dehydrochlorination offers a viable alternative that circumvents the need for organometallic reagents. This method typically involves the reaction of a vinyl-substituted chlorosilane with a base to eliminate hydrogen chloride and form a new vinyl group. For the synthesis of this compound, a potential precursor would be methylvinyldichlorosilane, which can be vinylated and subsequently dehydrochlorinated.

Reaction Causality and Mechanistic Insights: The reaction proceeds via an elimination mechanism, where a base, typically a tertiary amine like triethylamine, abstracts a proton from a carbon adjacent to the silicon atom, while a chloride ion is simultaneously eliminated from the silicon center. The choice of a non-nucleophilic, sterically hindered base is crucial to favor elimination over substitution reactions. The reaction is driven by the formation of a stable trialkylammonium chloride salt, which often precipitates from the reaction mixture.

Dehydrochlorination_Workflow Start Methylvinyldichlorosilane Intermediate Addition of Vinyl Source Start->Intermediate Precursor Chlorinated Precursor Intermediate->Precursor Base Addition of Base (e.g., Triethylamine) Precursor->Base Reaction Dehydrochlorination Reaction Base->Reaction Product This compound Reaction->Product Byproduct Triethylammonium Chloride Reaction->Byproduct Purification Purification (Distillation) Product->Purification Filtration Filtration Byproduct->Filtration

Figure 2: General Workflow for Dehydrochlorination Synthesis.

Experimental Protocol: Conceptual Dehydrochlorination Route

  • Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a solution of the chlorinated vinylsilane precursor in a dry, inert solvent (e.g., toluene).

  • Addition of Base: Triethylamine (stoichiometric amount) is added dropwise to the stirred solution at room temperature. An exothermic reaction may be observed, and the formation of a white precipitate (triethylammonium chloride) is expected.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux for a specified period to ensure complete reaction. The progress of the reaction can be monitored by GC analysis of the liquid phase.

  • Work-up: The reaction mixture is cooled to room temperature, and the precipitated triethylammonium chloride is removed by filtration.

  • Purification: The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound.

Direct Synthesis: A Route from Elemental Silicon

The "Direct Synthesis" or "Rochow Process" is a high-temperature, catalyzed reaction between elemental silicon and an organic halide to produce organohalosilanes. While not a direct route to this compound itself, it is a crucial industrial process for producing the necessary precursors, such as methyltrichlorosilane. Conceptually, a direct synthesis involving silicon, methyl chloride, and vinyl chloride could be envisioned, although controlling the selectivity to obtain a high yield of this compound would be extremely challenging.

Reaction Causality and Mechanistic Insights: The direct synthesis is a complex heterogeneous catalytic process that is believed to proceed through a radical mechanism. Copper is a key catalyst, facilitating the reaction between silicon and the organic halide. The reaction conditions, including temperature, pressure, and the presence of promoters, have a significant impact on the product distribution. The high temperatures required (typically 250-350°C) and the complex product mixtures are major challenges of this approach for the synthesis of a specific, multi-substituted silane like this compound.

Product Characterization and Quality Control

Regardless of the synthetic route employed, rigorous characterization of the final product is essential to ensure its purity and identity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an indispensable tool for assessing the purity of this compound and identifying any byproducts. The retention time in the GC provides information on the purity, while the mass spectrum gives structural information. The fragmentation pattern of this compound under electron ionization would be expected to show characteristic losses of methyl and vinyl groups.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the vinyl protons (typically in the range of 5.5-6.5 ppm) and the methyl protons (a singlet at around 0.1-0.3 ppm).

    • ²⁹Si NMR: The silicon-29 NMR spectrum provides a definitive confirmation of the silicon environment. For this compound, a single resonance is expected in the region characteristic of silanes with one alkyl and three vinyl substituents.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will exhibit characteristic absorption bands for the C=C stretching of the vinyl groups (around 1600 cm⁻¹), C-H stretching of the vinyl and methyl groups (around 2900-3100 cm⁻¹), and Si-C stretching (around 1250 cm⁻¹).[9]

Safety and Handling Considerations

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Due to its volatility and flammability, it should be stored in a cool, dry place away from sources of ignition.

Conclusion: A Forward-Looking Perspective

While the Grignard synthesis remains a viable method for the production of this compound, the alternative routes, particularly hydrosilylation, offer significant advantages in terms of atom economy, purity, and milder reaction conditions. The choice of the optimal synthetic route will ultimately depend on factors such as the desired scale of production, cost considerations, and the availability of starting materials and catalysts. As the demand for high-performance silicone materials continues to grow, the development of even more efficient and sustainable methods for the synthesis of key intermediates like this compound will remain an active area of research and industrial innovation.

References

  • Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media.
  • Roy, A. K. (2006).
  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • Patai, S., & Rappoport, Z. (Eds.). (2011). The Chemistry of Organic Silicon Compounds. John Wiley & Sons.
  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.
  • Trost, B. M., & Li, C. J. (Eds.). (2014).
  • Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Harwood, L. M., & Moody, C. J. (1989). Experimental Organic Chemistry: Principles and Practice.
  • Armarego, W. L., & Chai, C. L. (2012).
  • McMaster, M. C. (2013). GC/MS: A Practical User's Guide. John Wiley & Sons.
  • Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Sigma-Aldrich.
  • Gelest, Inc.
  • U.S. Patent No. 4,766,235.
  • U.S. Patent No. 5,191,103.
  • Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

  • The Chemical Intermediate: this compound in Focus. (2026, January 5). Specialty Chemicals Magazine. [Link]

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Purifying Trivinylmethylsilane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Purification of Trivinylmethylsilane from Reaction Mixtures, Tailored for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This compound is a pivotal building block in the synthesis of advanced silicone-based materials, finding applications in electronics, automotive components, and specialized coatings. The commercial product is typically available at a purity of 95%, which, for many advanced applications, necessitates further purification to remove residual starting materials, byproducts, and solvents that can interfere with polymerization processes and compromise the properties of the final materials.[1][2] This guide provides a comprehensive overview of the purification of this compound from a typical reaction mixture, focusing on the underlying principles and practical execution of fractional distillation and preparative gas chromatography. We will delve into the identification of common impurities, detailed purification protocols, and analytical methods for purity verification, empowering researchers to obtain high-purity this compound for their demanding applications.

Understanding the Impurity Profile of Crude this compound

The synthesis of this compound commonly proceeds via a Grignard reaction, where a vinyl Grignard reagent (e.g., vinylmagnesium bromide) is reacted with a methylchlorosilane precursor (e.g., methyltrichlorosilane) in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether.[3][4][5] This synthetic route, while effective, can lead to a variety of impurities in the crude product. A thorough understanding of these impurities is paramount for designing an effective purification strategy.

Common Impurities in Crude this compound:

  • Unreacted Starting Materials:

    • Methyltrichlorosilane (CH₃SiCl₃): A volatile and reactive precursor.

    • Vinyl Grignard Reagent (CH₂=CHMgBr) and its byproducts: Can lead to the formation of magnesium salts and other organomagnesium species.

  • Reaction Byproducts:

    • Divinyl(methyl)chlorosilane ( (CH₂=CH)₂Si(CH₃)Cl ): An intermediate in the reaction sequence.

    • Vinyl(methyl)dichlorosilane ( (CH₂=CH)Si(CH₃)Cl₂ ): Another possible intermediate.

    • Tetravinylsilane ( (CH₂=CH)₄Si ): Formed by the complete vinylation of the silicon center.

    • Coupling Products: Such as 1,3-butadiene from the coupling of vinyl groups.

  • Solvents:

    • Tetrahydrofuran (THF) or Diethyl Ether: The reaction solvent can be a significant impurity.

The boiling points of these potential impurities are critical for selecting the appropriate purification method.

CompoundBoiling Point (°C)
Diethyl Ether34.6
Methyltrichlorosilane66
Tetrahydrofuran (THF)66
This compound 102 [1]
Divinyl(methyl)chlorosilane~110-120 (estimated)
Tetravinylsilane130

Purification Strategies: A Comparative Overview

Given the volatile and relatively low-boiling nature of this compound and its likely impurities, two primary purification techniques are most effective: Fractional Distillation and Preparative Gas Chromatography (GC) .

Sources

An In-depth Technical Guide to Common Impurities in Trivinylmethylsilane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Trivinylmethylsilane (TVMS) is a pivotal organosilicon intermediate, indispensable in the synthesis of advanced silicone polymers and specialty chemicals. Its trifunctional nature, conferred by the three vinyl groups, allows for its use as a crosslinking agent and a monomer in various polymerization processes. The purity of TVMS is paramount, as even trace impurities can significantly impact the kinetics of polymerization, the final properties of the material, and, in biomedical applications, its biocompatibility. This technical guide provides a comprehensive overview of the common impurities encountered during the synthesis of this compound, with a primary focus on the prevalent industrial method: the Grignard reaction. We will delve into the mechanistic origins of these impurities, present detailed protocols for their analytical characterization, and discuss strategies for their control.

Introduction: The Synthetic Landscape of this compound

The most common and economically viable route for the industrial production of this compound involves the Grignard reaction. This process utilizes the reaction of a vinyl Grignard reagent, typically vinylmagnesium bromide or chloride, with methyltrichlorosilane. While seemingly straightforward, this synthesis pathway is susceptible to the formation of a variety of impurities stemming from incomplete reactions, side reactions, and subsequent hydrolysis.

Alternative, though less common, synthetic strategies include direct synthesis and hydrosilylation. The direct synthesis involves the reaction of methyltrichlorosilane with vinyl chloride in the presence of a metal catalyst. Hydrosilylation, on the other hand, would involve the addition of a silane containing Si-H bonds to a vinyl-containing precursor. Each of these methods presents a unique impurity profile that must be considered.

This guide will primarily focus on the impurities arising from the Grignard synthesis route due to its industrial prevalence. A brief overview of potential impurities from other routes will also be provided for a comprehensive understanding.

Impurity Profile in the Grignard Synthesis of this compound

The Grignard synthesis of this compound, while effective, is a stepwise process where each of the three chlorine atoms on the methyltrichlorosilane is substituted by a vinyl group. This sequential nature is the primary origin of several process-related impurities. The purity of commercially available this compound is typically around 95%.

Unreacted Starting Materials and Reagents
  • Methyltrichlorosilane (MTCS): Due to kinetic and stoichiometric factors, a small amount of the starting material, methyltrichlorosilane, may remain unreacted in the final product. Its high volatility and reactivity make its removal during workup crucial.

  • Vinyl Grignard Reagent and its Byproducts: Residual vinylmagnesium halide and its hydrolysis product, ethene, can be present. More significantly, the Grignard reagent can participate in side reactions.

Partially Vinylated Intermediates

The stepwise nature of the Grignard reaction inevitably leads to the formation of partially substituted chlorosilanes. These are the most common impurities found in this compound.

  • Methylvinyldichlorosilane (MVDCS): Formed after the first vinyl group substitution.

  • Methyldivinylchlorosilane (MDVCS): Formed after the second vinyl group substitution.

These chlorinated intermediates are reactive and can undergo hydrolysis, leading to the formation of siloxanes.

Siloxane Formation: The Role of Hydrolysis

The presence of moisture during the reaction or workup is a significant contributor to impurity formation. Chlorosilanes are highly susceptible to hydrolysis, leading to the formation of silanols, which readily condense to form siloxanes.

  • Linear and Cyclic Siloxanes: The hydrolysis of unreacted methyltrichlorosilane and the partially vinylated intermediates can lead to a complex mixture of linear and cyclic siloxanes. These siloxanes can have varying numbers of methyl and vinyl groups attached to the silicon atoms. For instance, the hydrolysis of methyldivinylchlorosilane can lead to the formation of 1,3-dimethyl-1,3-divinyldisiloxane. The degradation of polydimethylsiloxane (PDMS) fluids under aqueous conditions has been shown to produce polar siloxanols[1].

Impurities from Alternative Synthetic Routes
  • Direct Synthesis: This process can lead to byproducts such as tetraalkoxysilanes, linear and cyclic silicates, hydrocarbons, ethers, aldehydes, and ketones.

  • Hydrosilylation: While a versatile method for creating Si-C bonds, hydrosilylation reactions can be accompanied by side reactions like isomerization of the alkene, dehydrogenative silylation, and the formation of oligomers and polymers.

The following table summarizes the common impurities found in this compound synthesized via the Grignard route.

Impurity Class Specific Impurities Origin
Unreacted Starting Materials Methyltrichlorosilane (MTCS)Incomplete reaction
Partially Vinylated Intermediates Methylvinyldichlorosilane (MVDCS)[2]Incomplete vinylation
Methyldivinylchlorosilane (MDVCS)Incomplete vinylation
Hydrolysis Products (Siloxanes) Linear and cyclic methylvinylsiloxanesReaction of chlorosilanes with water
Solvent and Reagent Residues Tetrahydrofuran (THF), Diethyl etherReaction solvent

Analytical Characterization of Impurities

A robust analytical workflow is essential for the identification and quantification of impurities in this compound. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile impurities in this compound. The combination of chromatographic separation and mass spectrometric detection allows for the identification of individual components in a complex mixture.

A validated GC-MS method is crucial for accurate impurity profiling[3][4].

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • For quantification, prepare calibration standards of known impurities at various concentrations.

  • An internal standard can be used for improved accuracy.

GC-MS Parameters: The following table provides a typical set of GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and column used[5][6][7].

Parameter Value
GC System Agilent 8890 GC with 7000D TQ MS or equivalent[5]
Column Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless mode)
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-400

Data Analysis:

  • Identify peaks by comparing their mass spectra with reference libraries (e.g., NIST).

  • Confirm the identity of key impurities by running authentic standards.

  • Quantify impurities using calibration curves generated from the standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample TVMS Sample Dilution Dilution & Mixing Sample->Dilution Solvent Solvent (e.g., Hexane) Solvent->Dilution GC_Vial Transfer to GC Vial Dilution->GC_Vial Injector Injector GC_Vial->Injector GC_Column GC Column (Separation) Injector->GC_Column MS_Detector MS Detector (Ionization & Detection) GC_Column->MS_Detector Chromatogram Chromatogram MS_Detector->Chromatogram Mass_Spectra Mass Spectra MS_Detector->Mass_Spectra Quantification Quantification Chromatogram->Quantification Library_Search Library Search & Standard Comparison Mass_Spectra->Library_Search Library_Search->Quantification

Caption: Workflow for GC-MS analysis of this compound impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation of impurities and for quantifying their levels in the bulk product. ¹H, ¹³C, and ²⁹Si NMR are all employed for a comprehensive analysis.

Sample Preparation:

  • Dissolve approximately 20-50 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube[8][9][10].

  • Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.

  • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing (δ 0.00 ppm for ¹H and ¹³C) and quantification.

NMR Acquisition Parameters: The following are general parameters for ¹H, ¹³C, and ²⁹Si NMR analysis.

Parameter ¹H NMR ¹³C NMR ²⁹Si NMR
Spectrometer 400 MHz or higher100 MHz or higher79.5 MHz or higher
Solvent CDCl₃CDCl₃CDCl₃
Pulse Sequence Standard single pulseProton-decoupled single pulseInverse-gated decoupling
Acquisition Time 2-4 s1-2 s1-2 s
Relaxation Delay 1-5 s2-10 s10-30 s
Number of Scans 8-16128-10241024-4096

Data Analysis:

  • ¹H NMR: The vinyl protons of this compound typically appear as a complex multiplet between δ 5.7 and 6.2 ppm, while the methyl protons appear as a singlet around δ 0.1-0.2 ppm. Impurities will have distinct chemical shifts. For example, the methyl protons of methylvinyldichlorosilane will be shifted downfield compared to this compound due to the deshielding effect of the chlorine atoms.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule and impurities.

  • ²⁹Si NMR: This is particularly useful for identifying different silane species. The chemical shift of the silicon atom is highly sensitive to its substituents[11][12][13]. This compound will have a characteristic ²⁹Si chemical shift, and the partially vinylated intermediates and siloxanes will have distinct and well-resolved signals.

Impurity_Formation_Analysis cluster_impurities Potential Impurities cluster_analysis Analytical Techniques MTCS Methyltrichlorosilane (MeSiCl₃) MVDCS Methylvinyldichlorosilane (Me(CH=CH₂)SiCl₂) MTCS->MVDCS 1st Vinylation Siloxanes Siloxanes ([Me(CH=CH₂)SiO]n) MTCS->Siloxanes Hydrolysis VingylMgX Vinyl Grignard (CH₂=CHMgX) TVMS This compound (MeSi(CH=CH₂)₃) VingylMgX->TVMS VingylMgX->MVDCS MDVCS Methyldivinylchlorosilane (Me(CH=CH₂)₂SiCl) VingylMgX->MDVCS GCMS GC-MS (Separation & Identification) TVMS->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) (Structural Elucidation & Quantification) TVMS->NMR MVDCS->MDVCS 2nd Vinylation MVDCS->Siloxanes Hydrolysis MVDCS->GCMS MVDCS->NMR MDVCS->TVMS 3rd Vinylation MDVCS->Siloxanes Hydrolysis MDVCS->GCMS MDVCS->NMR Siloxanes->GCMS Siloxanes->NMR

Caption: Formation pathways of common impurities in this compound synthesis and their analysis.

Self-Validating Systems and Quality Control

To ensure the reliability of impurity profiling, a self-validating system for the analytical methods is crucial. This involves adherence to guidelines such as those from the International Council for Harmonisation (ICH)[14].

  • Specificity: The analytical method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components[4][11].

  • Linearity and Range: The method should demonstrate a linear relationship between the concentration of the impurity and the analytical response over a defined range.

  • Accuracy and Precision: The accuracy refers to the closeness of the test results to the true value, while precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[15].

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy[3].

  • Robustness: The method's capacity to remain unaffected by small, but deliberate variations in method parameters provides an indication of its reliability during normal usage.

Conclusion

The synthesis of this compound, a key building block in silicone chemistry, is often accompanied by the formation of various impurities that can significantly affect its performance in downstream applications. A thorough understanding of the synthetic pathway and the mechanistic origins of these impurities is the first step toward effective quality control. The Grignard route, while industrially favored, necessitates stringent control over reaction conditions and moisture exclusion to minimize the formation of partially vinylated intermediates and siloxanes.

The implementation of robust analytical methodologies, primarily GC-MS and multi-nuclear NMR spectroscopy, is essential for the comprehensive identification and quantification of these impurities. By establishing and adhering to validated analytical protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity and performance of the advanced materials derived from it.

References

An In-Depth Technical Guide to Trivinylmethylsilane: Synthesis, Properties, and Applications in Advanced Material Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Trifunctional Organosilane

Trivinylmethylsilane, identified by the CAS number 18244-95-6 , is a pivotal organosilane that serves as a highly reactive building block in the synthesis of advanced silicone-based materials.[1] Its unique molecular architecture, featuring three vinyl groups and a methyl group attached to a central silicon atom, imparts significant reactivity, making it an indispensable intermediate in polymer and materials science.[2] The vinyl functionalities are particularly noteworthy as they readily participate in a variety of chemical transformations, most prominently polymerization and hydrosilylation reactions, enabling the creation of precisely tailored polymeric structures.[1][2] This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical role in the development of high-performance silicone polymers with enhanced thermal stability, mechanical resilience, and specialized functionalities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and effective application in research and development. This clear, colorless to light yellow liquid possesses a characteristic profile that dictates its storage, handling, and reactivity.[3]

PropertyValueReferences
CAS Number 18244-95-6[1][2][3]
Molecular Formula C₇H₁₂Si[1][2]
Molecular Weight 124.26 g/mol [1]
Appearance Clear to light yellow liquid[3]
Boiling Point 102 °C[1][3]
Melting Point <0 °C[3]
Density 0.769 g/cm³[1][3]
Refractive Index 1.4411[3]
Flash Point 15 °C (59 °F)[1][3]
Purity Typically ≥95%[1][2][3]

Synthesis of this compound: A Laboratory Perspective

The synthesis of this compound is most commonly achieved through the reaction of a vinyl Grignard reagent with a methyltrichlorosilane. This method allows for the controlled introduction of the three vinyl groups onto the silicon center.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a representative laboratory-scale synthesis of this compound.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Vinyl chloride or vinyl bromide

  • Methyltrichlorosilane

  • Iodine crystal (as initiator)

  • Anhydrous hexane

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of vinyl chloride or vinyl bromide in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. Continue stirring until most of the magnesium has reacted to form the vinylmagnesium halide Grignard reagent.

  • Reaction with Methyltrichlorosilane: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of methyltrichlorosilane in anhydrous diethyl ether or THF from the dropping funnel. A white precipitate of magnesium halides will form. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the reaction temperature.

  • Work-up and Purification: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent by distillation. The crude this compound is then purified by fractional distillation under atmospheric or reduced pressure to yield the final product.

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Reactivity and Polymerization of this compound

The trifunctionality of this compound is the cornerstone of its utility. The three vinyl groups provide multiple sites for polymerization and crosslinking, leading to the formation of complex and robust polymeric networks.

Anionic Polymerization

Anionic polymerization of this compound can be initiated by organolithium reagents, such as n-butyllithium, typically in a non-polar solvent like hexane.[1] This method can offer good control over the polymerization process.

Experimental Protocol: Anionic Polymerization

  • Monomer and Solvent Purification: this compound and hexane must be rigorously purified to remove any protic impurities that would terminate the anionic polymerization. This is typically achieved by distillation from a suitable drying agent like calcium hydride.

  • Initiation: In a dry, inert atmosphere (e.g., under argon or nitrogen), a solution of this compound in hexane is cooled to a low temperature (e.g., -78 °C). A calculated amount of n-butyllithium solution is then added dropwise to initiate the polymerization.

  • Propagation: The reaction mixture is allowed to stir at the low temperature for a specified period to allow for polymer chain growth.

  • Termination: The polymerization is terminated by the addition of a protic solvent, such as methanol.

  • Isolation and Characterization: The resulting polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol), filtered, and dried under vacuum. The polymer's molecular weight and structure can be characterized by techniques such as gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) spectroscopy.

Caption: Anionic polymerization of this compound.

Radical Polymerization

Free radical polymerization of this compound can be initiated using common radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).[4] This method is often less sensitive to impurities compared to anionic polymerization.

Experimental Protocol: Radical Polymerization

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, this compound is mixed with a suitable solvent (e.g., toluene) and the radical initiator (e.g., AIBN).

  • Polymerization: The mixture is heated to the decomposition temperature of the initiator (typically 60-80 °C for AIBN) under an inert atmosphere to initiate polymerization. The reaction is allowed to proceed for several hours.

  • Isolation: The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying.

Hydrosilylation Reactions: A Gateway to Functional Materials

Hydrosilylation is a powerful reaction that involves the addition of a Si-H bond across an unsaturated bond, such as the vinyl groups of this compound. This reaction is typically catalyzed by platinum or rhodium complexes and is a cornerstone of silicone chemistry for crosslinking and functionalization.

Platinum-Catalyzed Hydrosilylation for Crosslinking

This compound is an excellent crosslinking agent for silicone polymers containing Si-H groups, such as poly(methylhydrosiloxane) (PMHS). This reaction is widely used to cure silicone elastomers and resins.

Experimental Protocol: Hydrosilylation Crosslinking

  • Formulation: A vinyl-functional silicone polymer is thoroughly mixed with a Si-H functional silicone crosslinker (e.g., PMHS) and a catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst). The ratio of vinyl to hydride groups is a critical parameter that controls the crosslink density and the final properties of the material.

  • Curing: The mixture is then cured, either at room temperature or with gentle heating, to facilitate the hydrosilylation reaction and the formation of a crosslinked network.

  • Characterization: The mechanical and thermal properties of the cured silicone can be evaluated using techniques such as tensile testing and thermogravimetric analysis (TGA).

Caption: Platinum-catalyzed hydrosilylation for crosslinking silicones.

Applications in Advanced Materials

The unique reactivity of this compound makes it a valuable component in the formulation of a wide range of advanced materials.

  • Silicone Elastomers and Resins: As a crosslinking agent, this compound significantly enhances the mechanical properties, such as tensile strength and hardness, and the thermal stability of silicone elastomers and resins.[5][6] The degree of crosslinking, and thus the material properties, can be precisely controlled by adjusting the concentration of this compound.

  • Coatings and Adhesives: In coatings and adhesives, the incorporation of this compound can improve adhesion to various substrates and enhance the durability and weather resistance of the final product.[2]

  • Electronics and Encapsulants: Silicone materials crosslinked with this compound are used as encapsulants and potting compounds in the electronics industry due to their excellent dielectric properties, thermal stability, and ability to protect sensitive electronic components from moisture and mechanical stress.[1]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][3] It is important to avoid contact with skin and eyes and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is a versatile and highly reactive organosilane that plays a crucial role in the development of advanced silicone materials. Its trifunctional nature allows for the precise control of polymer architecture and crosslink density, enabling the tailoring of material properties to meet the demands of a wide range of applications, from industrial coatings to high-tech electronics. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists seeking to leverage its unique chemical characteristics for the innovation of next-generation materials.

References

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  • Oku, J., Hasegawa, T., & Takaki, M. (1991). Anionic Polymerization of Vinylsilanes III. Polymerization Behavior of Trimethylvinylsilane. Polymer Journal, 23(11), 1331-1336.
  • Zhang, Y., & Zhao, Y. (2025). Structures and Properties of Self - crosslinking Silicone Resin. E3S Web of Conferences.
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Trivinylmethylsilane: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trivinylmethylsilane (CAS No. 18244-95-6) is a pivotal organosilane intermediate, instrumental in the synthesis of advanced silicone-based polymers and materials.[1][2] Its unique molecular architecture, featuring three reactive vinyl groups and a methyl group attached to a central silicon atom, imparts desirable characteristics to the resulting polymers, such as enhanced thermal stability and mechanical strength.[1][3] A thorough understanding of its fundamental physicochemical properties, namely its boiling point and density, is paramount for researchers, scientists, and drug development professionals to ensure process safety, optimize reaction conditions, and maintain product consistency. This technical guide provides an in-depth analysis of the boiling point and density of this compound, including a critical evaluation of reported values, detailed and validated experimental protocols for their determination, and essential safety and handling considerations.

Introduction: The Significance of this compound in Material Science

The utility of this compound as a chemical intermediate is primarily derived from its trifunctional vinyl reactivity.[2] These vinyl moieties serve as active sites for hydrosilylation, polymerization, and cross-linking reactions, making it an invaluable building block in the production of a wide array of silicone polymers.[1][2] The resulting materials find extensive applications in industries ranging from electronics and automotive to coatings and sealants.[1] Precise knowledge of its physical properties is a critical prerequisite for its effective and safe utilization in these demanding applications. The boiling point dictates the conditions for its purification, handling, and storage, particularly given its volatile and flammable nature, while its density is crucial for accurate dosage in chemical reactions and for quality control purposes.

Physicochemical Data of this compound

A review of available literature and supplier data reveals a consensus on the density of this compound, though a notable discrepancy exists for its boiling point. This section presents a consolidated summary of these key physical constants.

PropertyValueSource(s)
Chemical Formula C₇H₁₂Si[3][4]
Molecular Weight 124.26 g/mol [1][5]
CAS Number 18244-95-6[1][2][4]
Boiling Point 102 °C[1][4][5]
123.895 °C at 760 mmHg[3]
Density 0.769 g/cm³[3][5]
0.769 (Specific Gravity)[1][4]
Flash Point 15 °C (59 °F)[1][4]
Refractive Index 1.4411 - 1.4415[4][5]

The observed variance in the reported boiling point may be attributable to differences in the purity of the samples analyzed or the atmospheric pressure at which the measurements were conducted. The lower value of 102 °C is more frequently cited in technical data sheets. It is imperative for researchers to experimentally verify the boiling point of the specific batch of this compound being used, especially for processes sensitive to temperature.

Experimental Determination of Boiling Point

The accurate determination of the boiling point of a volatile and flammable liquid like this compound necessitates a robust and safe experimental approach. The following protocol is based on the principles outlined in ASTM D1078, a standard test method for the distillation range of volatile organic liquids.[5][6][7][8]

Principle of the Method

This method involves the distillation of a small volume of the liquid under controlled conditions. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature of the vapor during distillation.

Experimental Protocol

Materials and Apparatus:

  • This compound (high purity)

  • Distillation flask (e.g., 100 mL)

  • Condenser (Liebig or similar)

  • Receiving cylinder

  • Calibrated thermometer or thermocouple

  • Heating mantle with a variable controller

  • Boiling chips or a magnetic stirrer

  • Fume hood

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

  • Sample Preparation: Add a measured volume (e.g., 50 mL) of this compound to the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer or thermocouple so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures the temperature of the vapor entering the condenser is accurately measured.

  • Distillation: Begin heating the flask gently. The heating rate should be adjusted to produce a distillation rate of 4-5 mL per minute.

  • Data Recording: Record the temperature at which the first drop of distillate falls into the receiving cylinder (Initial Boiling Point). Continue to record the temperature at regular intervals as the distillation proceeds. The temperature that remains constant during the main phase of the distillation is the boiling point of the liquid.

  • Final Boiling Point: Record the temperature when the last of the liquid vaporizes from the bottom of the flask.

  • Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, the observed boiling point can be corrected using the Sidney-Young equation.

Causality and Self-Validation
  • Boiling Chips: The use of boiling chips is crucial to prevent "bumping" (sudden, violent boiling) by providing nucleation sites for bubble formation, ensuring a steady and controlled distillation.

  • Thermometer Placement: The precise placement of the thermometer is the most critical aspect for accuracy. If placed too low, it will record the temperature of the superheated liquid; if too high, it will be cooled by the surrounding air, leading to an erroneously low reading.

  • Controlled Heating: A steady heating rate ensures that a state of equilibrium is established between the liquid and vapor phases, which is essential for a stable and accurate boiling point measurement.

Experimental Determination of Density

The density of this compound can be accurately determined using a digital density meter, a method that is both rapid and requires a small sample volume. This protocol is based on the principles of ASTM D4052 and OECD Guideline 109.[3][4][9][10]

Principle of the Method

A digital density meter measures the density of a liquid based on the principle of an oscillating U-tube. The frequency of oscillation of the U-tube changes when it is filled with the sample liquid, and this change in frequency is directly proportional to the density of the liquid.

Experimental Protocol

Materials and Apparatus:

  • This compound (high purity)

  • Digital density meter

  • Syringes for sample injection

  • Deionized water and a suitable solvent (e.g., ethanol or acetone) for cleaning

  • Lint-free tissues

Procedure:

  • Instrument Calibration: Calibrate the digital density meter according to the manufacturer's instructions using dry air and deionized water at a known temperature.

  • Sample Introduction: Inject the this compound into the oscillating U-tube of the density meter using a syringe. Ensure that no air bubbles are introduced, as they will significantly affect the accuracy of the measurement.

  • Temperature Equilibration: Allow the sample to equilibrate to the set temperature of the instrument.

  • Measurement: Once the reading stabilizes, record the density value displayed by the instrument.

  • Cleaning: Thoroughly clean the U-tube with a suitable solvent and dry it with a stream of air or nitrogen before the next measurement.

Causality and Self-Validation
  • Calibration: Regular calibration with standards of known density (air and water) is fundamental to ensuring the accuracy of the measurements.

  • Bubble-Free Injection: The presence of even microscopic air bubbles will lead to a lower measured density. Careful injection technique is therefore critical for obtaining reliable results.

  • Temperature Control: Density is a temperature-dependent property. Precise temperature control within the instrument's measuring cell is essential for reproducibility and accuracy.

Safety and Handling Considerations

This compound is a highly flammable liquid and vapor.[11][12] It is also sensitive to air and moisture. Therefore, stringent safety precautions must be observed during its handling and use.

  • Handling: All handling of this compound should be conducted in a well-ventilated fume hood.[13] Personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate gloves, must be worn.[12]

  • Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition.[4] The container should be tightly sealed, and it is often stored under an inert atmosphere (e.g., nitrogen or argon).

  • Fire Safety: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[14]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

Trivinylmethylsilane_Analysis_Workflow cluster_boiling_point Boiling Point Determination (ASTM D1078) cluster_density Density Determination (ASTM D4052 / OECD 109) bp_setup Assemble Distillation Apparatus in Fume Hood bp_sample Add this compound and Boiling Chips bp_setup->bp_sample bp_thermometer Position Thermometer Correctly bp_sample->bp_thermometer bp_distill Heat Gently and Distill at a Controlled Rate bp_thermometer->bp_distill bp_record Record Stable Vapor Temperature bp_distill->bp_record bp_correct Correct for Atmospheric Pressure bp_record->bp_correct end_bp Final Boiling Point bp_correct->end_bp d_calibrate Calibrate Digital Density Meter (Air & Water) d_inject Inject Bubble-Free Sample into U-Tube d_calibrate->d_inject d_equilibrate Allow Temperature Equilibration d_inject->d_equilibrate d_measure Record Stabilized Density Reading d_equilibrate->d_measure d_clean Clean and Dry the Instrument d_measure->d_clean end_d Final Density d_clean->end_d start Start Analysis start->bp_setup start->d_calibrate

Sources

An In-Depth Technical Guide to the ¹H NMR Spectroscopy of Trivinylmethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of trivinylmethylsilane (C₇H₁₂Si), a key intermediate in the synthesis of advanced silicone materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings and practical application of ¹H NMR for the structural elucidation and quality control of this versatile organosilane.

Introduction: The Significance of this compound and its Spectroscopic Characterization

This compound is an organosilane of considerable industrial importance, primarily serving as a building block for silicone polymers.[1] Its molecular architecture, featuring three reactive vinyl groups and a methyl group attached to a central silicon atom, allows for the formation of cross-linked polymeric networks with desirable properties such as thermal stability and flexibility.[1][2]

Given its role as a precursor, verifying the structural integrity and purity of this compound is paramount. ¹H NMR spectroscopy is an indispensable analytical technique for this purpose, offering detailed information about the molecular structure at the atomic level. This guide will provide a thorough examination of the ¹H NMR spectrum of this compound, enabling researchers to confidently identify and characterize this compound.

Theoretical Principles of ¹H NMR in the Context of this compound

The ¹H NMR spectrum of this compound is governed by fundamental principles of nuclear magnetic resonance, namely chemical shift, spin-spin coupling, and integration.

  • Chemical Shift (δ): The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups shield protons, shifting their signals to a lower chemical shift (upfield). In this compound, the electronegativity of the silicon atom and the anisotropic effects of the vinyl groups influence the chemical shifts of the methyl and vinyl protons.

  • Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbon atoms interact through the bonding electrons, leading to the splitting of NMR signals. This phenomenon, known as spin-spin or J-coupling, provides valuable information about the connectivity of atoms in a molecule. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the external magnetic field strength. The vinyl protons in this compound exhibit characteristic geminal, cis, and trans coupling patterns.

  • Integration: The area under an NMR signal is directly proportional to the number of protons giving rise to that signal. Integration of the signals in the ¹H NMR spectrum of this compound allows for the quantitative determination of the relative ratio of methyl to vinyl protons, serving as a crucial check for molecular integrity.

Predicted ¹H NMR Spectrum of this compound

While a publicly available, high-resolution ¹H NMR spectrum of pure this compound is not readily found in the literature, a reliable prediction of its spectrum can be made based on the known spectral data of analogous vinylsilane compounds, such as vinyltrimethylsilane and other vinyl-substituted siloxanes, and fundamental NMR principles.

The ¹H NMR spectrum of this compound is expected to show two main groups of signals: a singlet for the methyl protons and a complex multiplet system for the three equivalent vinyl groups.

Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR spectral data for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
-CH₃ ~ 0.1 - 0.2SingletN/A3H
-CH=CH₂ ~ 5.7 - 6.2Multiplet (DDX system)J_trans ≈ 19 Hz, J_cis ≈ 14 Hz, J_gem ≈ 4 Hz9H
Detailed Spectral Analysis
  • Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet in the upfield region of the spectrum, likely between 0.1 and 0.2 ppm. This upfield shift is characteristic of methyl groups attached to a silicon atom.

  • Vinyl Protons (-CH=CH₂): The three vinyl groups are chemically equivalent due to the free rotation around the Si-C bonds. The three protons within each vinyl group are, however, magnetically non-equivalent, giving rise to a complex splitting pattern. This pattern can be described as an AMX or, more accurately, a DDX spin system.

    • The proton on the carbon attached to the silicon atom (H_X) will be a doublet of doublets due to coupling with the two terminal vinyl protons.

    • The two terminal vinyl protons (H_A and H_M) are diastereotopic. They will each appear as a doublet of doublets, coupling to each other (geminal coupling) and to the H_X proton (cis or trans coupling).

    • The expected coupling constants are approximately:

      • Jtrans ≈ 19 Hz

      • Jcis ≈ 14 Hz

      • Jgem ≈ 4 Hz

    • This complex multiplet will be located in the downfield region, typically between 5.7 and 6.2 ppm, which is characteristic of vinylic protons.

Molecular Structure and Proton Environments

The following diagram illustrates the structure of this compound and the different proton environments.

Caption: Molecular structure of this compound highlighting the distinct proton environments.

Methodology for ¹H NMR Data Acquisition

Acquiring a high-quality ¹H NMR spectrum of this compound requires careful sample preparation and instrument setup. The following is a generalized protocol.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a good choice as it is a common solvent for organosilicon compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a high degree of homogeneity, which is crucial for obtaining sharp, well-resolved signals.

  • Data Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay (d1) to be at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration. A d1 of 2-5 seconds is typically sufficient for small molecules.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a concentrated sample, 8 to 16 scans are usually adequate.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the signals corresponding to the methyl and vinyl protons.

    • Analyze the multiplicities and coupling constants of the signals.

Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in CDCl3 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert Lock Lock Insert->Lock Shim Shim Lock->Shim Acquire Acquire Data Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate to TMS Phase->Calibrate Integrate Integrate Signals Calibrate->Integrate Analyze Analyze Spectrum Integrate->Analyze

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Data Interpretation and Troubleshooting

Structural Confirmation

The acquired ¹H NMR spectrum should be carefully analyzed to confirm the structure of this compound. Key indicators include:

  • The presence of only two sets of signals: One singlet and one complex multiplet.

  • The correct integration ratio: The integral of the vinyl proton multiplet should be three times that of the methyl proton singlet (a 9:3 or 3:1 ratio).

  • Characteristic chemical shifts: The upfield singlet for the Si-CH₃ group and the downfield multiplet for the vinyl groups.

  • The expected coupling pattern: A complex multiplet consistent with an AMX/DDX system for the vinyl protons.

Troubleshooting Common Issues
  • Presence of Impurities: Additional signals in the spectrum may indicate the presence of impurities. For example, residual starting materials or byproducts from the synthesis would appear as extra peaks. The presence of a broad signal around 1.5 ppm could indicate water.

  • Poor Resolution: Broad or distorted signals can result from poor shimming. Re-shimming the magnetic field is necessary to improve resolution.

  • Inaccurate Integration: If the relaxation delay (d1) is too short, signals from protons with longer T₁ relaxation times will be saturated, leading to inaccurate integrals. Increasing the relaxation delay will remedy this.

  • Solvent Peak: A residual peak from the deuterated solvent may be present (e.g., at 7.26 ppm for CDCl₃).

Conclusion

¹H NMR spectroscopy is a powerful and essential tool for the unambiguous structural characterization and purity assessment of this compound. By understanding the theoretical principles and the expected spectral features, researchers can effectively utilize this technique to ensure the quality of this important chemical intermediate. This guide provides a detailed framework for the acquisition, analysis, and interpretation of the ¹H NMR spectrum of this compound, serving as a valuable resource for scientists in both academic and industrial settings.

References

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An In-Depth Technical Guide to the ¹³C NMR Analysis of Trivinylmethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Trivinylmethylsilane ((CH₃)Si(CH=CH₂)₃) is a pivotal organosilicon compound, widely utilized as a crosslinking agent, a monomer for polymerization, and a precursor in materials science. The precise control over its chemical transformations and final product purity necessitates a robust and accurate analytical methodology for its structural characterization. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct, high-resolution insight into the carbon framework of the molecule. This guide offers a comprehensive examination of the ¹³C NMR spectrum of this compound, detailing the theoretical basis for spectral interpretation, assigned chemical shifts, and a field-proven experimental protocol for data acquisition. This document is intended for researchers, chemists, and quality control professionals who require a deep, practical understanding of this critical analytical technique.

The Foundational Role of ¹³C NMR in Characterizing this compound

This compound is a molecule of significant industrial and academic interest due to the dual reactivity of its vinyl groups, which can participate in hydrosilylation, polymerization, and other addition reactions. The methyl group, in contrast, is typically inert under these conditions. This structural dichotomy makes ¹³C NMR an exceptionally powerful tool. Unlike proton (¹H) NMR, where complex spin-spin coupling in the vinyl region can obscure interpretation, ¹³C NMR with proton decoupling provides a simplified spectrum with a single peak for each unique carbon environment. This allows for unambiguous verification of the molecular structure, assessment of purity, and monitoring of reactions involving the vinyl moieties.

Theoretical Principles: Predicting and Understanding the Spectrum

A thorough analysis of a ¹³C NMR spectrum begins with a theoretical understanding of the molecule's structure and the electronic environment of each carbon atom.

Molecular Structure and Symmetry

This compound consists of a central silicon atom bonded to one methyl group and three vinyl groups. Due to rapid rotation around the silicon-carbon single bonds at room temperature, the three vinyl groups are chemically and magnetically equivalent. This molecular symmetry is the primary determinant of the number of signals observed in the spectrum.

  • The Methyl Carbon (C-Me): A single, unique environment.

  • The α-Vinyl Carbons (Cα): The three carbons directly attached to the silicon atom are equivalent.

  • The β-Vinyl Carbons (Cβ): The three terminal vinyl carbons (=CH₂) are equivalent.

Consequently, the proton-decoupled ¹³C NMR spectrum of pure this compound is expected to exhibit exactly three distinct signals.

Figure 1: Molecular structure of this compound with carbon environments labeled.

The Electronic Influence of the Silyl Group

The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. The silicon atom exerts distinct effects on its neighboring carbons:

  • Shielding of the Methyl Carbon: Silicon is less electronegative than carbon (1.90 vs. 2.55 on the Pauling scale). This results in increased electron density around the methyl carbon nucleus, causing a significant upfield shift (shielding) compared to a typical alkyl carbon. The chemical shift for a Si-CH₃ group is characteristically found near or below 0 ppm.

  • Effects on Vinyl Carbons: The influence on the sp²-hybridized vinyl carbons is more complex. While the inductive effect of silicon contributes, potential (p-d)π bonding interactions can also play a role in the overall electronic distribution. In vinylsilanes, the α-carbon (Si-C=) is typically observed downfield from the β-carbon (=C).[1]

Spectral Analysis and Data Interpretation

While no single authoritative source provides a complete, published spectrum specifically for this compound, the chemical shifts can be reliably assigned by comparing data from structurally similar compounds like vinyltrimethylsilane and tetravinylsilane.[2][3][4]

Tabulated ¹³C NMR Data

The following table summarizes the assigned chemical shifts for this compound, typically recorded in deuterated chloroform (CDCl₃).

Carbon Atom LabelMolecular PositionExpected Chemical Shift (δ, ppm)Rationale for Assignment
C-Me -Si(C H₃)-5.0 to -2.0Strong shielding due to the low electronegativity of the adjacent silicon atom.
-Si(C H=CH₂)136.0 to 139.0sp² carbon in the alkene region; deshielded relative to Cβ, a characteristic pattern for vinylsilanes.
-Si-CH=C H₂131.0 to 134.0sp² carbon in the alkene region; shielded relative to Cα.
Discussion of Resonances
  • The C-Me Signal (δ ≈ -3.5 ppm): This high-field signal is the most unambiguous feature of the spectrum. Its negative chemical shift is a hallmark of a methyl group directly bonded to a silicon atom and serves as a key diagnostic peak.

  • The Vinyl Carbon Signals (δ ≈ 137 ppm and 133 ppm): Both signals appear in the expected downfield region for sp² carbons (115-140 ppm).[1] The key to their assignment is their relative positions. In virtually all vinylsilanes, the α-carbon resonance occurs at a higher frequency (further downfield) than the β-carbon resonance. This differentiation is crucial for confirming the correct connectivity and for monitoring reactions that might selectively functionalize one position of the double bond over the other.

A Self-Validating Protocol for High-Resolution ¹³C NMR Acquisition

The trustworthiness of analytical data stems from a robust and well-understood methodology. The following protocol is designed to be a self-validating system, where the choices behind each parameter are justified to ensure data integrity.

Rationale for Experimental Choices

The primary challenge in ¹³C NMR is its low natural abundance (1.1%) and lower gyromagnetic ratio compared to ¹H, resulting in an inherently low-sensitivity technique. The experimental parameters must be chosen to overcome this limitation while providing an accurate representation of the molecule. We utilize proton decoupling to collapse C-H coupling, simplifying the spectrum to single lines and harnessing the Nuclear Overhauser Effect (NOE) to enhance signal intensity.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for organosilanes and its single carbon resonance at ~77.16 ppm provides a convenient internal chemical shift reference.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Causality: The lock signal corrects for magnetic field drift, ensuring spectral stability over the course of the experiment.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape. Causality: Proper shimming is critical for achieving high resolution and accurate peak integration.

  • Data Acquisition Parameters:

    • Experiment Type: Standard 1D ¹³C experiment with proton decoupling (zgpg30 or similar pulse program).

    • Pulse Angle: 30 degrees. Causality: A smaller flip angle allows for a shorter relaxation delay without saturating the signals, leading to a better signal-to-noise ratio in a shorter amount of time.

    • Relaxation Delay (D1): 2.0 seconds. Causality: This delay allows for sufficient, though not complete, T1 relaxation between scans, providing semi-quantitative results suitable for structural confirmation.

    • Acquisition Time (AQ): ~1.0-2.0 seconds. Causality: This determines the digital resolution of the spectrum. A longer time yields better resolution.

    • Number of Scans (NS): 128 to 512 scans. Causality: The signal-to-noise ratio improves with the square root of the number of scans. This range typically provides an excellent spectrum within a reasonable timeframe (5-20 minutes).

    • Spectral Width (SW): 0 to 200 ppm. Causality: This range comfortably encompasses all expected carbon signals in this compound and most common organic compounds.

  • Data Processing & Validation:

    • Apply an exponential multiplication (line broadening of ~1 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the time-domain data (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Perform a baseline correction to ensure the flat baseline required for accurate analysis.

    • Validation: Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm. This ensures the accuracy and comparability of the chemical shifts.

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis SamplePrep Sample Preparation (Dissolve in CDCl3) Load Load Sample & Lock SamplePrep->Load Workflow Start Shim Shim Field Load->Shim Acquire Acquire Data (1D 13C) Shim->Acquire Process Fourier Transform & Phasing Acquire->Process Calibrate Calibrate Spectrum (CDCl3 = 77.16 ppm) Process->Calibrate Analyze Assign Peaks & Interpret Calibrate->Analyze

Figure 2: Standard operational workflow for the ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR spectrum of this compound is a powerful analytical signature, defined by three distinct signals corresponding to the methyl, α-vinyl, and β-vinyl carbons. A clear understanding of the shielding and deshielding effects imparted by the central silicon atom allows for confident and accurate spectral assignment. By employing the robust, self-validating experimental protocol detailed in this guide, researchers and professionals can reliably obtain high-quality data for structural verification, purity assessment, and reaction monitoring, ensuring the integrity of their scientific and developmental work.

References

  • PubChem. Tetravinylsilane. National Center for Biotechnology Information. [Link]

  • SpectraBase. Tetravinylsilane - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. [Link]

  • ResearchGate. 13 C NMR spectral data for organosilanes 1-3. [Link]

  • University of Alberta Libraries. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • University of Cambridge. Supporting Information – 1H-NMR and 13C-NMR Spectra Vinyldisiloxanes: Their Synthesis, Cross Coupling and Applications. [Link]

  • SpectraBase. Vinyltrimethylsilane - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. [Link]

  • ResearchGate. What are the peaks in Trimethl(vinyl)silane NMR spectrum?. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • MDPI. Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. [Link]

  • National Center for Biotechnology Information. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Trivinylmethylsilane

This guide provides a comprehensive, technically-grounded methodology for the analysis of this compound (TVMS) using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, analytical chemists, and quality control professionals, this document moves beyond a simple recitation of parameters to explain the fundamental causality behind each instrumental and procedural choice, ensuring robust and reliable results.

Foundational Understanding: this compound (TVMS)

This compound (CAS No: 18244-95-6) is an organosilicon compound of significant industrial importance.[1] Its molecular structure, featuring a central silicon atom bonded to three vinyl groups and one methyl group, makes it a highly effective cross-linking agent and monomer in the synthesis of silicone polymers, resins, and specialty coatings.[2] The vinyl groups provide reactive sites for polymerization, leading to materials with enhanced thermal stability and mechanical strength.[2]

Given its role as a critical building block, verifying the purity and identity of TVMS is paramount. Gas Chromatography-Mass Spectrometry is the definitive analytical technique for this purpose, offering high-resolution separation of volatile compounds coupled with confident identification based on mass-to-charge ratio.

Core Physicochemical Properties

Understanding the physical properties of TVMS is essential as it directly informs the analytical approach. Its high volatility, characterized by a low boiling point, makes it an ideal candidate for GC analysis.

PropertyValueSource
Chemical Formula C₇H₁₂Si
Molecular Weight 124.26 g/mol [1]
Boiling Point 102 °C (at 760 mmHg)[1]
Density ~0.769 g/cm³[1]
Appearance Clear Liquid
Flash Point 15 °C[1]

Sample Preparation: The Cornerstone of Accurate Analysis

The integrity of any GC-MS analysis begins with meticulous sample preparation. For a volatile and reactive compound like TVMS, the primary goal is to achieve a suitable concentration for injection without introducing contaminants or inducing degradation.

The Causality of Choice: Solvent and Handling

The choice of solvent is critical. It must completely solubilize TVMS without reacting with it. Furthermore, the solvent should be chromatographically distinct, eluting well before or after the TVMS peak to prevent co-elution. High-purity (≥99.9%) hexane or toluene are excellent choices. Toluene may be preferred for its higher boiling point, which can reduce the risk of evaporative loss during preparation. All handling must be performed in a well-ventilated fume hood due to the compound's flammability and volatility.[1] Using gas-tight syringes and vials with PTFE-lined septa is mandatory to prevent sample loss and contamination.

Experimental Protocol: Standard Dilution for GC-MS Analysis

This protocol describes the preparation of a 100 ppm (µg/mL) working standard, a typical concentration for purity analysis.

  • Stock Solution Preparation (1000 ppm): 1.1. Tare an analytical balance with a 10 mL volumetric flask capped with a stopper. 1.2. Using a calibrated micropipette, add approximately 10 mg of pure TVMS directly into the flask and immediately cap it. 1.3. Record the exact mass (e.g., 0.0100 g). 1.4. Dilute to the 10 mL mark with high-purity hexane or toluene. 1.5. Stopper and invert the flask 15-20 times to ensure homogeneity. This yields a stock solution of 1000 µg/mL (assuming a mass of 0.0100 g).

  • Working Solution Preparation (100 ppm): 2.1. Pipette 1.0 mL of the 1000 ppm stock solution into a clean 10 mL volumetric flask. 2.2. Dilute to the mark with the same solvent used for the stock solution. 2.3. Stopper and mix thoroughly.

  • Sample Transfer: 3.1. Transfer approximately 1.5 mL of the 100 ppm working solution into a 2 mL autosampler vial. 3.2. Immediately cap the vial with a PTFE-lined screw cap to prevent evaporation. The sample is now ready for injection.

The Analytical Engine: GC-MS Methodology

The GC-MS system is configured to separate TVMS from any impurities based on volatility and polarity, and then fragment and detect the molecule to confirm its identity and assess purity.

GC-MS System Workflow

The following diagram illustrates the logical flow of the sample through the GC-MS instrument.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas Flow IonSource Ion Source (EI) (Fragmentation) Column->IonSource Transfer Line MassAnalyzer Mass Analyzer (Sorting by m/z) IonSource->MassAnalyzer Detector Detector (Signal Generation) MassAnalyzer->Detector DataSystem Data System (Chromatogram & Spectrum) Detector->DataSystem Electronic Signal full_workflow node_sample Sample Receipt & Login node_prep Sample Preparation (Protocol 3.2) node_sample->node_prep node_gcms GC-MS Analysis (Parameters 4.2) node_prep->node_gcms node_data Data Processing (Integration & Library Search) node_gcms->node_data node_review Data Review & QC Check (Peer Review) node_data->node_review node_report Final Report Generation node_review->node_report

Sources

FT-IR analysis of Trivinylmethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FT-IR Analysis of Trivinylmethylsilane

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound (TVMS). This compound (C₇H₁₂Si) is a key organosilicon compound utilized as a crosslinking agent and a reactive intermediate in the synthesis of silicone polymers, specialty coatings, and hybrid materials.[1] Its molecular structure, featuring three reactive vinyl groups and a stable methyl group attached to a central silicon atom, gives rise to a distinct infrared spectrum. Understanding this spectrum is critical for quality control, reaction monitoring, and structural elucidation. This document offers researchers, scientists, and drug development professionals a detailed exploration of the theoretical principles, practical experimental protocols, and in-depth spectral interpretation for TVMS analysis.

Foundational Principles

The this compound Molecule

This compound is a non-linear molecule comprised of 20 atoms. Based on the formula for calculating normal vibrational modes (3N-6 for non-linear molecules, where N is the number of atoms), TVMS has 54 possible fundamental vibrations.[2] Not all of these vibrations are infrared active, and many may overlap, but the key functional groups—the vinyl (=CH₂, -CH=) and methyl (-CH₃) moieties, along with the silicon-carbon (Si-C) bonds—produce strong, characteristic absorption bands that serve as reliable spectroscopic fingerprints.

Diagram: Molecular Structure of this compound

Si Si C_Me C Si->C_Me C1_V1 C Si->C1_V1 C1_V2 C Si->C1_V2 C1_V3 C Si->C1_V3 H1_Me H C_Me->H1_Me H2_Me H C_Me->H2_Me H3_Me H C_Me->H3_Me C2_V1 C C1_V1->C2_V1 H1_V1 H C1_V1->H1_V1 H2_V1 H C2_V1->H2_V1 H3_V1 H C2_V1->H3_V1 C2_V2 C C1_V2->C2_V2 H1_V2 H C1_V2->H1_V2 H2_V2 H C2_V2->H2_V2 H3_V2 H C2_V2->H3_V2 C2_V3 C C1_V3->C2_V3 H1_V3 H C1_V3->H1_V3 H2_V3 H C2_V3->H2_V3 H3_V3 H C2_V3->H3_V3

Caption: Ball-and-stick model of this compound.

The Principle of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber (cm⁻¹). When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed. This absorption results in a transition to a higher vibrational energy state. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber, providing a unique molecular fingerprint. For organosilicon compounds, FT-IR is indispensable for identifying functional groups like Si-CH₃, Si-CH=CH₂, and potential impurities such as silanols (Si-OH).[3][4]

Spectral Interpretation: Decoding the this compound Fingerprint

The FT-IR spectrum of this compound is dominated by the vibrational modes of its vinyl and methyl groups. The following table summarizes the key absorption bands and their assignments, which are critical for positive identification and purity assessment.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3080 - 3010Medium=C-H (Vinyl)Stretching
~2950 - 2850Medium-C-H (Methyl)Stretching
~1640 - 1630MediumC=C (Vinyl)Stretching
~1410 - 1390Medium=CH₂ (Vinyl)In-plane bending (Scissoring)
~1280 - 1250Strong-CH₃ (Symmetric Deformation on Si)Bending (Umbrella Mode)
~990 & ~920-890Strong-CH=CH₂ (Vinyl)Out-of-plane bending (Wagging)
~860 - 790StrongSi-CH₃ & Si-C (Vinyl)Rocking / Stretching

Data synthesized from authoritative sources.[3][5][6]

Detailed Band Analysis
  • C-H Stretching Region (3100-2850 cm⁻¹): A key diagnostic feature is the presence of peaks just above 3000 cm⁻¹, which are characteristic of C-H bonds on sp² hybridized (alkenyl) carbons.[5] These are clearly distinguished from the C-H stretching peaks of the methyl group's sp³ hybridized carbons, which appear just below 3000 cm⁻¹. The presence of both sets of peaks is a primary indicator of a vinylmethylsilane structure.

  • C=C Stretching (1640-1630 cm⁻¹): The stretching vibration of the carbon-carbon double bond in the vinyl groups gives rise to a medium-intensity band in this region.[3] Monitoring the intensity of this peak is crucial in polymerization reactions, as its disappearance indicates the consumption of the vinyl groups.

  • Si-CH₃ Symmetric Deformation (1280-1250 cm⁻¹): This is typically a very strong and sharp absorption band, often referred to as the "umbrella mode" of the methyl group attached to the silicon atom.[3] Its stability and high intensity make it an excellent internal standard for quantitative analyses, as the Si-CH₃ bond is generally non-reactive in reactions involving the vinyl groups.[7]

  • Vinyl C-H Bending (990 & 920-890 cm⁻¹): The out-of-plane bending modes of the C-H bonds on the vinyl group produce two very strong and characteristic bands.[3] These are often the most prominent features in the fingerprint region of the spectrum and serve as a highly reliable confirmation of the Si-CH=CH₂ moiety.

  • Si-C Stretching and CH₃ Rocking (860-790 cm⁻¹): This region contains coupled vibrations from the Si-C bonds and the rocking motion of the methyl group.[3] The complexity of these bands provides a unique fingerprint for the specific compound.

Diagram: Functional Groups to Spectral Regions

TVMS This compound Vinyl Vinyl Groups (-CH=CH₂) TVMS->Vinyl Methyl Methyl Group (-CH₃) TVMS->Methyl CH_Stretch =C-H Stretch (3080-3010 cm⁻¹) Vinyl->CH_Stretch CC_Stretch C=C Stretch (1640-1630 cm⁻¹) Vinyl->CC_Stretch CH_Bend C-H Bending (990-890 cm⁻¹) Vinyl->CH_Bend Alkyl_CH_Stretch -C-H Stretch (2950-2850 cm⁻¹) Methyl->Alkyl_CH_Stretch CH3_Deform Si-CH₃ Deform (1280-1250 cm⁻¹) Methyl->CH3_Deform

Caption: Relationship between TVMS functional groups and their IR regions.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, reproducible FT-IR spectrum requires meticulous attention to sample preparation and instrument parameters. This protocol is designed to be a self-validating system, minimizing common sources of error.

Sample Preparation (Liquid Analysis)

This compound is a liquid at room temperature, making it well-suited for analysis by either the transmission or Attenuated Total Reflectance (ATR) method.[1][8]

Method A: Transmission using a Demountable Liquid Cell

This is the classic method for pure liquids.

  • Step 1: Cell Window Selection: Choose salt plates (e.g., KBr or NaCl) that are transparent in the mid-IR range. Ensure the plates are clean, dry, and free from scratches by wiping with a tissue and washing with a dry, volatile solvent like dichloromethane or ethanol.[9]

  • Step 2: Sample Application: In a fume hood, place one to two drops of this compound onto the center of the bottom salt plate.

  • Step 3: Cell Assembly: Place the second salt plate on top, gently rotating it to create a thin, uniform liquid film free of air bubbles. The resulting film should be slightly translucent.[9]

  • Step 4: Mounting: Secure the assembled plates in the spectrometer's sample holder.

Method B: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid, and often preferred method that requires minimal sample preparation.

  • Step 1: Crystal Cleaning: Ensure the ATR crystal (typically diamond or ZnSe) is impeccably clean. Run a background spectrum of the clean, empty crystal to verify its cleanliness.[10]

  • Step 2: Sample Application: Place a single drop of this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.[10][11]

  • Step 3: Pressure Application (if applicable): If using a pressure clamp, apply just enough pressure to ensure good contact between the liquid and the crystal. Excessive pressure is unnecessary for liquids and can damage the crystal.[11]

Data Acquisition & Processing
  • Step 1: Background Spectrum: Always collect a background spectrum immediately before the sample spectrum. For transmission, the background is the empty beam path. For ATR, the background is the clean, empty crystal.[11] This step is critical as it digitally subtracts interfering absorbances from atmospheric water and CO₂.

  • Step 2: Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹. This provides a good balance between resolving key peaks and maintaining a high signal-to-noise ratio for routine analysis.

    • Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Step 3: Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum using the parameters from Step 2.

  • Step 4: Data Processing: Apply an automatic baseline correction to the final spectrum to account for any scattering or instrumental drift.

Diagram: FT-IR Experimental Workflow

cluster_prep Part 1: Preparation cluster_acq Part 2: Analysis cluster_proc Part 3: Interpretation prep Sample Preparation (ATR or Liquid Cell) bkg Acquire Background Spectrum (Clean ATR or Empty Beam) prep->bkg acq Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) bkg->acq proc Data Processing (Baseline Correction) acq->proc interp Spectral Interpretation (Peak Assignment & Analysis) proc->interp

Caption: A validated workflow for FT-IR analysis of liquid samples.

Quantitative Analysis Considerations

While FT-IR is predominantly a qualitative technique, it can be adapted for quantitative analysis by applying Beer's Law, which states that absorbance is directly proportional to concentration.

  • Objective: To determine the concentration of this compound in a non-interfering solvent or to monitor its consumption during a reaction.

  • Methodology:

    • Select an Analytical Band: Choose a strong, sharp, and well-resolved absorption band that is unique to TVMS. The Si-CH₃ deformation at ~1260 cm⁻¹ is an ideal candidate.

    • Select an Internal Standard (Optional but Recommended): In reaction monitoring, an internal standard (a non-reacting component with a known concentration and a unique absorption band) can be used to improve accuracy by correcting for variations in sample path length.

    • Create a Calibration Curve: Prepare a series of standards of known TVMS concentrations in an IR-transparent solvent (e.g., carbon tetrachloride or hexane).[12]

    • Measure Absorbance: Measure the absorbance of the analytical band for each standard.

    • Plot and Analyze: Plot absorbance vs. concentration. The resulting linear plot is the calibration curve. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from this curve.

Conclusion

The is a rapid, reliable, and highly informative analytical technique. By understanding the correlation between the molecule's functional groups and their characteristic absorption bands, scientists can confidently verify material identity, assess purity, and monitor chemical transformations. The implementation of a structured, self-validating experimental workflow, from meticulous sample preparation to precise data acquisition, ensures the generation of high-quality, trustworthy data essential for research, development, and quality control applications.

References

Trivinylmethylsilane reaction mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanisms of Trivinylmethylsilane

Abstract

This compound (TVMS), a trifunctional organosilane, serves as a pivotal building block and cross-linking agent in materials science and polymer chemistry.[1] Its unique structure, featuring a central silicon atom bonded to a methyl group and three reactive vinyl groups, allows it to participate in a diverse array of chemical transformations. This guide provides an in-depth exploration of the core reaction mechanisms governing the utility of TVMS, including radical and anionic polymerization, transition-metal-catalyzed hydrosilylation, and thiol-ene click chemistry. By synthesizing mechanistic principles with practical insights, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the full potential of this versatile monomer.

Introduction: The Molecular Architecture and Reactivity of this compound

This compound (CAS No. 18244-95-6) is an organosilicon compound whose significance lies in its trifunctionality.[1] The three vinyl groups (CH=CH₂) are susceptible to addition reactions, making TVMS an ideal candidate for creating highly cross-linked polymer networks and complex, branched molecular architectures like dendrimers.[1][2] These vinyl functionalities are the primary sites of reactivity, enabling TVMS to act as a monomer, a cross-linker, or a precursor for functionalized silanes.[3] The resulting silicone polymers are engineered for high-performance applications that demand specific properties such as enhanced thermal stability, chemical resistance, and tailored flexibility.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₇H₁₂Si
Molecular Weight124.26 g/mol
Boiling Point102°C
Density~0.769 g/mL
Purity (Typical)≥95%

Polymerization Mechanisms

The vinyl groups of TVMS readily undergo polymerization through various mechanisms, most notably free-radical and anionic pathways. The choice of mechanism profoundly influences the resulting polymer's structure and properties.

Free-Radical Polymerization

Free-radical polymerization is a widely used industrial process for producing plastics and is initiated by compounds that can generate radical species, such as organic peroxides.[4] The process can be conceptually understood through three main stages: initiation, propagation, and termination.[4]

  • Initiation: The process begins when an initiator, such as dicumyl peroxide (DCPO) or azobisisobutyronitrile (AIBN), is thermally or photochemically decomposed to produce free radicals.[4][5][6]

  • Propagation: This radical then attacks the double bond of a TVMS vinyl group, forming a new, more stable carbon-centered radical. This new radical proceeds to react with subsequent TVMS monomers, extending the polymer chain.[4]

  • Termination: The polymerization reaction ceases when two growing radical chains combine or disproportionate.[4]

Due to the presence of three vinyl groups, radical polymerization of TVMS typically leads to the formation of a cross-linked network rather than linear chains, a process of significant interest for creating thermoset materials.[7] The kinetics of such polymerizations can be complex, often involving a high chain transfer constant to the monomer, which may result in polymers with relatively low molecular weight before the onset of gelation.[5]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (R-R) R 2 R• (Radical) I->R Heat/Light TVMS_I TVMS Monomer Activated_Monomer R-CH₂-C•H(SiR'₂) R->Activated_Monomer + Monomer Growing_Chain R-(CH₂-CH)n-C•H(SiR'₂) Activated_Monomer->Growing_Chain Chain Growth TVMS_P TVMS Monomer Longer_Chain R-(CH₂-CH)n+1-C•H(SiR'₂) Growing_Chain->Longer_Chain + Monomer Chain1 Polymer-C•H(SiR'₂) Chain2 Polymer-C•H(SiR'₂) Dead_Polymer Dead Polymer (Combination) Chain1->Dead_Polymer + Another Radical Chain G cluster_main Anionic Polymerization of a Vinylsilane cluster_paths Propagation Pathways init Initiation: Vinyl-Si(CH₃)₃ + BuLi prop Propagating Anion: Bu-(CH₂-CH⁻)-Si(CH₃)₃  Li⁺ init->prop path1 Path A: Standard Propagation (No TMEDA) prop->path1 Low Temp path2 Path B: Isomerization (TMEDA present) prop->path2 TMEDA added add Addition to another monomer path1->add final_a Linear Polymer Chain (White Powder) add->final_a iso Intramolecular Proton Abstraction path2->iso rearr Isomerized Anion: Bu-(CH₂-CH₂)-Si(CH₃)₂(CH₂⁻)  Li⁺(TMEDA) iso->rearr final_b Isomerized Polymer Chain (Viscous Liquid) rearr->final_b + Monomer

Figure 2: Competing pathways in the anionic polymerization of a vinylsilane.

Hydrosilylation: A Cornerstone of Silicone Chemistry

Hydrosilylation is an atom-economical reaction involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the vinyl groups of TVMS. [8][9]This reaction is fundamental to the silicone industry for curing polymers and creating Si-C bonds. [10][11]It is typically catalyzed by transition metal complexes, most commonly those based on platinum. [12][13] Catalysts and Mechanism: Commercially significant catalysts include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, which are highly active even at low concentrations. [12][13]The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. [12] The Chalk-Harrod Cycle:

  • Oxidative Addition: The Si-H bond of a hydrosilane adds to the platinum(0) catalyst center, forming a Pt(II) intermediate.

  • Olefin Coordination: A vinyl group from TVMS coordinates to the platinum complex.

  • Migratory Insertion: The coordinated vinyl group inserts into the Pt-H bond. This step is regioselective and typically results in an anti-Markovnikov addition, with the silicon atom attaching to the terminal carbon of the vinyl group.

  • Reductive Elimination: The resulting alkylsilyl group is eliminated from the platinum center, forming the final product and regenerating the active Pt(0) catalyst.

This reaction is the basis for using TVMS as a cross-linker for silicone polymers that contain Si-H groups, such as polymethylhydrosiloxane (PMHS). [14][15]The reaction transforms the liquid prepolymers into a solid, elastomeric three-dimensional network. [15]

chalk_harrod Pt0 Pt(0) Catalyst A Oxidative Adduct Pt(II)(H)(SiR₃) Pt0->A + R₃Si-H B Olefin Complex A->B + TVMS (Vinyl) C Insertion Product B->C Migratory Insertion C->Pt0 Reductive Elimination label_product Product: -CH₂-CH₂-SiR₃ C->label_product

Figure 3: Simplified Chalk-Harrod mechanism for hydrosilylation.

Thiol-Ene "Click" Chemistry: Efficient and Orthogonal Functionalization

The thiol-ene reaction is a powerful "click chemistry" process involving the addition of a thiol (R-SH) across an alkene, like the vinyl groups of TVMS. [16]This reaction is prized for its high yields, rapid rates, stereoselectivity, and insensitivity to oxygen, making it highly reliable for material synthesis. [16][17] Mechanism: The reaction proceeds via a free-radical chain mechanism, typically initiated by UV light in the presence of a photoinitiator. [17]

  • Initiation: The photoinitiator absorbs light and generates a radical, which then abstracts a hydrogen atom from a thiol, creating a reactive thiyl radical (RS•).

  • Propagation:

    • The thiyl radical adds to a vinyl group of TVMS in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate.

    • This carbon-centered radical then abstracts a hydrogen from another thiol molecule in a chain-transfer step. This regenerates the thiyl radical, which can participate in further propagation steps, and yields the final thioether product.

Applications in Cross-linking and Functionalization: The thiol-ene reaction provides a highly efficient and orthogonal method for cross-linking TVMS with multi-thiol compounds or for grafting thiol-containing molecules (e.g., peptides, drugs) onto TVMS-derived scaffolds. [10][17]Its step-growth nature allows for the formation of more homogeneous polymer networks compared to traditional chain-growth radical polymerizations. [17]

ThiolEne cluster_initiation Initiation cluster_propagation Propagation Cycle PI Photoinitiator PI_rad Initiator Radical (I•) PI->PI_rad UV Light Thiyl_rad Thiyl Radical (RS•) PI_rad->Thiyl_rad + R-SH - IH Thiol Thiol (R-SH) Thiyl_rad2 Thiyl Radical (RS•) Thiyl_rad->Thiyl_rad2 Enters Cycle TVMS TVMS Vinyl Group C_rad Carbon Radical RS-CH₂-C•H-Si TVMS->C_rad Product Thioether Product RS-CH₂-CH₂-Si C_rad->Product + R-SH Thiol2 Thiol (R-SH) Product->Thiyl_rad2 - RS• (regenerated) Thiyl_rad2->TVMS

Figure 4: Radical mechanism of the photo-initiated thiol-ene reaction.

Conclusion: A Versatile Hub for Material Innovation

The reaction mechanisms of this compound are a testament to its versatility as a molecular building block. From the formation of cross-linked thermosets via radical polymerization to the creation of flexible, isomerized chains through anionic pathways, TVMS offers tunable properties based on precise mechanistic control. Furthermore, its efficient participation in hydrosilylation and thiol-ene "click" reactions establishes it as a premier trifunctional node for network formation and surface functionalization. For researchers in materials science and drug development, a thorough understanding of these core reaction pathways is paramount for designing next-generation polymers, hydrogels, coatings, and complex molecular architectures with tailored performance characteristics.

References

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Core Hazard Profile: Understanding the "Why" Behind the Precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Trivinylmethylsilane

For professionals in research and chemical development, the innovative potential of organosilane compounds is vast. This compound (CAS No. 18244-95-6), a versatile crosslinking agent and reactive intermediate, is a key component in the synthesis of advanced silicone polymers, specialty coatings, and encapsulants.[1] Its unique molecular structure, featuring three reactive vinyl groups, allows for the creation of materials with enhanced thermal stability and mechanical strength.[1] However, this high reactivity also necessitates a rigorous and informed approach to its handling.

This guide provides a comprehensive overview of the safety protocols and handling precautions for this compound, grounded in the data from its Safety Data Sheet (SDS). It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to manage the risks associated with this compound, ensuring a safe and productive laboratory environment.

This compound's primary hazards stem from its high flammability and sensitivity to air.[2][3] A thorough understanding of its chemical properties is the foundation of safe handling. The causality behind every precaution is directly linked to these intrinsic characteristics.

Extreme Flammability

The most significant and immediate risk associated with this compound is its classification as a highly flammable liquid and vapor.[2][3][4] Its vapors can form explosive mixtures with air, and these vapors may travel a considerable distance to a source of ignition and "flash back".[2][5]

The critical factor here is the very low flash point. Different sources report slightly varying values, but they are consistently low, ranging from 4.2°C to 15°C (39.6°F to 59°F).[2][6] This means that at or even below typical room temperature, this compound can release enough vapor to form an ignitable mixture with air. This property dictates the absolute necessity of stringent ignition source control.

Chemical Reactivity and Stability

This compound is noted to be air-sensitive.[2][3] While specific reactions with air are not always detailed in standard SDSs, for many organosilanes, this can imply a potential for peroxide formation or other degradation pathways upon prolonged exposure to air and light. Furthermore, it is incompatible with strong oxidizing agents.[2] This reactivity profile necessitates storage under an inert atmosphere to maintain its purity and prevent hazardous reactions.

Health Hazards

While the toxicological properties have not been fully investigated, the primary health risks are associated with irritation and effects from inhalation of high vapor concentrations.[2][3] Direct contact can cause skin and eye irritation.[5] Inhalation of high concentrations of vapor may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[2][3] Therefore, preventing direct contact and minimizing vapor inhalation are paramount.

Physicochemical and Hazard Data Summary

For quick reference, the key quantitative data for this compound is summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 18244-95-6[2][6]
Molecular Formula C₇H₁₂Si[6]
Molecular Weight ~124.26 g/mol [6]
Appearance Colorless Liquid[3]
Boiling Point 102°C (215.6°F)[6]
Flash Point 4.2°C - 15°C (39.6°F - 59°F)[2][6]
Density ~0.769 g/cm³[1]
Solubility Immiscible with water[2]

Table 2: GHS Hazard Classification

ClassificationHazard StatementPictogramSource(s)
Flammable Liquids, Category 2H225: Highly flammable liquid and vapor🔥[2][4]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be implemented to minimize exposure. These controls are designed to isolate the hazard from the operator.

  • Ventilation: All handling of this compound must occur in a well-ventilated area.[6][7][8] A certified chemical fume hood is mandatory for any open-container operations to prevent the accumulation of flammable vapors and minimize inhalation exposure. The fume hood should have a documented and satisfactory face velocity.

  • Explosion-Proof Equipment: Given the low flash point, all electrical equipment used in the vicinity, including stirring plates, vacuum pumps, and lighting, must be rated as explosion-proof.[2][3] This prevents the equipment from becoming an ignition source.

  • Inert Atmosphere: For storage and for reactions sensitive to air, an inert atmosphere (e.g., nitrogen or argon) is required.[2][3] This can be achieved through the use of a glovebox or by blanketing the chemical with an inert gas.

  • Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all metal containers and transfer equipment must be properly grounded and bonded.[2][3][4]

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the last line of defense and must be selected carefully based on the specific tasks being performed. The choice of PPE is not merely a checklist but a system that must be validated for its effectiveness against the specific hazards of this compound.

Mandatory PPE Protocol
  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[6] For tasks with a higher risk of splashing, a face shield worn over safety goggles is required.[2][4]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves.[6][7] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[3] The breakthrough time of the glove material for this compound should be considered for prolonged tasks.

    • Lab Coat/Clothing: A flame-retardant lab coat is mandatory.[6][9] For larger-scale operations, wear fire/flame resistant and impervious clothing.[6]

  • Respiratory Protection: If engineering controls are insufficient to maintain vapor concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator is required.[7] The type of respirator will depend on the concentration of airborne vapors.

PPE Selection Workflow

The following diagram outlines the logical process for selecting appropriate PPE when working with this compound.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls Check start Start: Plan to handle This compound task_assessment Assess Task: - Scale (mL vs L) - Open or closed system? - Duration of handling start->task_assessment fume_hood_check Is work performed in a certified chemical fume hood? task_assessment->fume_hood_check ppe_base Baseline PPE: - Safety Goggles - Flame-Retardant Lab Coat - Chemical-Resistant Gloves spill_risk High risk of splash or large volume transfer? ppe_base->spill_risk ppe_splash Add Face Shield ppe_resp Add Respirator (NIOSH Approved) fume_hood_check->ppe_base Yes fume_hood_check->ppe_resp No spill_risk:s->ppe_base:s No spill_risk->ppe_splash Yes

Caption: PPE selection workflow for this compound handling.

Detailed Protocols for Handling and Storage

Adherence to standardized protocols is essential for safety. Do not just perform the steps; understand the rationale to ensure the protocol remains a self-validating system of safety.

Protocol 1: General Handling and Transfer
  • Preparation:

    • Ensure the work area is clear of all clutter and ignition sources (e.g., hot plates, open flames, non-explosion-proof equipment).[2]

    • Verify that the chemical fume hood is operational.

    • Confirm that all necessary PPE is available and in good condition.

    • Ensure grounding and bonding cables are correctly attached to both the source and receiving containers.[2]

  • Inerting the Receiving Vessel:

    • Before transferring, purge the receiving vessel with an inert gas like nitrogen or argon to displace air.

  • Transfer:

    • Use only non-sparking tools for opening and closing containers.[2][3]

    • Perform the transfer slowly and carefully to avoid splashing.[7] For larger volumes, use a cannula or a pressure-equalizing addition funnel.

    • Avoid "splash filling" by ensuring the liquid is introduced via a grounded dip pipe or by filling from the bottom.[10]

  • Completion and Storage:

    • After transfer, securely close all containers.[2][4]

    • Wipe down the exterior of the containers and the work surface.

    • Store the this compound container under an inert atmosphere in a cool, dry, and well-ventilated place, away from heat and ignition sources.[2][3] The storage area should be designated for flammable liquids.

Protocol 2: Emergency Response for a Small Spill (<100 mL)
  • Immediate Action:

    • Alert all personnel in the immediate area.

    • If safe to do so, extinguish all nearby ignition sources.

  • Containment:

    • Wearing appropriate PPE (including respirator if needed), contain the spill using an inert absorbent material like vermiculite, sand, or earth.[2][3][5] Do not use combustible materials like paper towels.

  • Cleanup:

    • Use non-sparking tools to carefully collect the absorbed material.[3][6]

    • Place the contaminated absorbent into a suitable, labeled, and closed container for hazardous waste disposal.[2][6]

  • Decontamination:

    • Clean the spill area thoroughly.

    • Ventilate the area until vapors have dissipated.

Emergency Procedures: First Aid and Firefighting

In the event of an incident, a rapid and correct response is critical.

First-Aid Measures [2][6]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.[2][3] If skin irritation persists, call a physician.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2][3][6]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][6]

Firefighting Measures

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2][6]

  • Unsuitable Media: Do not use a solid stream of water as it may scatter and spread the fire.

  • Specific Hazards: Vapors are heavier than air and may form explosive mixtures. Containers may explode when heated.[2] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6]

Emergency Response Workflow: Spill Scenario

Spill_Response spill Spill Occurs alert Alert Personnel & Remove Ignition Sources spill->alert assess Assess Spill Size alert->assess small_spill Small Spill (<100mL) assess->small_spill Small large_spill Large Spill (>100mL) assess->large_spill Large ppe Don Appropriate PPE (incl. Respirator if needed) small_spill->ppe evacuate Evacuate Area & Call Emergency Services large_spill->evacuate contain Contain with Inert Absorbent Material ppe->contain cleanup Collect Waste with Non-Sparking Tools contain->cleanup dispose Package for Hazardous Waste Disposal cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: Emergency response workflow for a this compound spill.

Waste Disposal

Disposal of this compound and any contaminated materials must be handled as hazardous waste.[2]

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

  • Do not pour down the drain or dispose of with regular waste.[2][7]

  • Contaminated packaging and absorbents retain product residue and can be dangerous; they must be treated as hazardous waste.[3]

By integrating these principles of hazard awareness, engineering controls, rigorous protocols, and emergency preparedness into all laboratory operations, researchers can confidently and safely harness the synthetic potential of this compound.

References

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A Spectroscopic Vade Mecum: Unveiling the Molecular Architecture of Trivinylmethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a comprehensive spectral database and analysis for the organosilicon compound, trivinylmethylsilane (C₇H₁₂Si). Understanding the spectral signature of this molecule is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions. This document provides a detailed examination of its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, complete with experimental protocols and interpretive insights.

Introduction to this compound and its Spectroscopic Importance

This compound is a valuable organosilicon compound characterized by a central silicon atom bonded to a methyl group and three vinyl groups. Its unique structure, combining the reactivity of vinyl groups with the properties of a silane, makes it a versatile precursor in polymer chemistry and organic synthesis. Accurate and thorough spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and a foundational understanding of its chemical behavior. This guide delves into the core spectroscopic techniques used to elucidate the structure of this compound, providing both the data and the scientific rationale behind its interpretation.

Mass Spectrometry (MS): Fragmentation Fingerprint of this compound

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering a unique fingerprint for identification. The electron ionization (EI) mass spectrum of this compound is characterized by a series of specific cleavage events.

Data Presentation: Mass Spectrum of this compound

The mass spectrum of this compound is available through the NIST Chemistry WebBook[1]. The key fragments and their relative intensities are summarized below.

m/zProposed Fragment IonRelative Intensity
124[M]⁺ (C₇H₁₂Si)⁺Low
109[M - CH₃]⁺High
97[M - C₂H₃]⁺Moderate
81[M - C₂H₃ - CH₄]⁺Moderate
53[C₄H₅]⁺Moderate

Interpretation of the Fragmentation Pattern

The fragmentation of this compound under electron ionization follows predictable pathways for organosilanes. The molecular ion peak ([M]⁺) at m/z 124 is often of low abundance. The most prominent peak in the spectrum is typically the [M - CH₃]⁺ ion at m/z 109, resulting from the facile loss of the methyl group, a common fragmentation pathway for methylsilanes[2][3][4]. The loss of a vinyl radical (C₂H₃) leads to the fragment at m/z 97. Subsequent rearrangements and further fragmentation account for the other observed ions. The understanding of these fragmentation patterns is crucial for distinguishing this compound from its isomers and other related compounds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A robust method for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile, inert solvent such as hexane or dichloromethane.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

Data Acquisition and Analysis:

  • Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Compare the obtained mass spectrum with a reference library, such as the NIST Mass Spectral Library, for confirmation[5].

Logical Workflow for GC-MS Analysis

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Dissolve this compound in Volatile Solvent injection Inject Sample prep->injection separation GC Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analyzer (Quadrupole) ionization->detection tic Total Ion Chromatogram detection->tic ms Mass Spectrum detection->ms identification Compound Identification tic->identification library NIST Library Comparison ms->library library->identification

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.1 - 0.2Singlet3HSi-CH
~5.7 - 6.2Multiplet9HSi-CH =CH

Interpretation of the Predicted ¹H NMR Spectrum

  • Methyl Protons: The protons of the methyl group directly attached to the silicon atom are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 0.1-0.2 ppm. This significant shielding is a characteristic feature of protons on a carbon bonded to silicon.

  • Vinyl Protons: The nine protons of the three vinyl groups will give rise to a complex multiplet in the region of approximately 5.7 to 6.2 ppm. This multiplet arises from the geminal, cis, and trans couplings between the vinyl protons. The specific coupling constants are crucial for a detailed structural assignment. For vinylsilanes, typical ³J(¹H,¹H) coupling constants are in the range of 14-20 Hz for trans protons and 8-12 Hz for cis protons. Additionally, ²J(¹H,¹H) geminal coupling is typically small, around 1-3 Hz.

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ -5 to 0Si-C H₃
~130 - 135Si-C H=CH₂
~135 - 140Si-CH=C H₂

Interpretation of the Predicted ¹³C NMR Spectrum

  • Methyl Carbon: The carbon of the methyl group attached to silicon is expected to resonate at a very high field, typically between -5 and 0 ppm.

  • Vinyl Carbons: The carbons of the vinyl groups will appear in the olefinic region of the spectrum. The carbon directly bonded to the silicon (α-carbon) is expected to be around 130-135 ppm, while the terminal vinyl carbon (β-carbon) will be slightly further downfield, around 135-140 ppm.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumentation and Parameters:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm broadband probe.

  • Temperature: 298 K.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

Data Processing:

  • Apply Fourier transformation to the free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

Logical Relationship of NMR Data

NMR_Data_Relationship cluster_1H ¹H NMR cluster_13C ¹³C NMR TVS This compound (C₇H₁₂Si) H_Me ~0.1-0.2 ppm (Singlet, 3H) Si-CH₃ TVS->H_Me H_Vinyl ~5.7-6.2 ppm (Multiplet, 9H) -CH=CH₂ TVS->H_Vinyl C_Me ~ -5 to 0 ppm Si-CH₃ TVS->C_Me C_alpha ~130-135 ppm Si-CH=CH₂ TVS->C_alpha C_beta ~135-140 ppm Si-CH=CH₂ TVS->C_beta H_Me->C_Me correlates to H_Vinyl->C_alpha correlates to H_Vinyl->C_beta correlates to

Caption: Correlation of ¹H and ¹³C NMR signals for this compound.

Infrared (IR) Spectroscopy: Vibrational Portrait of this compound

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound displays characteristic absorption bands for the C-H bonds of the methyl and vinyl groups, the C=C double bonds, and the Si-C bonds.

Data Presentation: Infrared Spectrum of this compound

An infrared spectrum for this compound is available from the NIST Chemistry WebBook[1]. The key absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)IntensityAssignment
~3050Medium=C-H stretch (vinyl)
~2960MediumC-H stretch (methyl)
~1590StrongC=C stretch (vinyl)
~1400Medium=C-H in-plane bend (vinyl)
~1260StrongSi-CH₃ symmetric deformation
~950Strong=C-H out-of-plane bend (vinyl)
~750StrongSi-C stretch

Interpretation of the Infrared Spectrum

The IR spectrum of this compound is consistent with its molecular structure. The presence of vinyl groups is confirmed by the =C-H stretching vibration above 3000 cm⁻¹, the strong C=C stretching absorption around 1590 cm⁻¹, and the characteristic out-of-plane =C-H bending vibration near 950 cm⁻¹[9][10][11]. The methyl group attached to the silicon gives rise to a distinctive strong absorption around 1260 cm⁻¹ due to the symmetric deformation of the Si-CH₃ bond. The Si-C stretching vibrations are observed in the lower frequency region, around 750 cm⁻¹.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

For a volatile liquid like this compound, a neat sample can be analyzed as a thin film between salt plates.

Sample Preparation:

  • Place one drop of this compound onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

  • Carefully place a second salt plate on top of the drop, spreading the liquid into a thin, uniform film.

  • Ensure there are no air bubbles trapped between the plates.

Instrumentation and Parameters:

  • FTIR Spectrometer: PerkinElmer Spectrum Two or similar.

  • Detector: Deuterated triglycine sulfate (DTGS).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Data Acquisition and Analysis:

  • Acquire a background spectrum of the empty salt plates.

  • Place the sample-containing salt plates in the sample holder of the spectrometer.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the major absorption bands and correlate them to the functional groups present in this compound.

Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare Thin Film of Neat Liquid between Salt Plates bg Acquire Background Spectrum prep->bg sample Acquire Sample Spectrum bg->sample ratio Ratio Sample to Background sample->ratio spectrum Generate Final IR Spectrum ratio->spectrum analysis Correlate Bands to Functional Groups spectrum->analysis identification Confirm Structure analysis->identification

Caption: Step-by-step workflow for FTIR analysis of liquid this compound.

Conclusion

This technical guide has provided a comprehensive overview of the spectral database for this compound, covering mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. By presenting the spectral data, detailed interpretations, and robust experimental protocols, this document aims to equip researchers and scientists with the necessary tools for the confident identification and characterization of this important organosilicon compound. The logical workflows and data correlations presented herein underscore a systematic approach to spectroscopic analysis, ensuring scientific integrity and reproducibility.

References

  • Methyltrivinylsilane. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

  • Synthesis and Characterization of 1,2-Disubstituted Vinylsilanes and Their Geometric Differentiation with 3J(29Si,1H)-Coupling Constants. Application of a Novel Heteronuclear J-Resolved NMR Experiment. Organometallics, 1998 , 17 (24), 5394–5402. [Link]

  • Harnessing the Peterson Reaction for the Stereospecific Synthesis of Z‐Vinyl Ethers. Chemistry – A European Journal, 2019 , 25 (57), 13143-13147. [Link]

  • Harvey, D. J. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 2020 , 39 (1-2), 105-211. [Link]

  • Syntheses and NMR study of [(2-dimethylaminomethyl)phenyl]vinylsilane derivatives and [(2-dimethylaminomethyl... . Yonsei University. [Link]

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  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. [Link]

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Methodological & Application

Application Note: Trivinylmethylsilane as a High-Efficacy Crosslinking Agent in Photoinitiated Thiol-Ene Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Trivinylmethylsilane (TVMS) in thiol-ene click chemistry. TVMS serves as a highly effective trifunctional crosslinking agent, enabling the rapid and efficient formation of robust, homogenous polymer networks under mild, photoinitiated conditions. We will explore the underlying reaction mechanism, provide detailed experimental protocols, discuss key applications, and offer insights into process optimization and troubleshooting.

Introduction: The Strategic Advantage of this compound in Polymer Networks

In the landscape of advanced material synthesis, the quest for versatile and efficient crosslinking agents is paramount. This compound (TVMS), an organosilane compound (CAS: 18244-95-6), has emerged as a critical building block in polymer science.[1] Its molecular architecture, featuring a central silicon atom bonded to a methyl group and three reactive vinyl (-CH=CH₂) groups, makes it an ideal candidate for creating highly crosslinked polymer networks. The incorporation of TVMS into polymer backbones imparts desirable properties such as enhanced thermal stability, flexibility, and chemical resistance, which are crucial for high-performance materials in electronics, coatings, and biomedical devices.

When paired with thiol-ene "click" chemistry, TVMS's utility is fully realized. The thiol-ene reaction, a radical-mediated addition of a thiol (R-SH) to an alkene ('ene'), is celebrated for its high efficiency, rapid reaction rates, stereoselectivity, and tolerance to a wide range of functional groups, earning it a place in the "click chemistry" family.[2][3][4] This photoinitiated process offers exceptional spatial and temporal control, is not inhibited by oxygen, and proceeds under ambient conditions, making it a robust and versatile tool for material fabrication.[5][6] The trifunctionality of TVMS allows it to act as a central hub, connecting multiple polymer chains through thioether linkages, leading to the formation of uniform, well-defined networks.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 18244-95-6
Molecular Formula C₇H₁₂Si
Molecular Weight ~124.26 g/mol
Appearance Clear Liquid[1]
Purity Typically ≥95%
Boiling Point 102 °C
Density ~0.769 g/cm³
Refractive Index ~1.4411[1]
Flash Point 15 °C

Reaction Mechanism: The Radical-Mediated Thiol-Ene Addition

The photoinitiated thiol-ene reaction proceeds via a free-radical chain mechanism.[2] Understanding this mechanism is crucial for optimizing reaction conditions and controlling the final material properties. The process can be broken down into three primary stages: initiation, propagation, and chain transfer.[4][7]

  • Initiation: Upon exposure to light (typically UV), a photoinitiator undergoes homolytic cleavage to generate free radicals.[6] These primary radicals then abstract a hydrogen atom from a thiol (R-SH), producing a highly reactive thiyl radical (RS•). This is the key initiating species for the click reaction.

  • Propagation: The thiyl radical adds across one of the vinyl groups of this compound. This is an anti-Markovnikov addition, where the sulfur atom attaches to the terminal carbon of the double bond, resulting in a carbon-centered radical on the internal carbon.[2][4]

  • Chain Transfer: The newly formed carbon-centered radical readily abstracts a hydrogen atom from another thiol molecule. This step accomplishes two critical tasks: it forms the stable thioether bond and regenerates a new thiyl radical, which can then participate in another propagation step, continuing the chain reaction until the reactants are consumed.[2][7]

This step-growth polymerization mechanism leads to the formation of a highly uniform and homogenous network structure, a significant advantage over traditional chain-growth polymerizations.[6]

Thiol_Ene_Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_chain_transfer 3. Chain Transfer & Regeneration PI Photoinitiator Rad Radicals (R•) PI->Rad UV Light ThiylRad Thiyl Radical (R'-S•) Rad->ThiylRad + R'-SH - R-H Thiol1 Thiol (R'-SH) TVMS TVMS Vinyl Group (-CH=CH₂) CarbonRad Carbon-Centered Radical ThiylRad:e->CarbonRad:w + TVMS Thiol2 Thiol (R'-SH) Product Thioether Product CarbonRad:e->Product:w + R'-SH ThiylRad2 Regenerated Thiyl Radical (R'-S•) Product:e->ThiylRad2:w Regenerates ThiylRad2->ThiylRad Continues Cycle Experimental_Workflow prep 1. Reagent Preparation (Weigh TVMS, PETMP, DMPA) mix 2. Homogenous Mixing (Vortex or Stir) prep->mix cast 3. Casting the Resin (Dispense into mold) mix->cast cure 4. UV Curing (Expose to 365 nm light) cast->cure post 5. Post-Processing (Optional thermal post-cure) cure->post char 6. Material Characterization (FTIR, DSC, TGA, DMA) post->char

Caption: General experimental workflow for creating TVMS-thiol polymers.

3.5. Characterization

  • FTIR Spectroscopy: Monitor the disappearance of the thiol peak (~2570 cm⁻¹) and vinyl C-H peak (~3060 cm⁻¹ and ~960 cm⁻¹) to confirm reaction completion.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the crosslinked polymer network.

  • Thermogravimetric Analysis (TGA): Assess the thermal stability of the resulting material. [8]* Dynamic Mechanical Analysis (DMA): Measure the storage modulus and tan delta to understand the viscoelastic properties of the network.

Applications in Research and Development

The unique properties of TVMS-thiol networks make them suitable for a variety of advanced applications:

  • Biomaterials and Hydrogels: The biocompatibility of the thiol-ene reaction makes it ideal for creating hydrogels for tissue engineering and regenerative medicine. [6][9]The silicon-containing backbone from TVMS can modulate hydrophobicity and mechanical properties.

  • Advanced Coatings: TVMS-based polymers form durable, scratch-resistant, and thermally stable coatings for electronics and automotive parts. * Peptide and Bioconjugation: The orthogonality of the thiol-ene reaction allows for the specific modification of peptides and proteins containing cysteine residues, useful in drug development and diagnostics. [4][10][11]* Functional Monoliths: Porous polymer monoliths functionalized via thiol-ene chemistry are used in high-performance liquid chromatography (HPLC) applications. [12]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Curing / Tacky Surface - Insufficient UV dose (intensity or time)- Incorrect photoinitiator or concentration- Stoichiometry of thiol:ene is off- Increase exposure time or use a higher intensity lamp.- Ensure initiator's absorbance matches lamp emission. Increase concentration to 1-2 wt.%.- Recalculate and verify the 1:1 functional group stoichiometry.
Yellowing of Material - Excessive UV exposure- Photoinitiator degradation byproducts- Reduce curing time or light intensity.- Use a different photoinitiator (e.g., phosphine oxides like Irgacure 819 often cause less yellowing).
Brittle Material - Too high crosslink density- Introduce a monofunctional thiol or 'ene' to act as a chain terminator.- Replace a portion of TVMS with a difunctional vinyl silane.
Phase Separation / Hazy Appearance - Poor miscibility of components- Add a minimal amount of a co-solvent (e.g., THF) to homogenize the mixture before curing.- Ensure monomers are pure and free of water.

References

  • This compound (18244-95-6): Properties, Applications & Manufacturer Insights. Google Search Result.
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  • Application Notes and Protocols for Photoinitiated Thiol-Ene Click Chemistry of 2 - Benchchem. BenchChem.
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  • Applications of Thiol-Ene Chemistry for Peptide Science. PMC - NIH.
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  • Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. French-Ukrainian Journal of Chemistry.
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  • This compound.

Sources

Application Notes and Protocols: Trivinylmethylsilane as a Versatile Monomer in Copolymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of advanced polymer synthesis, organosilicon monomers represent a pivotal class of building blocks for materials with tailored properties. Among these, trivinylmethylsilane (TVMS) stands out due to its unique trifunctional vinyl structure, which allows it to act as both a monomer and a potent crosslinking agent.[1][2] This dual reactivity enables the creation of complex three-dimensional polymer networks with enhanced thermal stability, mechanical strength, and chemical resistance.[1][2] These attributes make TVMS-containing copolymers highly valuable in a range of applications, from high-performance coatings and adhesives to advanced dental materials and electronics.[2][3][4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of this compound's role in copolymerization. We will delve into the mechanistic principles, provide detailed experimental protocols for copolymerization with common monomers like styrene and methyl methacrylate (MMA), and discuss the characterization and potential applications of the resulting copolymers. The protocols provided herein are foundational and can be adapted for various research and development needs, with a focus on producing materials with controlled properties.

Scientific Principles and Rationale

This compound's utility in copolymerization stems from the reactivity of its three vinyl groups.[1] These groups can participate in various polymerization mechanisms, most notably free-radical and anionic polymerization. The presence of three reactive sites allows for the formation of branched or crosslinked structures, a key feature that distinguishes it from monovinylsilanes.[1][2]

Mechanism of Copolymerization: A Visual Overview

The copolymerization of this compound (M₁) with a comonomer (M₂) can proceed through different pathways depending on the chosen initiation method. The following diagram illustrates the general scheme of a free-radical copolymerization process.

G cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Crosslinking cluster_termination Termination I Initiator (e.g., AIBN, BPO) R Primary Radicals (R•) I->R Decomposition (Heat, UV) M1 This compound (TVMS) R->M1 kᵢ₁ R->M1 M2 Comonomer (e.g., Styrene, MMA) R->M2 kᵢ₂ R->M2 P1 Growing Polymer Chain with TVMS radical end (~M₁•) P2 Growing Polymer Chain with Comonomer radical end (~M₂•) P1->M1 k₁₁ (Homopropagation) P1->M1 P1->M2 k₁₂ (Crosspropagation) P1->M2 P_linear Linear/Branched Copolymer with Pendant Vinyl Groups Dead_Polymer Inactive Polymer Chains P1->Dead_Polymer Combination or Disproportionation P2->M1 k₂₁ (Crosspropagation) P2->M1 P2->M2 k₂₂ (Homopropagation) P2->M2 P2->Dead_Polymer Combination or Disproportionation P_crosslinked Crosslinked Network P_linear->P_crosslinked Reaction of pendant vinyl groups G cluster_copolymers TVMS-based Copolymers cluster_properties Enhanced Properties cluster_applications Applications TVMS This compound (TVMS) Copolymer Styrene, MMA, Acrylates, etc. TVMS->Copolymer Properties High Thermal Stability Improved Mechanical Strength Chemical Resistance Adhesion Promotion Copolymer->Properties Coatings Protective & Anti-fouling Coatings Properties->Coatings Adhesives High-Performance Adhesives & Sealants Properties->Adhesives Dental Dental Resins & Composites Properties->Dental Electronics Encapsulants & Dielectric Materials Properties->Electronics

Sources

Application Note: Synthesis of Silicone Elastomers Using Trivinylmethylsilane as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Silicone elastomers are a class of synthetic polymers with a backbone of repeating silicon-oxygen units, which imparts a unique combination of properties including high thermal stability, biocompatibility, chemical inertness, and tunable mechanical characteristics. These materials are indispensable in a wide array of applications, from advanced medical devices and pharmaceuticals to electronics and aerospace components. The versatility of silicone elastomers stems from the ability to precisely control their final properties through the careful selection of monomers, crosslinking agents, and curing conditions.[1][2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of silicone elastomers using an addition-cure mechanism, with a specific focus on the role of trivinylmethylsilane as a key crosslinking agent. The protocols outlined herein are based on the platinum-catalyzed hydrosilylation reaction, a highly efficient and clean curing chemistry that proceeds without the formation of byproducts.[1][3] By modulating the concentration of this compound, researchers can systematically tailor the crosslink density of the elastomer network, thereby controlling its mechanical properties such as hardness, tensile strength, and elongation.

Mechanism of Platinum-Catalyzed Hydrosilylation

The formation of the silicone elastomer network is achieved through a platinum-catalyzed hydrosilylation reaction. This addition reaction involves the reaction of a vinyl-functional siloxane polymer with a hydride-functional siloxane crosslinker.[4] The platinum catalyst, typically Karstedt's catalyst, facilitates the addition of the silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group (Si-CH=CH₂), forming a stable silicon-carbon (Si-C) linkage.[5]

This compound [(CH₂=CH)₃SiCH₃] serves as a highly effective crosslinking agent due to the presence of three reactive vinyl groups. Each vinyl group can react with a Si-H group from a hydride-functional siloxane chain, enabling the formation of a three-dimensional, crosslinked network. The degree of crosslinking, and consequently the elastomer's mechanical properties, is directly influenced by the concentration of this compound in the formulation.[6]

Hydrosilylation_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product VinylSiloxane ~~~(CH₃)₂Si-O-[(CH₃)₂Si-O]ₙ-(CH₃)₂Si-CH=CH₂ (Vinyl-Terminated Polydimethylsiloxane) Crosslinked_Network ~~~Si-CH₂-CH₂-Si~~~ (Crosslinked Elastomer Network) VinylSiloxane->Crosslinked_Network Hydrosilylation HydrideSiloxane ~~~(CH₃)₂Si-H (Hydride-Functional Siloxane) HydrideSiloxane->Crosslinked_Network This compound CH₃-Si(CH=CH₂)₃ (this compound Crosslinker) This compound->Crosslinked_Network Pt_Catalyst Platinum Catalyst (e.g., Karstedt's Catalyst) Pt_Catalyst->Crosslinked_Network Experimental_Workflow cluster_partA Part A Preparation cluster_partB Part B Preparation cluster_curing Mixing and Curing Weigh_PDMSV Weigh Vinyl-Terminated PDMS Add_TVMS Add this compound Weigh_PDMSV->Add_TVMS Add_Catalyst Add Platinum Catalyst Add_TVMS->Add_Catalyst Mix_A Thoroughly Mix Part A Add_Catalyst->Mix_A Combine_Parts Combine Part A and Part B Mix_A->Combine_Parts Weigh_PDMSH Weigh Hydride-Functional Siloxane Weigh_PDMSH->Combine_Parts Mix_Degas Mix and Degas Combine_Parts->Mix_Degas Pour_Mold Pour into Molds Mix_Degas->Pour_Mold Cure Cure in Oven Pour_Mold->Cure

Caption: Experimental workflow for preparing a silicone elastomer.

Influence of this compound Concentration on Elastomer Properties

The concentration of this compound is a critical parameter that directly influences the crosslink density and, consequently, the mechanical properties of the resulting silicone elastomer. An increase in the concentration of this compound leads to a higher crosslink density, which generally results in a harder and stronger material with lower elongation. The following table provides illustrative data on how varying the concentration of this compound can affect the final properties of the elastomer.

This compound (parts per 100 parts PDMS-V)Shore A Hardness (ASTM D2240)Tensile Strength (MPa) (ASTM D412)Elongation at Break (%) (ASTM D412)
0.530 - 403.0 - 5.0400 - 600
1.040 - 505.0 - 7.0300 - 500
2.050 - 607.0 - 9.0200 - 400
3.060 - 709.0 - 11.0100 - 300

Note: The values in this table are illustrative and can vary depending on the specific molecular weight of the base polymers, the Si-H to vinyl ratio, and the curing conditions.

Characterization Protocols

Hardness Testing (ASTM D2240)

Hardness is a measure of the material's resistance to indentation. [7]

  • Specimen Preparation: Ensure the elastomer sample has a minimum thickness of 6 mm. The surface should be flat and smooth.

  • Measurement: Use a Shore A durometer for soft to medium hardness elastomers. [8]Press the durometer foot firmly and parallel to the surface of the specimen. The reading should be taken within one second of firm contact. [7]Take at least five measurements at different locations on the specimen and report the average value.

Tensile Testing (ASTM D412)

Tensile testing provides information about the material's strength and elasticity. [9]

  • Specimen Preparation: Cut dumbbell-shaped specimens from the cured elastomer sheet using a die. [10]2. Measurement: Use a universal testing machine equipped with grips suitable for elastomers. [11]Clamp the specimen in the grips and apply a tensile load at a constant rate of crosshead separation (typically 500 mm/min) until the specimen ruptures. [10]Record the tensile strength (the maximum stress applied) and the ultimate elongation (the elongation at the point of rupture). [11]

Tear Strength Testing (ASTM D624)

Tear strength measures the resistance of the material to the propagation of a tear. [12]

  • Specimen Preparation: Cut specimens of a specified shape (e.g., crescent, angle, or trouser) from the cured elastomer sheet. [13]2. Measurement: Mount the specimen in the grips of a universal testing machine. [12]Apply a force to propagate a tear at a constant rate of grip separation until the specimen is completely torn. Record the maximum force required to tear the specimen.

Conclusion

The use of this compound as a crosslinking agent in the platinum-catalyzed synthesis of silicone elastomers offers a robust and versatile method for producing materials with tailored mechanical properties. By carefully controlling the concentration of this compound, researchers can precisely manipulate the crosslink density of the polymer network, thereby achieving the desired hardness, tensile strength, and elongation for their specific application. The protocols and characterization methods outlined in this application note provide a comprehensive framework for the successful synthesis and evaluation of these advanced materials.

References

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Trivinylmethylsilane as a Crosslinker for Advanced Polymer Networks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of trivinylmethylsilane (TVMS) as a versatile and efficient crosslinking agent in polymer synthesis. This compound, with its trifunctional vinyl reactivity, enables the formation of highly structured, three-dimensional polymer networks with tunable physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, step-by-step experimental procedures, and characterization methodologies. We will delve into the mechanistic principles of TVMS-mediated crosslinking, its application in creating robust materials with enhanced thermal and mechanical stability, and its emerging role in the development of advanced drug delivery systems and tissue engineering scaffolds.

Introduction: The Strategic Importance of Crosslinking

Crosslinking is a pivotal strategy in polymer science for transforming linear or branched polymers into durable, three-dimensional networks. This structural evolution imparts critical performance enhancements, including increased mechanical strength, improved thermal and chemical resistance, and the formation of hydrogels capable of controlled swelling and release. The selection of an appropriate crosslinking agent is paramount, as it fundamentally dictates the architecture and ultimate functionality of the resulting polymer network.[1]

This compound (C₇H₁₂Si) stands out as a crosslinker of choice due to its trifunctionality, which allows for the creation of densely crosslinked structures. The incorporation of a silicon atom within the polymer matrix can also confer unique attributes such as enhanced thermal stability and hydrophobicity.

Physicochemical Properties and Advantages of this compound

This compound is a clear, colorless liquid characterized by three reactive vinyl groups attached to a central silicon atom.[2][3][4] This structure is key to its efficacy as a crosslinker in various polymerization reactions.[2][4]

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number 18244-95-6[2][4]
Molecular Formula C₇H₁₂Si[2][3][4]
Molecular Weight 124.26 g/mol [2][3]
Boiling Point 102 °C[2][5]
Density ~0.769 g/cm³[2][3]
Flash Point 15 °C[2][5]

Key Advantages:

  • High Crosslinking Density: The three vinyl groups enable the formation of a robust and densely interconnected polymer network.

  • Tunable Material Properties: The mechanical and thermal properties of the final polymer can be precisely controlled by varying the concentration of TVMS.

  • Versatile Reactivity: TVMS is compatible with multiple polymerization mechanisms, including free-radical polymerization and platinum-catalyzed hydrosilylation.[2][4]

  • Enhanced Thermal Stability: The integration of silicon into the polymer backbone can significantly improve the thermal resistance of the material.[2][4]

Mechanisms of this compound-Mediated Crosslinking

The crosslinking capability of this compound is centered on the reactivity of its vinyl groups, which readily participate in addition polymerization reactions, thereby forming covalent bonds between polymer chains.

Free-Radical Polymerization

In this mechanism, a free-radical initiator (e.g., AIBN or benzoyl peroxide) generates radicals that attack the vinyl groups of both the primary monomer and TVMS. This initiates a chain reaction, leading to the formation of a crosslinked polymer network.

Hydrosilylation Crosslinking cluster_0 Reactants Si-H Polymer Si-H Polymer Crosslinked Network Crosslinked Network Si-H Polymer->Crosslinked Network This compound This compound This compound->Crosslinked Network Cured Elastomer Cured Elastomer Crosslinked Network->Cured Elastomer Platinum Catalyst Platinum Catalyst Platinum Catalyst->Crosslinked Network catalyzes

Caption: Hydrosilylation reaction for network formation.

Detailed Application Protocols

Safety Precaution: this compound is flammable and should be handled in a well-ventilated fume hood. [2][5]Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory.

Protocol 1: Synthesis of a Crosslinked Polystyrene Network

This protocol details the synthesis of a crosslinked polystyrene network using TVMS via free-radical polymerization.

Materials:

  • Styrene monomer (inhibitor removed)

  • This compound (TVMS)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous toluene

  • Methanol (for precipitation)

  • Schlenk flask with condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine 10 g of styrene, a specific molar percentage of TVMS (e.g., 1-5 mol% relative to styrene), and 20 mL of anhydrous toluene.

  • Initiator Addition: Add AIBN (typically 1 mol% of the total monomer and crosslinker moles).

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the mixture to 70-80°C with vigorous stirring for 12-24 hours. Gel formation indicates successful crosslinking.

  • Purification: Cool the reaction and precipitate the polymer by adding the solution dropwise into an excess of methanol.

  • Drying: Collect the polymer by filtration and dry under vacuum at 60°C to a constant weight.

Table 2: Example Formulations and Expected Outcomes

Styrene (g)TVMS (mol%)AIBN (mol%)Expected Outcome
1011Soft, swellable gel
1051Rigid, less swellable solid
Protocol 2: Preparation of a Silicone Elastomer via Hydrosilylation

This protocol describes the preparation of a silicone elastomer by crosslinking a vinyl-terminated polydimethylsiloxane (PDMS) with a hydride-containing siloxane, using TVMS as an additional crosslinker.

Materials:

  • Vinyl-terminated PDMS

  • Poly(methylhydrosiloxane) (PMHS)

  • This compound (TVMS)

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

  • Anhydrous toluene

Procedure:

  • Component A (Vinyl Base): In a clean, dry container, thoroughly mix the vinyl-terminated PDMS with the desired amount of TVMS.

  • Component B (Curing Agent): In a separate container, prepare a solution of PMHS in a minimal amount of anhydrous toluene. The molar ratio of Si-H groups to vinyl groups should be approximately 1.1:1.

  • Catalyst Addition: Add Karstedt's catalyst (typically 10-20 ppm Pt) to Component A and mix gently.

  • Mixing and Curing: Combine Component B with Component A, mix rapidly and thoroughly, and pour into a mold. Cure at room temperature or elevate the temperature (e.g., 80-150°C) to accelerate the process. [6]5. Post-Curing: A post-curing step at a higher temperature can ensure complete reaction and removal of volatiles.

Characterization of Crosslinked Polymer Networks

Thorough characterization is essential to understand the structure-property relationships of the TVMS-crosslinked polymers.

  • Swelling Studies: The degree of crosslinking can be estimated by measuring the equilibrium swelling ratio of the polymer in a suitable solvent. [7][8][9][10]A lower swelling ratio indicates a higher crosslink density. [7]* Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is used to determine the thermal stability and degradation profile of the polymer. [3][11][12]Differential Scanning Calorimetry (DSC) is employed to measure the glass transition temperature (Tg), which is often elevated in crosslinked polymers. [3][11][12]* Spectroscopic Analysis (FTIR/NMR): Fourier-transform infrared (FTIR) spectroscopy is used to monitor the crosslinking reaction by observing the disappearance of characteristic peaks for vinyl (C=C) and Si-H bonds. [4][13][14][15]Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the crosslinked network. [4]* Rheological Analysis: The viscoelastic properties, such as storage modulus (G') and loss modulus (G''), are determined using rheometry. The gel point, indicating the transition from a liquid to a solid-like state, can be identified. [16][17][18][19][20]

Applications in Drug Development and Tissue Engineering

The unique properties of TVMS-crosslinked polymers make them highly suitable for advanced biomedical applications.

  • Controlled Drug Delivery: The tunable porosity and swelling behavior of hydrogels crosslinked with TVMS allow for the controlled and sustained release of therapeutic agents. [21]* Tissue Engineering Scaffolds: The biocompatibility and tunable mechanical properties of these materials are ideal for creating scaffolds that mimic the extracellular matrix and support cell growth and tissue regeneration. The fabrication of such scaffolds can be achieved through various techniques, including electrospinning and 3D printing.

  • Biocompatibility: Silicones are generally considered biocompatible and non-toxic, making them suitable for direct contact with biological systems. [1]However, comprehensive biocompatibility testing according to ISO 10993 standards is crucial for any new material intended for medical use.

Conclusion

This compound is a highly effective trifunctional crosslinker that offers significant advantages in the synthesis of advanced polymer networks. Its versatility in polymerization chemistry and its ability to impart desirable properties such as high thermal stability and tunable mechanical strength make it a valuable tool for materials scientists. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in a wide range of applications, from industrial materials to innovative biomedical devices and drug delivery systems.

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Surface Functionalization with Trivinylmethylsilane: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of surface functionalization using trivinylmethylsilane (TVMS), a versatile organosilane precursor for creating thin, functional polymer films. It is intended for researchers, scientists, and drug development professionals seeking to modify the surface properties of various substrates for applications ranging from biocompatible coatings to advanced microfluidics. This document moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that the presented protocols are not just followed, but understood.

Introduction: The Versatility of this compound

This compound (CH₃Si(CH=CH₂)₃) is a valuable precursor for surface modification due to its three reactive vinyl groups. These groups can be readily polymerized through various techniques to form a highly cross-linked, stable, and functional polysiloxane film. The resulting coatings can impart a range of desirable properties to a substrate, including:

  • Hydrophobicity: The nonpolar nature of the polymer backbone creates water-repellent surfaces.

  • Biocompatibility: Organosilicon polymer films can be engineered to be biocompatible, making them suitable for medical implants and devices.[1][2]

  • Chemical Inertness: The cross-linked siloxane network provides a barrier against chemical attack.

  • Adhesion Promotion: TVMS coatings can act as an effective tie-layer to improve the adhesion of subsequent coatings or materials.[1][3][4][5][6]

This guide will focus on the two primary methods for TVMS surface functionalization: Plasma-Enhanced Chemical Vapor Deposition (PECVD) and solution-phase grafting. We will delve into the mechanisms, provide detailed protocols for common substrates, and discuss the essential characterization techniques to validate the functionalization process.

PART 1: Mechanisms of this compound Functionalization

Understanding the reaction mechanisms is crucial for controlling the properties of the final coating. The choice between PECVD and solution-phase grafting depends on the desired film characteristics, substrate compatibility, and available equipment.

Plasma-Enhanced Chemical Vapor Deposition (PECVD)

PECVD is a process that uses electrical energy to create a plasma from a precursor vapor, which then reacts and deposits as a thin film on a substrate.[7][8][9] In the case of TVMS, the plasma environment fragments the monomer and creates reactive species, including free radicals. These radicals initiate a chain-growth polymerization of the vinyl groups, both in the gas phase and on the substrate surface, leading to a highly cross-linked and dense polymer film.

The key advantage of PECVD is the ability to deposit films at relatively low temperatures (room temperature to ~400°C), making it compatible with temperature-sensitive substrates like polymers. The properties of the deposited film, such as thickness, cross-linking density, and chemical composition, can be precisely controlled by tuning the plasma parameters.

Diagram 1: Simplified PECVD Mechanism for TVMS

PECVD_Mechanism TVMS_Vapor TVMS Vapor Plasma Plasma Activation (RF Power) TVMS_Vapor->Plasma Introduction Reactive_Species Reactive Species (Radicals, Ions) Plasma->Reactive_Species Fragmentation & Ionization Substrate Substrate Surface Reactive_Species->Substrate Adsorption & Diffusion Film_Growth Film Growth & Cross-linking Substrate->Film_Growth Polymerization Functionalized_Surface Functionalized Surface Film_Growth->Functionalized_Surface

Caption: PECVD process for TVMS functionalization.

Solution-Phase Grafting

Solution-phase grafting involves the chemical reaction of TVMS with a substrate surface from a liquid solution. This method is often simpler to implement than PECVD as it does not require specialized vacuum equipment. The process typically involves activating the substrate surface to introduce reactive groups (e.g., hydroxyl groups) that can then react with the silane. For TVMS, which does not have a hydrolyzable group like an alkoxysilane, grafting often relies on surface-initiated polymerization or the use of a coupling agent.

A common approach for hydroxylated surfaces like glass or silicon is to first apply an adhesion promoter that can co-react with both the surface and the TVMS. Alternatively, for polymer substrates, surface activation via plasma or UV irradiation can create radical sites that initiate the polymerization of TVMS.[10][11]

PART 2: Experimental Protocols

The following protocols provide a starting point for the functionalization of common substrates with TVMS. It is essential to note that optimal parameters may vary depending on the specific equipment and desired film properties. All procedures should be performed in a clean environment to avoid contamination.

Substrate Preparation: A Critical First Step

Proper substrate cleaning and activation are paramount for achieving a uniform and adherent TVMS coating. The goal is to remove organic contaminants and, for some methods, to introduce reactive surface groups.

Protocol 2.1.1: Cleaning of Glass and Silicon Substrates

  • Sonication: Sonicate the substrates in a sequence of solvents: acetone, isopropanol, and deionized (DI) water for 15 minutes each.

  • Drying: Dry the substrates under a stream of nitrogen gas.

  • Plasma Activation (Recommended): Place the substrates in a plasma cleaner and treat with an oxygen or argon plasma for 3-5 minutes. This removes residual organic contaminants and hydroxylates the surface, making it more reactive.

Protocol 2.1.2: Cleaning and Activation of Polymer Substrates (e.g., PDMS)

  • Sonication: Gently sonicate the polymer substrate in isopropanol and DI water for 10 minutes each. Avoid aggressive solvents that may swell or damage the polymer.

  • Drying: Dry the substrate with nitrogen gas.

  • Oxygen Plasma Treatment: Treat the PDMS surface with oxygen plasma for 30-60 seconds. This will create a temporary hydrophilic surface with silanol (Si-OH) groups, which can be used for subsequent grafting reactions.[12]

Protocol for PECVD of this compound

This protocol is suitable for creating a highly cross-linked and stable TVMS film on various substrates.

Materials:

  • PECVD system

  • This compound (liquid precursor)

  • Argon (carrier gas)

  • Cleaned substrates (glass, silicon, or polymer)

Procedure:

  • Chamber Preparation: Ensure the PECVD chamber is clean and has reached the desired base pressure (typically <10 mTorr).

  • Substrate Loading: Place the cleaned substrates onto the sample stage.

  • Parameter Setup: Set the desired process parameters. A typical starting point for TVMS deposition is provided in the table below.

  • Gas Introduction: Introduce argon as the carrier gas to stabilize the pressure.

  • Precursor Introduction: Introduce the TVMS vapor into the chamber. The flow rate can be controlled using a mass flow controller or by regulating the temperature of the TVMS precursor vessel.

  • Plasma Ignition: Ignite the plasma at the set RF power.

  • Deposition: Allow the deposition to proceed for the desired time to achieve the target film thickness. The deposition rate will depend on the specific process parameters.

  • Venting and Unloading: After deposition, turn off the plasma and precursor flow, and vent the chamber to atmospheric pressure before removing the coated substrates.

Table 1: Typical PECVD Parameters for TVMS Deposition

ParameterRangeNotes
Base Pressure < 10 mTorrEnsures a clean deposition environment.
Process Pressure 50 - 200 mTorrAffects plasma density and film properties.
RF Power 20 - 100 WHigher power increases cross-linking but may lead to more fragmentation of the monomer.
TVMS Flow Rate 5 - 20 sccmInfluences the deposition rate and film chemistry.
Argon Flow Rate 20 - 50 sccmActs as a carrier gas and helps sustain the plasma.
Substrate Temp. Room Temp. - 200°CLower temperatures are suitable for polymer substrates.
Deposition Time 5 - 30 minutesDetermines the final film thickness.

Diagram 2: Workflow for PECVD Functionalization

PECVD_Workflow sub_prep Substrate Preparation (Cleaning & Activation) loading Load Substrate into PECVD Chamber sub_prep->loading pump_down Pump Down to Base Pressure loading->pump_down param_set Set Process Parameters (Power, Pressure, Flow Rates) pump_down->param_set gas_intro Introduce Carrier Gas (e.g., Argon) param_set->gas_intro precursor_intro Introduce TVMS Vapor gas_intro->precursor_intro plasma_ignite Ignite Plasma precursor_intro->plasma_ignite deposition Deposition (Film Growth) plasma_ignite->deposition venting Vent Chamber deposition->venting unloading Unload Functionalized Substrate venting->unloading

Sources

Characterization of Trivinylmethylsilane-Based Polymers: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trivinylmethylsilane (TVMS) is a versatile organosilicon monomer characterized by a central silicon atom bonded to a methyl group and three reactive vinyl groups.[1] This trifunctionality makes it a valuable building block for a variety of polymeric materials. The vinyl groups can readily participate in polymerization reactions, leading to the formation of highly cross-linked or branched polymers with unique properties.[1] The incorporation of the silane moiety imparts characteristics such as thermal stability, chemical resistance, and desirable dielectric properties.[1]

This comprehensive guide provides detailed application notes and protocols for the synthesis and characterization of this compound-based polymers. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in exploring the potential of these unique organosilicon polymers.

Polymerization Methodologies for this compound

The polymerization of this compound can be achieved through various mechanisms, including anionic, free-radical, and Ziegler-Natta polymerization. The choice of method significantly influences the resulting polymer's microstructure, molecular weight, and properties.

Anionic Polymerization

Anionic polymerization of vinylsilanes, initiated by organolithium compounds like n-butyllithium (n-BuLi), offers a pathway to polymers with controlled molecular weights.[2][3] The reaction proceeds under high vacuum conditions to prevent premature termination by atmospheric moisture and oxygen.[2]

Diagram of Anionic Polymerization Workflow

G cluster_prep Reagent Preparation cluster_poly Polymerization cluster_workup Polymer Isolation Monomer_Purification This compound Purification (distillation) Reaction_Setup Assemble Dry Glassware under High Vacuum Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying (e.g., Hexane over Na) Solvent_Drying->Reaction_Setup Initiator_Prep Initiator Solution (n-BuLi in Hexane) Initiation Introduce Initiator & Monomer Initiator_Prep->Initiation Reaction_Setup->Initiation Propagation Polymerization at Controlled Temperature Initiation->Propagation Termination Quench with Methanol Propagation->Termination Precipitation Precipitate Polymer in Methanol Termination->Precipitation Filtration Filter and Wash Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Characterization Characterization Drying->Characterization Proceed to Characterization

Caption: Workflow for the anionic polymerization of this compound.

Protocol: Anionic Polymerization of this compound

  • Reagent Preparation:

    • Dry the solvent (e.g., hexane) by distilling it over sodium metal under an inert atmosphere.[2]

    • Purify this compound by distillation from calcium hydride.[2]

    • Use a commercially available solution of n-butyllithium in hexane, filtered to remove any solid impurities.[2]

  • Polymerization:

    • Assemble a flame-dried glass reactor equipped with a magnetic stirrer and break-seals under high vacuum.

    • Introduce the dried hexane into the reactor via vacuum distillation.

    • Add the n-butyllithium solution to the reactor.

    • Introduce the purified this compound to initiate the polymerization.

    • Allow the reaction to proceed at room temperature for 48 hours.[2]

  • Termination and Isolation:

    • Quench the polymerization by adding degassed methanol to the reaction mixture.[2]

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.[2]

    • Filter the resulting polymer, wash it with fresh methanol, and dry it under vacuum to a constant weight.[2]

Free-Radical Polymerization

Free-radical polymerization offers a more versatile and less stringent method for polymerizing vinyl monomers. Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.[4] This method can be performed in bulk or in solution.[5]

Diagram of Free-Radical Polymerization Workflow

G cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up Monomer This compound Reaction_Setup Charge Reactor with Monomer, Initiator, (& Solvent) Monomer->Reaction_Setup Initiator Initiator (AIBN) Initiator->Reaction_Setup Solvent Solvent (e.g., Toluene) (if solution polymerization) Solvent->Reaction_Setup Degassing Degas via Freeze-Pump-Thaw or N2 Purge Reaction_Setup->Degassing Heating Heat to Initiate (e.g., 60-80 °C for AIBN) Degassing->Heating Polymerization Maintain Temperature for Specified Time Heating->Polymerization Cooling Cool Reaction Mixture Polymerization->Cooling Precipitation Precipitate in Non-solvent (e.g., Methanol) Cooling->Precipitation Purification Filter, Wash, and Dry Precipitation->Purification Characterization Characterization Purification->Characterization Proceed to Characterization

Caption: Workflow for the free-radical polymerization of this compound.

Protocol: Solution Free-Radical Polymerization of this compound with AIBN

  • Reaction Setup:

    • In a reaction flask equipped with a magnetic stirrer and a condenser, dissolve this compound in an appropriate solvent (e.g., toluene).

    • Add the desired amount of AIBN initiator (typically 0.1-1.0 mol% relative to the monomer).

  • Polymerization:

    • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen.

    • Heat the mixture to the decomposition temperature of AIBN (typically 60-80 °C) and maintain this temperature for several hours.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the solution to a stirred non-solvent, such as methanol.

    • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum), are known for producing stereoregular polymers from α-olefins.[6][7] While less common for vinylsilanes, this method can be explored for achieving specific polymer microstructures.

Protocol: Ziegler-Natta Polymerization of this compound (General Approach)

  • Catalyst Preparation:

    • In a flame-dried, inert atmosphere glovebox or Schlenk line, prepare the Ziegler-Natta catalyst by reacting a transition metal halide (e.g., TiCl₄) with an organoaluminum compound (e.g., triethylaluminum) in an anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane).[6] The specific ratio of components and aging time of the catalyst are critical and require optimization.

  • Polymerization:

    • Introduce the purified this compound monomer into the reactor containing the activated catalyst slurry.

    • Conduct the polymerization at a controlled temperature and pressure for a predetermined duration.

  • Work-up:

    • Terminate the polymerization by adding an alcohol (e.g., isopropanol) to deactivate the catalyst.

    • Wash the polymer solution with an acidic aqueous solution to remove catalyst residues, followed by water until neutral.

    • Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Characterization of this compound-Based Polymers

A comprehensive characterization of the synthesized polymers is essential to understand their structure, molecular weight, and thermal properties.

Diagram of Polymer Characterization Workflow

G cluster_structural Structural Analysis cluster_mw Molecular Weight Analysis cluster_thermal Thermal Analysis Polymer_Sample Synthesized Poly(this compound) FTIR FTIR Spectroscopy Polymer_Sample->FTIR NMR NMR Spectroscopy (1H, 13C, 29Si) Polymer_Sample->NMR GPC Gel Permeation Chromatography (GPC) Polymer_Sample->GPC TGA Thermogravimetric Analysis (TGA) Polymer_Sample->TGA DSC Differential Scanning Calorimetry (DSC) Polymer_Sample->DSC

Caption: Key techniques for the characterization of poly(this compound).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of polymers. For poly(this compound), ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

  • ¹H NMR: Provides information on the proton environments. The disappearance of vinyl proton signals (typically in the 5-7 ppm range) confirms polymerization. The presence of broad signals in the aliphatic region (0-2 ppm) corresponds to the polymer backbone.

  • ¹³C NMR: Offers insights into the carbon framework. The disappearance of vinyl carbon signals (around 130-140 ppm) and the appearance of new signals corresponding to the saturated polymer backbone are indicative of successful polymerization.

  • ²⁹Si NMR: This technique is highly sensitive to the local environment of the silicon atom and can provide detailed information about the polymer microstructure, including branching and cross-linking.[8] Chemical shifts for silicon in polysiloxanes can vary significantly depending on the substituents.[9]

Protocol: NMR Sample Preparation and Analysis

  • Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and ²⁹Si NMR spectra using a high-field NMR spectrometer. For ²⁹Si NMR, longer relaxation delays or the use of a relaxation agent like chromium(III) acetylacetonate may be necessary to obtain quantitative data.[8]

NMR Data for a Representative Polysiloxane
Nucleus Typical Chemical Shift Range (ppm)
¹H0.0 - 1.5 (Si-CH₃, backbone CH/CH₂)
¹³C-5 - 30 (Si-CH₃, backbone C)
²⁹Si-10 to -80 (Depending on substitution)[9]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the polymer. The disappearance of characteristic vinyl group absorptions and the presence of bands corresponding to the saturated polymer backbone confirm the polymerization.

Protocol: FTIR Analysis

  • Acquire a background spectrum of the empty ATR crystal or KBr pellet.

  • Place a small amount of the polymer sample on the ATR crystal or prepare a KBr pellet.

  • Acquire the sample spectrum.

  • Analyze the spectrum for characteristic absorption bands.

FTIR Peak Assignments for Vinylsilane Polymers
Wavenumber (cm⁻¹) Vibrational Mode
~3050, ~1600, ~1400, ~960C-H and C=C vibrations of vinyl groups (absent in polymer)
~2960, ~2900C-H stretching of methyl and methylene groups
~1260Si-CH₃ deformation
~1000-1100Si-O-Si stretching (if hydrolysis/condensation occurs)
~800Si-C stretching[1]
Gel Permeation Chromatography (GPC)

GPC is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.[10]

Protocol: GPC Analysis

  • Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran, toluene) to a known concentration (typically 1-2 mg/mL).[11]

  • Filter the solution through a 0.2 or 0.45 µm filter.

  • Inject the sample into the GPC system equipped with appropriate columns and a detector (e.g., refractive index detector).

  • Calibrate the system using polymer standards (e.g., polystyrene) of known molecular weights to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and PDI (Mₙ/Mₙ).[11]

Typical GPC Parameters for Polysiloxanes
Mobile Phase Tetrahydrofuran (THF) or Toluene
Columns Polystyrene-divinylbenzene (PS-DVB) based
Detector Refractive Index (RI)
Calibration Polystyrene standards
Thermal Analysis: TGA and DSC

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal properties of the polymers.

  • TGA: Measures the weight loss of a material as a function of temperature, providing information on its thermal stability and decomposition profile.[12] The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal degradation or in an oxidative atmosphere (e.g., air) to assess thermo-oxidative stability.[13][14]

  • DSC: Measures the heat flow to or from a sample as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (T₉), melting point (Tₘ), and crystallization temperature (T꜀).[15][16] For amorphous or highly cross-linked polymers, a glass transition is typically observed.[16]

Protocol: Thermal Analysis

  • TGA: Place 5-10 mg of the polymer in a TGA pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air purge and record the weight loss as a function of temperature.[17]

  • DSC: Place 5-10 mg of the polymer in a DSC pan. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected transitions, cool it at a controlled rate, and then reheat it. The second heating scan is typically used to determine the T₉.[12]

Expected Thermal Properties of Polysiloxanes
TGA High thermal stability, with decomposition onset typically >300 °C in nitrogen.
DSC A glass transition temperature (T₉) that is dependent on the polymer's molecular weight and degree of cross-linking.

Conclusion

The polymerization and characterization of this compound-based polymers offer a rich area of research with potential applications in advanced materials. The choice of polymerization technique provides a powerful means to tailor the polymer architecture, while a comprehensive suite of analytical methods is crucial for understanding the structure-property relationships. The protocols and guidelines presented here serve as a robust starting point for researchers to synthesize and characterize these promising organosilicon materials.

References

  • Asami, R., Oku, J., Takeuchi, M., Nakamura, K., & Takaki, M. (1988). Anionic polymerization of vinylsilanes. I. Novel isomerization in the anionic polymerization of trimethylvinylsilane. Polymer Journal, 20(8), 699–702. [Link]

  • Hirao, A., Oie, T., & Nakahama, S. (1991). Anionic Polymerization of Vinylsilanes III. Polymerization Behavior of Trimethylvinylsilane. Polymer Journal, 23(11), 1331–1339. [Link]

  • Fetters, L. J. (1966). Procedures for Homogeneous Anionic Polymerization. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 70A(5), 421–433. [Link]

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  • ResearchGate. (n.d.). Thermogravimetric analysis: a) TGA from 50 to 550 °C under nitrogen... Retrieved from [Link]

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  • ResearchGate. (n.d.). TGA thermograms under a nitrogen atmosphere for neat iPP, PPS and some... Retrieved from [Link]

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Application Notes and Protocols for Trivinylmethylsilane in Dental Materials

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Trivinylmethylsilane (TVMS) is an organosilane compound characterized by a central silicon atom bonded to a methyl group and three reactive vinyl groups. This trifunctional nature makes it a potent crosslinking agent and comonomer for polymerization reactions.[1] While traditional dental composites and adhesives heavily rely on silane coupling agents like 3-methacryloxypropyltrimethoxysilane (MPTMS) to bond inorganic fillers to the organic resin matrix, TVMS offers a distinct functionality.[2] Its primary role is not as a surface coupling agent, but as a modifier integrated directly into the polymer backbone. This document provides detailed application notes on the use of this compound in dental composites and polyvinyl siloxane (PVS) impression materials, complete with experimental protocols for formulation and evaluation.

Introduction to this compound (TVMS)

This compound is a versatile organosilicon compound with significant potential in the development of advanced dental polymers. Unlike conventional silane coupling agents that form a chemical bridge between dissimilar materials (inorganic filler and organic matrix), TVMS participates directly in the free-radical polymerization of the resin matrix.[3][4] Its three vinyl groups allow it to form a dense, three-dimensional crosslinked network, which can significantly influence the mechanical and physical properties of the final material.

Chemical and Physical Properties

A thorough understanding of TVMS's properties is crucial for its effective application in dental material formulations.

PropertyValueReference
CAS Number 18244-95-6
Chemical Formula C₇H₁₂Si[5]
Molecular Weight ~124.26 g/mol [5]
Appearance Clear Liquid
Boiling Point ~102-123°C[5]
Density ~0.769 g/cm³[5]
Key Feature Three polymerizable vinyl groups

Application in Dental Resin Composites

In resin-based dental composites, the polymer matrix typically consists of dimethacrylate monomers like Bis-GMA, UDMA, and TEGDMA.[6] The incorporation of TVMS as a comonomer or crosslinking agent can modify the network structure, aiming to enhance specific properties.

Mechanism of Action

During the light-initiated free-radical polymerization of the resin matrix, the vinyl groups of TVMS copolymerize with the methacrylate groups of the primary monomers (e.g., Bis-GMA, TEGDMA).[7][8] Because each TVMS molecule introduces three reactive sites, it can create a more densely crosslinked polymer network compared to the linear chains formed by bifunctional methacrylate monomers alone.

This enhanced crosslinking is hypothesized to:

  • Increase Hardness and Stiffness: A denser network can improve the material's resistance to indentation and deformation.

  • Improve Wear Resistance: A more robust polymer network may be less susceptible to degradation and wear over time.[9][10]

  • Potentially Impact Polymerization Shrinkage: While higher crosslinking can lead to greater strength, it may also contribute to increased polymerization shrinkage stress, a significant challenge in dental composites.[9] Careful formulation is required to balance these effects.

Caption: TVMS acts as a hub, creating a densely crosslinked polymer network.

Protocol 1: Formulation of an Experimental TVMS-Modified Dental Composite

This protocol describes the preparation of a light-curable, experimental dental composite incorporating TVMS.

Materials:

  • Bisphenol A glycidyl dimethacrylate (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • This compound (TVMS)

  • Camphorquinone (CQ)

  • Ethyl-4-(dimethylamino)benzoate (EDMAB)

  • Silanized Barium Glass Filler (average particle size 0.7 µm)

Procedure:

  • Resin Matrix Preparation:

    • In a light-proof container, prepare the control resin matrix by mixing Bis-GMA and TEGDMA in a 60:40 weight ratio. This ratio is common for achieving a manageable viscosity.[6]

    • For the experimental matrices, prepare formulations by substituting a portion of the TEGDMA with TVMS. Create three experimental groups with 2%, 5%, and 10% TVMS by weight of the total resin matrix.

    • Add the photoinitiator system: 0.5 wt% Camphorquinone and 0.5 wt% EDMAB to each resin matrix.

    • Mix thoroughly in the absence of light until a homogenous solution is achieved.

  • Composite Paste Formulation:

    • Gradually add the silanized barium glass filler to each prepared resin matrix. The filler loading should be targeted at 70% by weight.

    • Mix using a dual asymmetric centrifugal mixer until the filler is uniformly dispersed and a homogenous, paste-like consistency is achieved.

  • Curing:

    • Place the composite paste into a mold of desired dimensions (e.g., for flexural strength testing, a 2x2x25 mm mold is standard).

    • Cover the top and bottom surfaces with a Mylar strip to prevent the formation of an oxygen-inhibited layer.[7]

    • Light-cure the specimen using a dental curing light (wavelength ~470 nm, intensity >800 mW/cm²) for 40 seconds on each side, following an incremental layering technique for thicker specimens.[7]

  • Post-Curing Storage:

    • After removal from the mold, store the cured specimens in distilled water at 37°C for 24 hours before testing to simulate oral conditions.[11]

Protocol 2: Evaluation of Mechanical Properties

This protocol outlines standard tests to evaluate the effect of TVMS on the composite's mechanical properties.[12]

A. Three-Point Bending Test (Flexural Strength):

  • Prepare at least five bar-shaped specimens (2x2x25 mm) for each group (Control, 2% TVMS, 5% TVMS, 10% TVMS).

  • Use a universal testing machine to perform a three-point bending test with a 20 mm span at a crosshead speed of 0.5 mm/min until fracture.

  • Calculate the flexural strength (σ) in megapascals (MPa) using the formula: σ = 3FL / 2bd², where F is the maximum load, L is the span length, b is the width, and d is the thickness.

B. Vickers Microhardness:

  • Prepare at least five disc-shaped specimens (5 mm diameter, 2 mm thickness) for each group.

  • Polish the surface of each specimen to a mirror finish.

  • Use a Vickers microhardness tester with a load of 300g and a dwell time of 15 seconds.

  • Make three indentations on the surface of each specimen and measure the diagonals.

  • Calculate the Vickers Hardness Number (VHN).

C. Data Presentation:

FormulationFlexural Strength (MPa, Mean ± SD)Vickers Hardness (VHN, Mean ± SD)
Control (0% TVMS) 125 ± 860 ± 3
2% TVMS 135 ± 765 ± 4
5% TVMS 148 ± 972 ± 3
10% TVMS 140 ± 1168 ± 5
(Note: Data are hypothetical and for illustrative purposes only)

Application in Polyvinyl Siloxane (PVS) Impression Materials

PVS materials are addition-cured silicones widely used in dentistry for their exceptional accuracy and dimensional stability.[13][14] The setting reaction is a platinum-catalyzed hydrosilylation, where a vinyl-terminated polysiloxane reacts with a silane-hydride siloxane.[13]

Mechanism of Action

TVMS, with its three vinyl groups, can be incorporated into the "base" paste of a PVS system. It acts as a crosslinking agent, increasing the density of the final silicone rubber network. This modification can influence:

  • Tear Strength: A more robust network may resist tearing upon removal from the mouth, especially in thin sections.

  • Dimensional Stability: Higher crosslinking can reduce the potential for distortion after setting.

  • Hardness (Durometer): The final set material may exhibit increased hardness.

  • Working and Setting Times: The reactivity of TVMS could influence the kinetics of the setting reaction.[15]

Caption: TVMS adds crosslinking density to the PVS addition reaction.

Biocompatibility and Safety Considerations

Any dental material intended for oral use must be biocompatible, meaning it does not elicit adverse biological responses like toxicity or inflammation.[16][17][18] While the polymer network is generally inert, unreacted monomers or byproducts can leach out and potentially cause irritation or allergic reactions.[17]

Protocol 3: Biocompatibility Assessment (Cytotoxicity)

  • Standard: All testing must be performed in accordance with ISO 10993 standards for the biological evaluation of medical devices.

  • Specimen Preparation: Prepare extracts from the cured TVMS-containing dental material by incubating it in a cell culture medium for a specified period (e.g., 24 hours at 37°C).

  • Cell Culture: Use a standard cell line for cytotoxicity testing, such as L929 mouse fibroblasts.

  • MTT Assay: Expose the L929 cells to the prepared extracts for 24 hours. The MTT assay is then used to assess cell viability by measuring the metabolic activity of the cells. A significant reduction in cell viability compared to a negative control would indicate potential cytotoxicity.

  • Interpretation: The material is considered non-cytotoxic if cell viability remains above a certain threshold (typically 70%) relative to the control.

Experimental Workflow Summary

The following diagram outlines the comprehensive workflow for developing and evaluating a TVMS-modified dental material.

G A 1. Formulate Resin Matrix (Control vs. TVMS Groups) B 2. Incorporate Filler (Create Composite Paste) A->B C 3. Specimen Fabrication (Molding & Light Curing) B->C D 4. Post-Cure Conditioning (37°C Water for 24h) C->D E 5. Mechanical Testing D->E F 6. Biocompatibility Testing D->F E1 Flexural Strength E->E1 E2 Microhardness E->E2 F1 Cytotoxicity (ISO 10993) F->F1 G 7. Data Analysis & Conclusion E1->G E2->G F1->G caption Fig 3: Workflow for development and testing of TVMS composites.

Caption: A systematic workflow from formulation to final analysis.

Conclusion

This compound presents a compelling option for modifying the polymer networks of dental materials. As a trifunctional crosslinking agent, it has the potential to enhance the mechanical properties of both resin composites and PVS impression materials. However, its impact on polymerization shrinkage, reaction kinetics, and biocompatibility must be thoroughly investigated. The protocols outlined in this document provide a foundational framework for researchers and drug development professionals to explore the integration of TVMS into novel dental formulations, paving the way for next-generation restorative and impression materials.

References

  • Vertex AI Search. (n.d.). This compound (18244-95-6): Properties, Applications & Manufacturer Insights.
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  • Rana, P. S., Bhatia, D., & Arora, H. (Eds.). (2021). Mechanical Properties of Dental Restorative Composite Materials: A Review. SCRS Proceedings of International Conference of Undergraduate Students.
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  • PubMed. (n.d.). Current trends in dental composites.
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  • PubMed. (1992). Polyvinyl siloxane impression materials: a review of properties and techniques. J Prosthet Dent.
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  • PubMed. (2010, May 19). Effect of reactive adhesives on the tensile bond strength of polyvinyl siloxane impression materials to methyl methacrylate tray material.
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Application Note: Molecular Weight Characterization of Trivinylmethylsilane Polymers by Gel Permeation Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the determination of molecular weight and molecular weight distribution of trivinylmethylsilane (TVMS) polymers using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). As organosilicon polymers, poly(this compound) and its copolymers are integral to the development of advanced materials with tailored thermal and mechanical properties. Accurate characterization of their molecular weight averages (Mn, Mw) and polydispersity index (PDI) is critical for quality control and for correlating polymer structure with final material performance.[1] This document outlines the fundamental principles, provides a detailed experimental protocol, and discusses key considerations for the successful GPC analysis of these specialized polymers.

Introduction to GPC for this compound Polymer Analysis

This compound (TVMS) is an organosilane monomer featuring a central silicon atom bonded to a methyl group and three reactive vinyl groups.[2] Polymerization of TVMS leads to the formation of poly(this compound), a polymer with a silicon-carbon backbone and pendant vinyl groups that can be utilized for subsequent cross-linking reactions. The molecular weight and its distribution are fundamental properties of these polymers, profoundly influencing their physical characteristics such as viscosity, thermal stability, and mechanical strength.[3][4]

Gel Permeation Chromatography (GPC) is the premier analytical technique for characterizing the molecular weight distribution of polymers.[1][5] The principle of GPC is based on size-exclusion, where polymer molecules dissolved in a suitable solvent are separated based on their hydrodynamic volume as they pass through a column packed with porous gel.[6] Larger molecules are excluded from the pores and elute first, while smaller molecules permeate the pores to varying extents and elute later.[6] This separation by size allows for the determination of the polymer's molecular weight distribution and associated averages.

Causality Behind Experimental Choices

The successful GPC analysis of TVMS polymers hinges on several critical experimental parameters. The choices outlined in this protocol are grounded in the specific chemistry of organosilicon polymers.

  • Mobile Phase Selection: The choice of eluent is paramount and is dictated by the solubility of the polymer.[6] For many organosilicon polymers, such as polysiloxanes, tetrahydrofuran (THF) can be a problematic solvent due to a small refractive index increment (dn/dc), which leads to poor signal intensity with a refractive index (RI) detector.[7] Toluene, however, typically provides a strong RI signal for polysiloxanes and is an excellent solvent for many non-polar to moderately polar polymers.[7][8] A study on poly(vinylsilane), a structurally similar polymer, demonstrated its solubility in solvents like benzene (the parent compound of toluene), THF, and chloroform, supporting the use of these common organic solvents.[1] Based on this evidence, Toluene is recommended as the primary mobile phase for robust and sensitive detection.

  • Column Selection: The stationary phase must be compatible with the chosen mobile phase and provide the appropriate molecular weight separation range. Polystyrene-divinylbenzene (PS-DVB) columns are widely used for GPC in organic solvents due to their chemical robustness and wide availability of pore sizes.[3] For TVMS polymers, which can have varying molecular weights depending on the synthesis conditions, a set of columns with a mixed-bed or a series of columns with different pore sizes is recommended to ensure a broad linear range of separation. For the expected low to moderate molecular weights of vinylsilane polymers (Mn often in the range of 500-15,000 g/mol ), columns that effectively separate in the oligomeric to mid-molecular weight range are crucial.[1][9]

  • Calibration Standards: Since GPC is a relative technique, accurate calibration is essential.[5] In the absence of commercially available poly(this compound) standards, narrowly dispersed polystyrene (PS) standards are the most practical and widely used calibrants for GPC in organic solvents.[5] The molecular weight values obtained will be relative to polystyrene. For absolute molecular weight determination, a multi-detector GPC system incorporating a light scattering detector would be necessary.

  • Detector: TVMS polymers lack a significant UV chromophore. Therefore, a differential refractive index (RI) detector is the most suitable universal detector for this application.[8] RI detectors are sensitive to differences in the refractive index between the eluting polymer solution and the pure mobile phase.

Experimental Protocol

This protocol provides a self-validating system for the GPC analysis of TVMS polymers. Regular performance checks with a known standard are crucial for ensuring data integrity.

Materials and Equipment
Component Specification
GPC System An integrated GPC system equipped with a pump, autosampler, column oven, and a differential refractive index (RI) detector.
Columns Two 300 mm x 7.5 mm PS-DVB columns with a mixed-bed packing suitable for a molecular weight range of 500 to 2,000,000 g/mol , or a series of columns covering this range.
Mobile Phase/Eluent HPLC-grade Toluene.
Calibration Standards A kit of narrow polystyrene (PS) standards covering a molecular weight range from approximately 500 to 1,000,000 g/mol .
Sample Vials 2 mL amber glass vials with PTFE-lined caps.
Filters 0.2 µm PTFE syringe filters.
Volumetric Glassware Class A volumetric flasks and pipettes.
Analytical Balance 4-decimal place analytical balance.
Step-by-Step Methodology

A. Mobile Phase Preparation and System Equilibration

  • Pour a sufficient volume of HPLC-grade Toluene into the GPC system's mobile phase reservoir.

  • Degas the mobile phase thoroughly using an inline degasser or by sparging with helium.

  • Set the pump flow rate to 1.0 mL/min.

  • Set the column oven temperature to 40°C. A slightly elevated temperature helps to reduce solvent viscosity and improve mass transfer.[8]

  • Set the RI detector temperature to 40°C to match the column temperature and minimize baseline drift.

  • Allow the system to equilibrate for at least 1-2 hours, or until a stable baseline is achieved.

B. Calibration Curve Generation

  • Prepare a series of individual polystyrene standard solutions in Toluene at concentrations ranging from 0.5 to 1.0 mg/mL. For higher molecular weight standards (>1,000,000 g/mol ), use lower concentrations (0.1-0.25 mg/mL) to avoid viscosity-related issues.

  • Ensure the standards are fully dissolved by gentle agitation. This may take several hours for high molecular weight standards.

  • Filter each standard solution through a 0.2 µm PTFE syringe filter into a sample vial.

  • Inject each standard solution onto the GPC system, starting from the lowest molecular weight.

  • Record the peak retention time for each standard.

  • Using the GPC software, create a calibration curve by plotting the logarithm of the peak molecular weight (log Mp) against the retention time. The curve should be fitted with a polynomial function (typically 3rd or 5th order).

C. Sample Preparation

  • Accurately weigh approximately 2-4 mg of the TVMS polymer into a clean vial.

  • Add 2 mL of Toluene to achieve a concentration of 1-2 mg/mL.

  • Gently agitate the vial until the polymer is completely dissolved. Based on the properties of similar polymers, TVMS polymers should be soluble in Toluene.[1]

  • Filter the sample solution through a 0.2 µm PTFE syringe filter into a clean GPC vial. This step is critical to remove any particulates that could damage the columns.

D. Sample Analysis

  • Place the prepared TVMS polymer sample vial into the autosampler.

  • Inject the sample onto the GPC system using the same run conditions as the calibration standards.

  • Record the chromatogram. The GPC software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Data Presentation

The results of the GPC analysis should be summarized in a table for clarity.

Parameter Description Example Value
Mn ( g/mol ) Number-average molecular weight, sensitive to the number of molecules in the sample.4,500
Mw ( g/mol ) Weight-average molecular weight, more sensitive to the presence of high molecular weight species.8,100
Mz ( g/mol ) Z-average molecular weight, even more sensitive to high molecular weight fractions.12,500
Mp ( g/mol ) Peak molecular weight, the molecular weight at the highest point of the chromatogram.7,200
Polydispersity Index (PDI) A measure of the breadth of the molecular weight distribution (Mw/Mn). A value of 1.0 indicates a monodisperse sample.1.8

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the GPC analysis of TVMS polymers.

GPC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Prep (Toluene, Degas) Equilibrate System Equilibration (Stable Baseline) MobilePhase->Equilibrate Pump Standards Standard Prep (PS in Toluene) Calibrate Calibration (Inject PS Standards) Standards->Calibrate Inject Sample Sample Prep (TVMS Polymer in Toluene) Analyze Sample Injection (Inject TVMS Polymer) Sample->Analyze Inject Equilibrate->Calibrate Calibrate->Analyze Generate Curve Data Data Acquisition (Chromatogram) Analyze->Data Calc Calculation (Mn, Mw, PDI) Data->Calc Integrate & Apply Curve

Caption: GPC workflow for TVMS polymer analysis.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness and reproducibility of the results, the following practices are essential:

  • System Suitability: Before running samples, inject a known polystyrene standard to verify system performance (e.g., retention time, peak shape, and plate count). This confirms that the system is equilibrated and performing as expected.

  • Calibration Verification: Periodically, and especially if the mobile phase is changed, re-run a mid-range calibration standard to confirm that its retention time has not shifted significantly. A shift may indicate a column or pump issue.

  • Bracketing Standards: For a large number of samples, it is good practice to run a calibration standard at the beginning and end of the sequence to check for any drift in retention times over the course of the analysis.

By implementing these checks, the protocol becomes a self-validating system, providing confidence in the accuracy of the molecular weight data obtained.

References

  • Itoh, M., Iwata, K., Kobayashi, M., Takeuchi, R., & Kabeya, T. (1998). Preparations and Properties of Poly(vinylsilane)s. Macromolecules, 31(17), 5638–5643. [Link]

  • American Chemical Society Publications. (1998). Preparations and Properties of Poly(vinylsilane)s. Macromolecules. [Link]

  • Zhang, J., et al. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. MDPI. [Link]

  • Wikipedia. (n.d.). Gel permeation chromatography. [Link]

  • Dakota Chemicals. (n.d.). This compound (18244-95-6): Properties, Applications & Manufacturer Insights. [Link]

  • Vertex AI Search. (n.d.). GPC for Polymer Characterization: Understanding Molecular Weight Distribution.
  • Shimadzu Corporation. (n.d.). Measurement of Molecular Weight by using GPC method. [Link]

  • AZoM. (2022). Gel Permeation Chromatography Analysis of Polysiloxanes. [Link]

  • Gong, P., et al. (n.d.). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Polymer Chemistry (RSC Publishing). [Link]

  • RQM+. (2018). The Working Principles of Gel Permeation Chromatography. [Link]

  • Agilent Technologies. (n.d.). ANALYSIS OF POLYMERS BY GPC/SEC ENERGY & CHEMICAL APPLICATIONS. [Link]

  • Agilent Technologies. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. [Link]

Sources

Application Note & Protocol for Contact Angle Measurement of Trivinylmethylsilane Modified Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Surface Wettability for Trivinylmethylsilane Modified Materials

In the realm of materials science and drug development, the ability to precisely tailor the surface properties of a substrate is paramount. This compound (TVMS), an organosilane with the chemical formula C7H12Si, is a versatile precursor for creating hydrophobic surfaces. Its three vinyl groups provide reactive sites for polymerization and cross-linking, leading to the formation of stable, low-surface-energy coatings. These coatings are integral to a wide range of applications, from biocompatible materials and microfluidics to advanced drug delivery systems. The hydrophobicity of a surface, a key determinant of its interaction with aqueous environments, is quantified by measuring the contact angle of a liquid droplet on the surface.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of TVMS-modified surfaces and the subsequent characterization of their wettability using contact angle goniometry.

The contact angle (θ) is the angle at which a liquid-vapor interface meets a solid surface.[3][4] It provides a quantitative measure of a solid's wettability by a liquid.[5] A high contact angle (>90°) indicates a hydrophobic surface, where the liquid droplet beads up, minimizing contact with the surface.[6][7] Conversely, a low contact angle (<90°) signifies a hydrophilic surface that is readily wetted by the liquid.[6][7] The precise control and verification of surface hydrophobicity are critical for ensuring the performance and reliability of materials in numerous scientific and industrial applications.[8]

This document outlines detailed protocols for the chemical modification of hydroxylated surfaces with TVMS and the subsequent measurement of static and dynamic contact angles. We will delve into the causality behind each experimental step, ensuring a thorough understanding of the underlying principles. Furthermore, we will discuss the interpretation of contact angle data and its application in calculating surface free energy, a fundamental property governing interfacial phenomena.

I. Materials and Equipment

A. Reagents and Consumables
  • This compound (TVMS, purity ≥ 95%)

  • Substrates (e.g., glass microscope slides, silicon wafers)

  • Anhydrous Toluene

  • Acetone (ACS grade)

  • Ethanol (ACS grade)

  • Sulfuric Acid (H₂SO₄, concentrated)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Deionized (DI) Water (18.2 MΩ·cm)

  • Nitrogen Gas (high purity)

  • Test liquids for contact angle measurement (e.g., DI water, diiodomethane, ethylene glycol)

B. Equipment
  • Contact Angle Goniometer with software for drop shape analysis[3]

  • Syringe pump or automated dispensing system

  • High-resolution camera

  • Light source

  • Ultrasonic bath

  • Fume hood

  • Oven or hot plate

  • Spin coater (optional, for uniform coating)

  • Plasma cleaner (optional, for surface activation)

II. Experimental Protocols

A. Protocol 1: Substrate Cleaning and Hydroxylation

The success of surface modification with silanes is critically dependent on the cleanliness and the density of hydroxyl (-OH) groups on the substrate surface.[9] These hydroxyl groups serve as the anchor points for the silane molecules to form a stable, covalent bond.

Step-by-Step Methodology:

  • Initial Cleaning: Submerge the substrates in a beaker containing acetone and sonicate for 15 minutes in an ultrasonic bath to remove organic residues.

  • Rinsing: Decant the acetone and rinse the substrates thoroughly with DI water.

  • Second Cleaning: Submerge the substrates in ethanol and sonicate for another 15 minutes.

  • Final Rinsing: Rinse the substrates extensively with DI water to remove any remaining ethanol.

  • Piranha Solution Treatment (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment).

    • Prepare the piranha solution by slowly adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid in a glass beaker. The solution will become very hot.

    • Carefully immerse the cleaned substrates in the piranha solution for 30-60 minutes. This step removes any remaining organic contaminants and, more importantly, hydroxylates the surface, creating a high density of Si-OH groups.

  • Final DI Water Rinse: Remove the substrates from the piranha solution and rinse them copiously with DI water to remove all traces of the acid.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas and then place them in an oven at 110°C for at least 30 minutes to remove any adsorbed water.

  • Storage: Store the cleaned and hydroxylated substrates in a desiccator to prevent re-adsorption of contaminants from the atmosphere.

B. Protocol 2: Surface Modification with this compound (TVMS)

This protocol describes the deposition of a TVMS layer from a solution phase. The anhydrous conditions are crucial to prevent the self-polymerization of TVMS in the solution before it can react with the surface hydroxyl groups.

Step-by-Step Methodology:

  • Prepare the Silanization Solution: In a glovebox or under an inert atmosphere, prepare a 1-5% (v/v) solution of TVMS in anhydrous toluene.

  • Substrate Immersion: Immerse the cleaned and hydroxylated substrates in the TVMS solution.

  • Reaction Time: Allow the reaction to proceed for 2-4 hours at room temperature. For a denser coating, the reaction can be carried out at an elevated temperature (e.g., 60-80°C).

  • Rinsing: Remove the substrates from the silanization solution and rinse them sequentially with fresh anhydrous toluene, followed by ethanol, and finally DI water to remove any unbound TVMS molecules.

  • Curing: Cure the modified substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network on the surface.

  • Final Cleaning: Sonicate the cured substrates in ethanol for 5 minutes to remove any remaining physisorbed molecules.

  • Drying: Dry the final TVMS-modified substrates with a stream of nitrogen gas.

C. Protocol 3: Contact Angle Measurement

The wettability of the TVMS-modified surfaces is characterized by measuring the contact angle of a test liquid. Both static and dynamic contact angles provide valuable information about the surface properties. This protocol adheres to the principles outlined in ASTM D7334.[6][7][10][11]

1. Instrument Setup and Calibration:

  • Ensure the contact angle goniometer is placed on a vibration-free table.

  • Calibrate the instrument according to the manufacturer's instructions. This typically involves using a standard calibration sphere to verify the accuracy of the angle measurement software.

  • Clean the syringe and needle thoroughly before filling it with the test liquid.

2. Static Contact Angle Measurement (Sessile Drop Method): [3][5]

  • Place the TVMS-modified substrate on the sample stage of the goniometer.

  • Carefully dispense a small droplet (typically 2-5 µL) of the test liquid (e.g., DI water) onto the surface.

  • Allow the droplet to equilibrate for a few seconds.

  • Capture a high-resolution image of the droplet profile.

  • Use the goniometer's software to analyze the image and determine the contact angle at the three-phase (solid-liquid-vapor) contact line.

  • Perform measurements at multiple locations on the surface to assess the homogeneity of the coating and calculate an average contact angle.

3. Dynamic Contact Angle Measurement (Advancing and Receding Angles): [1][4]

Dynamic contact angles provide information about contact angle hysteresis (the difference between the advancing and receding angles), which is indicative of surface roughness and chemical heterogeneity.[4][12]

  • Dispense a droplet of the test liquid onto the surface as in the static measurement.

  • Advancing Angle (θ_A): Slowly add more liquid to the droplet using the syringe pump, causing the contact line to advance. The advancing contact angle is the angle measured just as the contact line begins to move.[2][12]

  • Receding Angle (θ_R): Slowly withdraw liquid from the droplet, causing the contact line to recede. The receding contact angle is the angle measured just as the contact line begins to retract.[2][12]

  • Calculate the contact angle hysteresis (CAH) as: CAH = θ_A - θ_R.

III. Data Presentation and Analysis

A. Representative Contact Angle Data
Surface TypeTest LiquidStatic Contact Angle (θ)Advancing Contact Angle (θ_A)Receding Contact Angle (θ_R)Contact Angle Hysteresis (CAH)
Unmodified GlassDI Water25° ± 3°30° ± 4°20° ± 3°10°
TVMS-Modified GlassDI Water105° ± 5°110° ± 5°95° ± 4°15°
Unmodified SiliconDI Water35° ± 4°40° ± 5°30° ± 4°10°
TVMS-Modified SiliconDI Water110° ± 6°115° ± 6°100° ± 5°15°

Note: The values presented are illustrative and may vary depending on the specific experimental conditions.

B. Calculation of Surface Free Energy

The surface free energy (SFE) of a solid is a measure of the excess energy at its surface compared to the bulk.[13] It can be calculated from contact angle measurements using different theoretical models. The Owens-Wendt-Rabel-Kaelble (OWRK) method is a commonly used approach that separates the SFE into dispersive (γ_s^d) and polar (γ_s^p) components.[14][15]

The fundamental equation is:

γ_l(1 + cosθ) = 2√(γ_s^d γ_l^d) + 2√(γ_s^p γ_l^p)

Where:

  • γ_l is the total surface tension of the test liquid.

  • θ is the measured contact angle.

  • γ_l^d and γ_l^p are the dispersive and polar components of the test liquid's surface tension, respectively.

To calculate the SFE of the TVMS-modified surface, contact angles are measured with at least two different liquids with known surface tension components (e.g., water and diiodomethane).[14] This results in a system of two linear equations with two unknowns (γ_s^d and γ_s^p), which can be solved to determine the dispersive and polar components of the solid's surface free energy. The total SFE is the sum of these two components (γ_s = γ_s^d + γ_s^p).

IV. Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Characterization sub_clean Substrate Cleaning (Acetone, Ethanol, DI Water) piranha Piranha Treatment (Hydroxylation) sub_clean->piranha dry Drying (Nitrogen, Oven) piranha->dry immersion Substrate Immersion dry->immersion tvms_sol Prepare TVMS Solution (Anhydrous Toluene) tvms_sol->immersion curing Curing (Oven) immersion->curing goniometer Contact Angle Goniometer curing->goniometer static_ca Static Contact Angle (Sessile Drop) goniometer->static_ca dynamic_ca Dynamic Contact Angle (Advancing/Receding) goniometer->dynamic_ca sfe_calc Surface Free Energy (OWRK Method) static_ca->sfe_calc

Caption: Experimental workflow for TVMS surface modification and contact angle analysis.

surface_modification substrate Hydroxylated Substrate (Si-OH) condensation Condensation Reaction substrate->condensation tvms This compound (TVMS) hydrolysis Hydrolysis of TVMS (-Si-(OCH3)3 -> -Si-(OH)3) tvms->hydrolysis hydrolysis->condensation modified_surface TVMS Modified Surface (Si-O-Si Bonds) condensation->modified_surface crosslinking Cross-linking (Curing) modified_surface->crosslinking final_surface Stable Hydrophobic Coating crosslinking->final_surface

Caption: Simplified schematic of the TVMS surface modification process.

V. Conclusion

This application note provides a robust and detailed framework for the successful modification of surfaces with this compound and their subsequent characterization using contact angle measurements. By following the outlined protocols, researchers can reliably create hydrophobic surfaces and quantify their wettability. The understanding and control of surface properties at the molecular level are essential for the advancement of materials science, particularly in the development of novel biomaterials and drug delivery platforms where the interface between a material and its biological environment dictates performance. The methodologies described herein are fundamental to achieving reproducible and predictable surface characteristics, thereby accelerating research and development in these critical fields.

VI. References

  • ASTM D7334-08(2022), Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement, ASTM International, West Conshohocken, PA, 2022. [Link]

  • Surface Free Energy Determination by Contact Angle Measurements – A Comparison of Various Approaches. [Link]

  • ASTM D7334-08, Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement, ASTM International, West Conshohocken, PA, 2008. [Link]

  • Calculation of surface free energy (SFE) from contact angle results. [Link]

  • ASTM D7334-08(2013), Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement, ASTM International, West Conshohocken, PA, 2013. [Link]

  • How to determine the surface energy of solids - DataPhysics Instruments. [Link]

  • Hydrophobic Silane Surface Treatments - Gelest. [Link]

  • Contact Angle Measurement: The Definitive Guide (2026) - Droplet Lab. [Link]

  • Contact Angle Measurements and Wettability | Nanoscience Instruments. [Link]

  • Contact angle - Wikipedia. [Link]

  • Contact angle – What is it and how do you measure it? - Biolin Scientific. [Link]

  • Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement. [Link]

  • Contact Angle Fundamentals: What You Actually Need to Know - CSC Scientific. [Link]

  • ASTM D7334-08(2022) 《Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement》 Related products - NBchao.Com. [Link]

  • Surface Free Energy | Measurements - Biolin Scientific. [Link]

  • Goniometer setup explaining advancing and receding contact angle measurements. The needle of the syringe pump is immersed in the droplet and volume is added or subtracted. - ResearchGate. [Link]

  • Nano-silica modified with silane and fluorinated chemicals to prepare a superhydrophobic coating for enhancing self-cleaning performance | Water Science & Technology | IWA Publishing. [Link]

  • A new approach to contact angle measurement and effects of evaporation on the contact angle - ResearchGate. [Link]

  • A low-cost goniometer for contact angle measurements using drop image analysis: Development and validation - AIP Publishing. [Link]

  • Anyone have experience creating a hydrophobic surface on a SiO2 layer with Silanization? - ResearchGate. [Link]

  • Experimental setup. (a) Goniometer system and liquid chamber. (b-c) A... - ResearchGate. [Link]

  • Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica. [Link]

  • Preparation and Properties of Hydrophobic Polyurethane Based on Silane Modification. [Link]

  • Contact Angle Goniometer: Hydrophobicity of Biomaterial Surfaces and Protein Coatings Eman Mousa Alhajji North Carolina State U. [Link]

  • An evaluation of methods for contact angle measurement - ResearchGate. [Link]

  • Advancing and receding contact angles for full wetting characterization - Biolin Scientific. [Link]

  • Depth Profile Analysis of the Modified Layer of Poly(vinyltrimethylsilane) Films Treated by Direct-Current Discharge - MDPI. [Link]

  • Plasma polymerization for surface coating with different wettability.... | Download Scientific Diagram - ResearchGate. [Link]

  • Surface Modification of Conventional Polymers by Depositing Plasma Polymers of Trimethylsilane and of Trimethylsilane + O2. | Semantic Scholar. [Link]

  • Surface Characterization & Modification | Society for Biomaterials (SFB). [Link]

  • Plasma Modification of Polymer Surfaces - The Society of Vacuum Coaters. [Link]

  • Surface Modification of Poly(dimethylsiloxane) Microchannels - PubMed. [Link]

  • Recent Advancements in Surface Modification, Characterization and Functionalization for Enhancing the Biocompatibility and Corrosion Resistance of Biomedical Implants - MDPI. [Link]

  • Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Coatings. [Link]

  • Polydimethylsiloxane Surface Modification of Microfluidic Devices for Blood Plasma Separation - MDPI. [Link]

  • Hydrophilic and hydrophobic plasma coating - Sinvacon. [Link]

  • Surface Modification of Electroosmotic Silicon Microchannel Using Thermal Dry Oxidation. [Link]

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Application Notes and Protocols for Adhesion Testing of Trivinylmethylsilane Treated Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Trivinylmethylsilane (TVMS) in Advanced Material Adhesion

In the pursuit of high-performance materials for applications ranging from biomedical devices to advanced electronics, the integrity of the interface between a substrate and a functional coating is paramount. This compound (TVMS), an organosilane with the chemical formula C7H12Si, serves as a critical adhesion promoter, or coupling agent, forming a robust chemical bridge between inorganic substrates and organic polymer coatings.[1][2] Its unique molecular structure, featuring three reactive vinyl groups and a hydrolyzable silyl group, allows it to establish durable covalent bonds at the interface, significantly enhancing the mechanical strength, and the thermal and chemical resistance of the final product.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of TVMS for surface treatment and the subsequent evaluation of adhesion performance using standardized testing protocols. The focus is on understanding the underlying chemical principles to empower users to optimize their processes for specific applications.

Mechanism of Adhesion Promotion with TVMS

The efficacy of TVMS as an adhesion promoter is rooted in its dual-functional nature.[3] The process can be understood in two primary stages:

  • Hydrolysis and Condensation: In the presence of moisture, the silyl group of the TVMS molecule hydrolyzes to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl (-OH) groups present on the surface of inorganic substrates such as glass, silicon wafers, and metal oxides, forming stable covalent siloxane (Si-O-Substrate) bonds.[4] This reaction anchors the TVMS molecule to the substrate.

  • Interfacial Polymerization: The three vinyl groups of the TVMS molecule are available to co-polymerize with a wide range of organic resins and polymers, such as acrylics, epoxies, and polyolefins.[1][5] This creates a strong, cross-linked network at the interface, effectively "coupling" the organic coating to the inorganic substrate.

Below is a Graphviz diagram illustrating the adhesion mechanism of TVMS.

TVMS_Adhesion_Mechanism Substrate Substrate Surface (-OH groups) TVMS This compound (TVMS) Hydrolyzed_TVMS Hydrolyzed TVMS (-Si-OH groups) TVMS->Hydrolyzed_TVMS Hydrolysis (+ H2O) Hydrolyzed_TVMS->Substrate Condensation (- H2O) Forms Si-O-Substrate bonds Polymer Polymer Resin Hydrolyzed_TVMS->Polymer Copolymerization (Vinyl group reaction) Forms covalent bonds TVMS_Treatment_Workflow Start Start Clean Substrate Cleaning (Degreasing, Rinsing, Drying) Start->Clean Activate Surface Activation (Optional: Plasma/Corona) Clean->Activate Prepare TVMS Solution Preparation (0.5-2% in Alcohol/Water) Clean->Prepare Activate->Prepare If needed Apply TVMS Application (Spin, Dip, or Spray) Prepare->Apply Cure Drying and Curing (Room Temp then 110-120°C) Apply->Cure End Treated Substrate Ready for Coating Cure->End

TVMS Surface Treatment Workflow

Adhesion Testing Protocols

Once the TVMS-treated substrate is coated with the desired polymer, quantitative and qualitative adhesion tests should be performed to evaluate the effectiveness of the surface treatment. The following are standard methods recognized by ASTM. [6][7]

ASTM D3359: Tape Test (Qualitative)

This method provides a quick and easy qualitative assessment of adhesion. [7][8]It is particularly useful for routine quality control. [7] Materials:

  • Cutting tool (sharp razor blade, scalpel)

  • Cutting guide or cross-hatch cutter

  • Pressure-sensitive tape (as specified in ASTM D3359)

  • Illuminated magnifier

Protocol (Method B - for coatings < 5 mils or 125 µm):

  • Make a series of six parallel cuts through the coating to the substrate, spaced 1-2 mm apart.

  • Make a second series of six parallel cuts at a 90-degree angle to the first set, creating a cross-hatch pattern. [8]3. Apply the pressure-sensitive tape over the grid and smooth it down firmly.

  • Rapidly pull the tape off at a 180-degree angle.

  • Examine the grid area under magnification and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling). [8]

ASTM D4541: Pull-Off Test (Quantitative)

This method provides a quantitative measure of the pull-off strength of the coating, offering a more precise evaluation of adhesion. [7][9] Materials:

  • Portable pull-off adhesion tester

  • Loading fixtures (dollies)

  • Adhesive for bonding the dolly to the coating

  • Solvent for cleaning

Protocol:

  • Clean the surface of the coating and the dolly.

  • Apply a layer of adhesive to the dolly and firmly place it onto the coated surface.

  • Allow the adhesive to cure completely as per the manufacturer's instructions.

  • If necessary, score around the dolly down to the substrate.

  • Attach the pull-off adhesion tester to the dolly.

  • Apply a perpendicular tensile force at a specified rate until the dolly is pulled off.

  • Record the pull-off strength in psi or MPa and note the nature of the failure (adhesive, cohesive, or glue failure). [10]

Data Presentation and Interpretation

For a comprehensive evaluation, it is recommended to perform both qualitative and quantitative tests. The results can be summarized as follows:

Substrate TreatmentCoating Thickness (µm)ASTM D3359 ClassificationPull-Off Strength (MPa)Failure Mode
Untreated502B5.2Adhesive
TVMS Treated505B15.8Cohesive
Untreated1001B3.1Adhesive
TVMS Treated1004B12.5Cohesive

Interpretation of Results:

  • A higher ASTM D3359 classification (e.g., 4B or 5B) indicates better adhesion.

  • A higher pull-off strength value signifies a stronger bond between the coating and the substrate.

  • Adhesive failure occurs at the coating-substrate interface, suggesting a potential issue with the surface treatment.

  • Cohesive failure occurs within the coating itself, indicating that the adhesion to the substrate is stronger than the internal strength of the coating. This is generally the desired outcome.

  • Glue failure indicates an issue with the adhesive used to bond the dolly and the test is invalid.

Troubleshooting Poor Adhesion

If adhesion test results are suboptimal, consider the following potential causes and solutions:

ProblemPotential Cause(s)Recommended Solution(s)
Low Pull-Off Strength with Adhesive Failure Incomplete surface cleaning.Review and optimize the substrate cleaning protocol. [11]
Insufficient hydrolysis of TVMS.Ensure the presence of adequate moisture in the TVMS solution and consider adjusting the pH.
Incomplete condensation of TVMS.Verify the curing time and temperature.
Inconsistent Adhesion Results Non-uniform TVMS coating.Optimize the application method (e.g., spin speed, withdrawal rate) for better uniformity.
Contamination of the TVMS solution.Prepare fresh solutions and store them in a dry, inert atmosphere.
Coating Delamination During Tape Test Incompatibility between TVMS and the polymer coating.Ensure the polymer has functional groups that can react with the vinyl groups of TVMS.
TVMS layer is too thick.A thick, cross-linked silane layer can be a weak point. [12]Reduce the concentration of the TVMS solution.

References

  • SiSiB SILICONES. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier. Available from: [Link]

  • ResearchGate. Hydrolysis and condensation mechanism of organofunctional silanes and bonding mechanism to a substrate. Available from: [Link]

  • Hubei Co-Formula Material Tech Co.,Ltd. Mastering Surface Treatments: The Power of Silane Coupling Agents. Available from: [Link]

  • Hengda Silane & Silicone. Vinyl Silane. Available from: [Link]

  • ResearchGate. Evaluation of the effect of vinyltrimethoxysilane on corrosion resistance and adhesion strength of epoxy coated AA1050. Available from: [Link]

  • Silico. Vinyl Silanes for Crosslinking and Adhesion Promotion. Available from: [Link]

  • OnlyTRAININGS. Silanes as adhesion promoters for paints, inks, coatings, and adhesives. Available from: [Link]

  • Testronix. Adhesion Test: Methods, Standards, & Testing Techniques. Available from: [Link]

  • Hightower Labs, Inc. Understanding ASTM D3359. Available from: [Link]

  • ACCESS Rudolf Technologies. Silanes. Available from: [Link]

  • Semantic Scholar. hydrolysis and condensation of silicates : effects on structure. Available from: [Link]

  • Journal of Non-Crystalline Solids. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Available from: [Link]

  • KADEX Aero Supply. Adhesion promoter Application guide. Available from: [Link]

  • ResearchGate. Surface Silanization of Polyethylene for Enhanced Adhesion. Available from: [Link]

  • ResearchGate. Kinetic analysis of organosilane hydrolysis and condensation. Available from: [Link]

  • BYU ScholarsArchive. Adhesion Testing of Printed Inks While Varying the Surface Treatment of Polymer Substrates. Available from: [Link]

  • DeFelsko. Test Methods for Coating Adhesion | Resources. Available from: [Link]

  • KTA-Tator, Inc. Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. Available from: [Link]

  • Anderson Materials Evaluation, Inc. Adhesion Testing and Adhesive Failure Analysis. Available from: [Link]

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Application Notes and Protocols: Trivinylmethylsilane in Advanced Silicone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trivinylmethylsilane (TVMS), a trifunctional organosilane, is a cornerstone in the synthesis of advanced silicone materials. Its molecular architecture, featuring a central silicon atom bonded to one methyl group and three highly reactive vinyl groups, makes it an exceptionally potent crosslinking agent and a versatile monomer. This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of TVMS, focusing on its application in creating high-performance silicone elastomers and resins. We will explore the mechanistic underpinnings of key synthetic routes, including platinum-catalyzed hydrosilylation (addition cure) and peroxide-initiated radical curing, and provide detailed, field-proven protocols. The causality behind experimental choices is elucidated to empower researchers to rationally design materials with tailored properties such as enhanced thermal stability, mechanical strength, and durability.

Physicochemical Properties and Specifications

This compound (CAS No: 18244-95-6) is a clear, highly flammable liquid that serves as a critical building block for silicone polymers. Its three vinyl groups offer multiple reaction sites for polymerization and crosslinking, enabling the formation of complex three-dimensional silicone networks. Understanding its core properties is essential for its proper handling and application in synthesis.

PropertyValueReference(s)
CAS Number 18244-95-6[1]
Chemical Formula C₇H₁₂Si
Molecular Weight ~124.26 g/mol [1]
Appearance Clear Liquid[1]
Boiling Point 102 °C[2]
Melting Point < 0 °C[2][3]
Density ~0.769 g/cm³[3]
Refractive Index ~1.441[1][2]
Flash Point 15 °C (59 °F)[1][2]
Purity Typically ≥ 95%

Core Synthetic Applications

The trifunctionality of TVMS is leveraged to engineer specific properties in silicone materials. It is primarily used to increase the crosslink density, which enhances the mechanical strength, thermal stability, and chemical resistance of the final cured product.[3]

Addition-Cure Silicone Elastomers via Hydrosilylation

Addition-cure chemistry, which relies on the platinum-catalyzed hydrosilylation reaction, is a premier method for producing high-performance silicone elastomers with low shrinkage and no byproducts.[4] In this system, TVMS acts as a highly efficient crosslinking agent.

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the vinyl groups of TVMS.[5] The reaction is almost exclusively catalyzed by platinum complexes, such as Karstedt's catalyst.[6][7] The most widely accepted mechanism is the Chalk-Harrod mechanism.[5][8]

Chalk-Harrod Mechanism Steps:

  • Oxidative Addition: The hydrosilane (R₃SiH) oxidatively adds to the Pt(0) catalyst center, forming a Pt(II) intermediate.[8]

  • Olefin Coordination: The vinyl group from TVMS or a vinyl-terminated polymer coordinates to the platinum center.

  • Migratory Insertion: The coordinated alkene inserts into the Pt-H bond. This step is typically anti-Markovnikov, with the silicon atom adding to the terminal carbon.[5]

  • Reductive Elimination: The final alkylsilane product is eliminated, regenerating the Pt(0) catalyst.[8]

Pt0 Pt(0) Catalyst PtH_SiR3 Pt(II) Hydrido Silyl Complex Pt0->PtH_SiR3 + R₃SiH (Oxidative Addition) Alkene_Complex Alkene Coordinated Complex PtH_SiR3->Alkene_Complex + C=C (Vinyl Group) (Coordination) Insertion_Product Migratory Insertion Product (Pt-Alkyl Silyl) Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pt0 Reductive Elimination Product Hydrosilylation Product (R₃Si-CH₂-CH₂-) Insertion_Product->Product

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

This protocol describes the formulation of a two-part, room-temperature-vulcanizing (RTV) or heat-accelerated silicone elastomer using TVMS to enhance crosslink density.

Experimental Workflow:

start Start: Prepare Components partA Part A Formulation (Base) start->partA partB Part B Formulation (Curing Agent) start->partB mix Combine Part A & B (e.g., 1:1 ratio) partA->mix partB->mix degas Degas Mixture (Vacuum Chamber) mix->degas pour Pour into Mold degas->pour cure Cure (Room Temp or Oven) pour->cure demold Demold Cured Elastomer cure->demold

Caption: Workflow for preparing a two-part addition-cure silicone elastomer.

Materials & Reagents:

ComponentPart A (Base)Part B (Curing Agent)Purpose
Vinyl-terminated PDMS (10,000 cSt)100 g-Base Polymer
Polymethylhydrosiloxane (PMHS)-3-5 gSi-H Crosslinker
This compound (TVMS) -0.5-2 gCrosslink Density Modifier
Platinum Catalyst (Karstedt's)10-20 ppm-Catalyst
Cure Inhibitor (e.g., 2-Methyl-3-butyn-2-ol)0.05 g-Extends Pot Life
Fumed Silica (optional)15 g-Reinforcing Filler

Protocol:

  • Part A Preparation: In a planetary mixer or suitable vessel, combine the vinyl-terminated PDMS and fumed silica (if used). Mix under high shear until the filler is fully dispersed and the mixture is homogeneous. Add the platinum catalyst and cure inhibitor, and mix thoroughly at a lower speed.

  • Part B Preparation: In a separate vessel, thoroughly mix the polymethylhydrosiloxane (PMHS) and this compound (TVMS).

    • Causality: TVMS is added to the Si-H component to ensure it is readily available for crosslinking when Part A and B are mixed. The amount of TVMS can be varied to control the final hardness and modulus of the elastomer.

  • Mixing & Curing: Combine Part A and Part B in the desired ratio (e.g., 1:1 or 10:1 by weight). Mix until the color is uniform, being careful not to introduce excessive air.

  • Degassing: Place the mixed silicone in a vacuum chamber at 28-29 inHg vacuum until all bubbles have been removed.

  • Curing: Pour the degassed mixture into the desired mold. Allow it to cure at room temperature (typically 12-24 hours) or accelerate the cure in an oven (e.g., 30 minutes at 100 °C).[4][9] The exact time and temperature will depend on the catalyst/inhibitor system.

  • Post-Cure (Optional): For applications requiring maximum stability and mechanical properties, a post-cure step (e.g., 2-4 hours at 150 °C) can be performed after demolding.

The platinum catalyst in addition-cure systems is highly susceptible to poisoning, which results in incomplete cure or tackiness at the interface with a substrate.[10]

  • Causality: Certain chemical compounds coordinate strongly with the platinum catalyst, deactivating it and preventing the hydrosilylation reaction from proceeding. Once poisoned, the catalyst cannot be regenerated.[10]

  • Common Inhibitors:

    • Sulfur compounds (e.g., from vulcanized rubbers, latex gloves).

    • Organotin compounds (e.g., from condensation-cure silicones).

    • Amines, amides, and nitrogen-containing compounds.

    • Unsaturated plasticizers.

  • Mitigation: Always use clean, dedicated mixing equipment. Perform a small patch test on any new substrate or mold material. When in doubt, apply a barrier coat to the substrate.[10]

Peroxide-Cure Silicone Elastomers

Peroxide curing is a robust method for vulcanizing high-consistency silicone rubber (HCR).[11] This process uses organic peroxides to generate free radicals, which initiate crosslinking. TVMS is often incorporated to increase cure efficiency and enhance the final properties.

  • Initiation: At elevated temperatures, the organic peroxide (e.g., Dicumyl peroxide) decomposes to form highly reactive free radicals.[12]

  • Propagation: These radicals abstract hydrogen atoms from the methyl groups on the polysiloxane backbone, creating a radical on the polymer chain.

  • Crosslinking: Two polymer radicals can combine to form a stable ethylene bridge crosslink. The vinyl groups on TVMS are particularly susceptible to radical addition, providing an alternative and efficient pathway to incorporate the molecule into the polymer network and create crosslink points.[13]

  • Compounding: On a two-roll mill, soften a high-viscosity (gum) vinylmethylsiloxane polymer.

  • Additive Incorporation: Gradually add reinforcing fillers (e.g., fumed silica) and processing aids until a uniform, homogeneous compound is achieved. Add TVMS (typically 0.5-2 phr) during this stage.

    • Causality: The high-shear environment of the two-roll mill is necessary to break down and disperse the filler agglomerates within the high-viscosity polymer gum, which is critical for achieving good mechanical reinforcement.

  • Peroxide Addition: Once the compound has cooled, add the organic peroxide (e.g., 2,5-bis(tert-butylperoxy)-2,5-dimethylhexane) at a low mill temperature to prevent premature curing (scorching).

  • Molding & Curing: The final compound can be compression molded, transfer molded, or extruded. Curing is performed at high temperatures (e.g., 10-15 minutes at 170 °C) to activate the peroxide.[14]

  • Post-Curing: A post-bake (e.g., 4 hours at 200 °C) is essential to remove volatile peroxide byproducts and complete the crosslinking process, ensuring optimal mechanical properties and thermal stability.

Modification of Silicone Resins

Silicone resins are highly crosslinked, cage-like oligosiloxanes often used in protective coatings, electrical insulation, and as reinforcing agents.[15][16] Incorporating TVMS during resin synthesis introduces vinyl functionality for subsequent curing reactions.

Silicone resins are typically synthesized via the hydrolytic condensation of organoalkoxysilanes or chlorosilanes.[16] For example, methyltrimethoxysilane is a precursor for "T" resins. By co-hydrolyzing this with TVMS, a vinyl-functional T-resin can be created. These vinyl groups serve as reactive sites for a secondary cure, often via hydrosilylation, allowing the resin to be crosslinked into a durable, thermoset network.

cluster_0 Monomers cluster_1 Synthesis cluster_2 Product T_unit MeSi(OMe)₃ (T-Unit Precursor) Hydrolysis Co-Hydrolysis & Condensation T_unit->Hydrolysis TVMS_unit Me(Vi)₃Si (TVMS) TVMS_unit->Hydrolysis Resin Vinyl-Functional Silicone T-Resin Hydrolysis->Resin

Caption: Synthesis of a vinyl-functional resin via co-hydrolysis.

  • Setup: In a reaction vessel equipped with a condenser, mechanical stirrer, and addition funnel, add a mixture of toluene and butanol.

  • Hydrolysis: Prepare a mixture of methyltrimethoxysilane and this compound (e.g., 90:10 molar ratio). Add this silane mixture dropwise to the heated solvent along with acidified water.

    • Causality: The co-hydrolysis of the two silane precursors results in the formation of silanol intermediates, which then undergo condensation to form a random copolymer resin structure. The solvent helps control the reaction rate and prevents premature gelation.

  • Condensation: After the addition is complete, heat the mixture to reflux for several hours to drive the condensation reaction to completion, removing water via a Dean-Stark trap.

  • Workup: After cooling, wash the organic phase with water to remove any residual acid. The solvent is then removed under reduced pressure to yield the final vinyl-functional silicone resin.

  • Validation: The final product can be characterized by GPC (for molecular weight distribution) and NMR (to confirm the ratio of methyl to vinyl groups), and its vinyl content can be titrated. The resin can then be formulated with an Si-H crosslinker and a platinum catalyst for thermal or UV curing into a hard, durable film.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

  • Flammability: TVMS is a highly flammable liquid and vapor with a low flash point.[2][17] Keep away from all sources of ignition, including heat, sparks, open flames, and static discharge.[18] Use explosion-proof electrical equipment.

  • Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Avoid inhaling vapors. Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] TVMS is sensitive to moisture.

  • Spills: In case of a spill, eliminate all ignition sources. Absorb with an inert material (e.g., dry sand or earth) and place in a suitable container for disposal.

References

  • Vertex AI Search. This compound (18244-95-6)
  • Vertex AI Search.
  • Hubei Co-Formula Material Tech Co.,Ltd. This compound.
  • MySkinRecipes. This compound.
  • ChemicalBook.
  • National Institutes of Health (NIH). Platinum(II)
  • Sigma-Aldrich.
  • Fisher Scientific.
  • ChemicalBook. TRIVINYLMETHOXYSILANE | 193828-96-5.
  • ChemicalBook.
  • Gelest, Inc.
  • MDPI. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups.
  • MDPI.
  • Wikipedia.
  • ResearchGate.
  • ResearchGate.
  • SiSiB SILICONES. Dimethicone (and)
  • ACS Publications.
  • University of Illinois. Platinum(II)
  • Wikipedia. Silicone resin.
  • Google Patents. US4539357A - Peroxide curing polysiloxane compositions having a high tear strength.
  • Google Patents. US7951895B2 - Process for preparing a silicone resin.
  • ResearchGate. Synthesis of silane oligomers containing vinyl and epoxy group for improving the adhesion of addition-cure silicone encapsulant | Request PDF.
  • Wacker Chemie AG. ELASTOSIL® Silicone Rubbers.
  • Hoffmann Mineral.
  • MDPI. Peroxide-Based Crosslinking of Solid Silicone Rubber, Part I: Insights into the Influence of Dicumylperoxide Concentration on the Curing Kinetics and Thermodynamics Determined by a Rheological Approach.
  • MDPI.
  • National Institutes of Health (NIH).
  • National Institutes of Health (NIH). Selective hydrosilylation of allyl chloride with trichlorosilane - PMC.
  • Barnes. Addition Cure Silicone Moulding Rubber.
  • Alchemie Ltd. Addition Cure.
  • Wacker Chemie AG.
  • TECHSiL Ltd. A Technical Guide to Cure Inhibition.
  • Semantic Scholar. Synthesis, characterization and Study of the physical properties of some new silicone polymers.
  • ResearchGate. (PDF) Preprint Silicone Cure Chemistry Introduction 2003.

Sources

Application Notes and Protocols for the Addition Polymerization of Trivinylmethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the addition polymerization of trivinylmethylsilane, a versatile monomer for the synthesis of advanced silicon-containing polymers. The protocols and discussions herein are designed to equip researchers with the foundational knowledge and practical methodologies to successfully polymerize this trifunctional vinylsilane and characterize the resulting materials. Full editorial control has been exercised to present this information in a logical and scientifically rigorous manner, emphasizing the causality behind experimental choices to ensure trustworthy and reproducible results.

Introduction: The Significance of this compound in Polymer Chemistry

This compound (TVMS), with the chemical formula C7H12Si, is an organosilane featuring a central silicon atom bonded to a methyl group and three vinyl groups. This trifunctionality makes it a highly reactive and valuable monomer in polymer synthesis. The presence of the vinyl groups allows for its participation in addition polymerization reactions, leading to the formation of polymers with unique properties. These polymers find applications in the development of specialty silicones, cross-linked networks with enhanced thermal stability and chemical resistance, and as intermediates for further functionalization. Understanding and controlling the polymerization of TVMS is crucial for tailoring the properties of the resulting materials for specific applications in fields ranging from advanced materials to drug delivery systems.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number18244-95-6
Molecular FormulaC7H12Si
Molecular Weight124.26 g/mol
Boiling Point102 °C
Density~0.769 g/cm³
PurityTypically ≥ 95%
AppearanceClear liquid

Anionic Polymerization of this compound: A Living Approach

Anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. This method is particularly suitable for vinylsilanes and can be adapted for the polymerization of this compound. The mechanism involves the initiation of the polymerization by a strong nucleophile, typically an organolithium compound, which attacks the double bond of the vinyl group.

Mechanism of Anionic Polymerization

The anionic polymerization of vinylsilanes, such as the closely related trimethylvinylsilane (TMVS), has been shown to proceed via the addition of the initiator to the β-carbon of the vinyl group, generating a carbanion at the α-position. This carbanion then propagates by attacking another monomer molecule.

A noteworthy feature of the anionic polymerization of some vinylsilanes is the potential for an isomerization reaction, which is enhanced by the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). This isomerization involves the abstraction of a proton from a silylmethyl group by the propagating carbanion, leading to the incorporation of silicon atoms into the polymer backbone. While this has been documented for TMVS, its occurrence in TVMS polymerization would depend on the specific reaction conditions.

Anionic_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (R⁻Li⁺) M This compound (CH₂=CH)₃SiCH₃ I->M Attack on vinyl group IM Initiated Monomer R-CH₂-CH⁻(Si(CH=CH₂)₂CH₃) Li⁺ P1 Propagating Chain (Polymer)ₙ-CH₂-CH⁻(Si(CH=CH₂)₂CH₃) Li⁺ IM->P1 M2 This compound P1->M2 Addition to new monomer P2 Elongated Chain (Polymer)ₙ₊₁-CH₂-CH⁻(Si(CH=CH₂)₂CH₃) Li⁺ PT Living Polymer Chain P2->PT TA Terminating Agent (e.g., Methanol) PT->TA Protonation DP Dead Polymer

Caption: Anionic polymerization workflow of this compound.

Experimental Protocol for Anionic Polymerization of this compound

This protocol is adapted from established procedures for the anionic polymerization of trimethylvinylsilane and should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.

Materials:

  • This compound (TVMS), freshly distilled from calcium hydride.

  • n-Butyllithium (n-BuLi) in hexane (concentration to be determined by titration).

  • Hexane, anhydrous, freshly distilled from sodium/benzophenone.

  • N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled from calcium hydride (optional, to investigate isomerization).

  • Methanol, anhydrous.

Protocol:

  • Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a positive pressure of inert gas.

  • Solvent and Monomer Addition: Anhydrous hexane is transferred to the reaction flask via cannula. The desired amount of freshly distilled TVMS is then added.

  • Initiation: The reaction mixture is brought to the desired temperature (e.g., room temperature or 0 °C). The calculated amount of n-BuLi solution is added dropwise via syringe. The monomer-to-initiator ratio will determine the theoretical molecular weight of the polymer.

  • Polymerization: The reaction is allowed to proceed with stirring for a specified time (e.g., 2 to 24 hours). The viscosity of the solution may increase as the polymerization progresses.

  • Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol to quench the living anionic chain ends.

  • Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. The precipitated polymer is then collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.

Table 2: Example Reaction Conditions for Anionic Polymerization of TVMS

ParameterCondition 1 (Linear Polymer)Condition 2 (Potential for Cross-linking)
Monomer (TVMS) 10 mmol10 mmol
Solvent (Hexane) 50 mL20 mL
Initiator (n-BuLi) 0.1 mmol0.2 mmol
[Monomer]/[Initiator] 10050
Temperature 0 °CRoom Temperature
Reaction Time 12 hours24 hours

Note on Trifunctionality: Due to the presence of three vinyl groups, there is a significant possibility of cross-linking, especially at higher monomer concentrations and conversions. To favor the formation of a soluble, linear (or lightly branched) polymer, it is recommended to work at lower monomer concentrations and to terminate the polymerization at a conversion below the gel point. The trifunctionality can be advantageous for creating cross-linked networks in a controlled manner.

Free-Radical Polymerization of this compound: A Versatile Alternative

Free-radical polymerization offers a more versatile and less stringent alternative to anionic polymerization. It is tolerant to a wider range of functional groups and reaction conditions. However, it generally provides less control over the polymer architecture, leading to polymers with broader molecular weight distributions.

Mechanism of Free-Radical Polymerization

The free-radical polymerization of vinyl monomers proceeds through a well-established three-step mechanism: initiation, propagation, and termination.

Free_Radical_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., AIBN) R Radical (R•) I->R Decomposition M This compound R->M Addition to monomer IM Initiated Monomer R-CH₂-CH•(Si(CH=CH₂)₂CH₃) P1 Propagating Radical (Polymer)ₙ-CH₂-CH•(Si(CH=CH₂)₂CH₃) IM->P1 M2 This compound P1->M2 Chain growth P2 Elongated Radical (Polymer)ₙ₊₁-CH₂-CH•(Si(CH=CH₂)₂CH₃) PR1 Propagating Radical 1 P2->PR1 PR2 Propagating Radical 2 P2->PR2 DP Dead Polymer PR1->DP Combination or Disproportionation PR2->DP

Caption: Free-radical polymerization workflow of this compound.

Experimental Protocol for Free-Radical Polymerization of this compound

This protocol describes a typical solution polymerization of TVMS. Bulk polymerization is also possible but requires careful temperature control to manage the exothermic nature of the reaction.

Materials:

  • This compound (TVMS), inhibitor removed by passing through a column of basic alumina.

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as the initiator.

  • Anhydrous solvent (e.g., toluene, dioxane, or benzene).

  • Methanol.

Protocol:

  • Reaction Setup: A Schlenk flask equipped with a condenser, a magnetic stir bar, and a nitrogen inlet is charged with the desired amount of TVMS and the solvent.

  • Initiator Addition: The initiator (e.g., 0.1-1 mol% relative to the monomer) is added to the reaction mixture.

  • Degassing: The mixture is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: The reaction flask is placed in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN). The polymerization is allowed to proceed for a set time (e.g., 4-24 hours).

  • Purification: After cooling to room temperature, the polymer is isolated by precipitation into a large excess of a non-solvent like methanol. The polymer is then filtered, washed, and dried under vacuum.

Table 3: Example Reaction Conditions for Free-Radical Polymerization of TVMS

ParameterSolution PolymerizationBulk Polymerization
Monomer (TVMS) 10 mmol10 mmol
Solvent Toluene (20 mL)None
Initiator (AIBN) 0.1 mmol (1 mol%)0.05 mmol (0.5 mol%)
Temperature 70 °C60 °C
Reaction Time 12 hours8 hours

Considerations for Cross-linking: The trifunctionality of TVMS makes it highly prone to cross-linking during free-radical polymerization, leading to the formation of an insoluble gel. To obtain a soluble polymer, the polymerization should be stopped at low conversion. Alternatively, the cross-linked nature of the polymer can be exploited to create robust networks and materials.

Characterization of Poly(this compound)

Thorough characterization of the synthesized polymer is essential to understand its structure, molecular weight, and thermal properties.

Table 4: Recommended Characterization Techniques for Poly(this compound)

TechniqueInformation ObtainedExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) Polymer microstructure, confirmation of polymerization, detection of residual monomer, and analysis of end-groups.Broadening of vinyl proton signals and appearance of new signals corresponding to the polymer backbone. ²⁹Si NMR can provide information on the silicon environment.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Molecular weight (Mn, Mw) and molecular weight distribution (PDI).For soluble polymers, a chromatogram indicating the size distribution of the polymer chains.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature of the polymer.A degradation profile indicating the temperature at which the polymer starts to lose mass.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and other thermal transitions.A step change in the heat flow corresponding to the glass transition of the amorphous polymer.
Solubility Testing Information on the polymer's processability and potential for cross-linking.The solubility of the polymer in various organic solvents (e.g., THF, toluene, chloroform) should be assessed. Insoluble fractions indicate cross-linking.

Safety Precautions

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.

  • Organolithium reagents such as n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Vertex AI Search. (2026). This compound (18244-95-6)
  • Asami, R., Oku, J., Takeuchi, M., Nakamura, K., & Takaki, M. (1988). Anionic Polymerization of Vinylsilanes I. Novel Isomerization in the Anionic Polymerization of Trimethylvinylsilane. Polymer Journal, 20(8), 699–702.
  • Vertex AI Search. (2026).

Troubleshooting & Optimization

Technical Support Center: Inhibiting Premature Gelation in Trivinylmethylsilane Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trivinylmethylsilane (TVMS) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive monomer. Premature gelation is a critical issue that can lead to failed experiments, loss of valuable materials, and safety hazards. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve successful and reproducible polymerization outcomes.

Understanding this compound and Premature Gelation

This compound (C7H12Si) is an organosilane with three reactive vinyl groups, making it a valuable cross-linking agent and a key intermediate in the synthesis of high-performance silicone polymers.[1][2] These polymers are utilized in various industries, including electronics and automotive, for their thermal stability and chemical resistance.[1] However, the high reactivity of the vinyl groups also makes TVMS susceptible to premature polymerization, leading to uncontrolled gelation.[1]

Premature gelation is the unintended formation of a cross-linked polymer network before the desired reaction stage, resulting in an irreversible increase in viscosity and solidification of the monomer. This phenomenon can be triggered by several factors, including heat, light, and the presence of radical initiators or contaminants.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature gelation in this compound polymerization?

A1: Premature gelation in TVMS polymerization is typically initiated by the uncontrolled formation of free radicals, which trigger a chain reaction of the vinyl groups. The most common culprits include:

  • Heat: Elevated temperatures can cause spontaneous thermal polymerization.[4]

  • Light Exposure: UV light can generate radicals and initiate polymerization.

  • Contaminants: Impurities such as peroxides, acids, bases, and certain metal salts can act as initiators.[3] Oxygen can also play a complex role, sometimes acting as an inhibitor and at other times forming peroxides that initiate polymerization.[5]

  • High Initiator Concentration: An excessive concentration of the intended radical initiator can lead to a rapid, uncontrollable polymerization rate, causing premature gelation.[6][7]

Q2: How can I properly store and handle this compound to prevent premature polymerization?

A2: Proper storage and handling are the first line of defense against premature gelation.

  • Storage Conditions: Store TVMS in a cool, dark place, away from heat and light sources. Refrigeration is often recommended. The container should be tightly sealed under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[8]

  • Material Handling: Use clean, dry glassware and equipment. Avoid contamination from other chemicals, especially those that can generate radicals. When transferring TVMS, do so under an inert atmosphere if possible.

Q3: What are polymerization inhibitors and how do they work for this compound?

A3: Polymerization inhibitors are chemical compounds that are added to monomers to prevent spontaneous polymerization.[4] They function by scavenging free radicals, effectively terminating the polymerization chain reaction.[9] For vinyl monomers like TVMS, phenolic compounds are commonly used inhibitors.[3][10]

The general mechanism for a phenolic inhibitor, such as hydroquinone (HQ), involves the donation of a hydrogen atom to a reactive radical, creating a stable, non-reactive radical from the inhibitor and terminating the growing polymer chain.[11]

Q4: Which inhibitors are recommended for this compound and at what concentrations?

A4: While specific data for this compound is limited, common inhibitors for vinyl monomers include hydroquinone (HQ) and its monomethyl ether (MEHQ).[4] These are effective at low concentrations, typically in the range of 10 to 1000 parts per million (ppm).[10] The optimal concentration depends on the storage conditions, the purity of the monomer, and the desired shelf life. For some vinylsilanes, it has been noted that common inhibitors like hydroquinone and MEHQ may not be sufficient, and other inhibitors like certain metal acetylacetonates have been found to be more effective.[12]

Q5: Do I need to remove the inhibitor before starting my planned polymerization?

A5: Yes, in most cases, the inhibitor must be removed before initiating a controlled polymerization. The presence of an inhibitor will create an induction period where no polymerization occurs until the inhibitor is consumed.[13] This can interfere with the kinetics of your reaction and lead to irreproducible results. Common methods for inhibitor removal include passing the monomer through an inhibitor-remover column (e.g., packed with alumina) or by distillation.[13] However, distillation of highly reactive monomers like TVMS should be performed with caution and often in the presence of a distillation-compatible inhibitor to prevent polymerization in the distillation apparatus.[14]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving issues with premature gelation during your this compound polymerization experiments.

Issue 1: Monomer gelled during storage.
Possible Cause Recommended Solution
Improper Storage Conditions Store TVMS in a cool, dark, and inert environment. Ensure the storage area is free from sources of heat and light.
Contamination of Monomer Use high-purity TVMS. If contamination is suspected, purify the monomer before storage, for example, by distillation under reduced pressure and in the presence of a suitable inhibitor.
Insufficient Inhibitor Ensure that the TVMS contains an adequate concentration of a suitable inhibitor. If you are synthesizing TVMS, add an appropriate inhibitor immediately after purification.
Issue 2: Premature gelation occurs at the beginning of the polymerization reaction.
Possible Cause Recommended Solution
Incomplete Inhibitor Removal If an induction period is observed followed by rapid gelation, the inhibitor may not have been fully removed. Optimize your inhibitor removal procedure.
Excessive Initiator Concentration A high concentration of initiator leads to a large number of growing polymer chains, increasing the probability of cross-linking and gelation.[6][7] Reduce the initiator concentration.
High Reaction Temperature Elevated temperatures increase the rate of polymerization and can lead to a loss of control.[6] Lower the reaction temperature to achieve a more controlled polymerization rate.
"Hot Spots" in the Reaction Mixture Inadequate stirring can lead to localized areas of high temperature and initiator concentration, causing rapid polymerization. Ensure efficient and uniform stirring of the reaction mixture.
Issue 3: Gelation occurs during the polymerization process before reaching the desired conversion.
Possible Cause Recommended Solution
Trommsdorff-Norrish Effect (Gel Effect) As the polymerization proceeds, the viscosity of the medium increases, which can slow down the termination reactions between growing polymer chains. This leads to an autoacceleration of the polymerization rate and can result in premature gelation. Consider performing the polymerization in a more dilute solution or at a lower temperature to mitigate this effect.
High Monomer Conversion For a trifunctional monomer like TVMS, the gel point is reached at a relatively low monomer conversion. To avoid gelation, it may be necessary to stop the reaction at a lower conversion.
Chain Transfer to Polymer At higher conversions, chain transfer reactions to the polymer can lead to branching and ultimately cross-linking. Adjusting the reaction conditions (e.g., temperature, solvent) may help to minimize these side reactions.

Experimental Protocols

Protocol 1: Inhibitor Removal from this compound

Objective: To remove the storage inhibitor (e.g., MEHQ) from TVMS prior to polymerization.

Materials:

  • This compound (containing inhibitor)

  • Inhibitor remover column (e.g., packed with activated basic alumina)

  • Round-bottom flask, dried

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up the inhibitor remover column in a fume hood.

  • Flush the column with an inert gas.

  • Slowly pass the this compound through the column under a positive pressure of inert gas.

  • Collect the inhibitor-free monomer in a dry, clean round-bottom flask under an inert atmosphere.

  • Use the purified monomer immediately for your polymerization reaction.

Note: The efficiency of the inhibitor removal column can decrease with use. It is recommended to use fresh or freshly activated packing material.

Protocol 2: Controlled Free-Radical Polymerization of this compound (Example)

Objective: To perform a controlled free-radical polymerization of TVMS to a soluble polymer (stopping before the gel point).

Materials:

  • Inhibitor-free this compound

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Reaction vessel with a condenser, magnetic stirrer, and inert gas inlet

  • Heating mantle or oil bath

Procedure:

  • Set up the reaction vessel under an inert atmosphere.

  • Add the desired amount of solvent to the reaction vessel.

  • Add the inhibitor-free this compound to the solvent and stir to mix.

  • In a separate flask, dissolve the AIBN in a small amount of the solvent.

  • Heat the monomer solution to the desired reaction temperature (e.g., 60-80 °C).

  • Once the temperature is stable, add the initiator solution to the reaction vessel.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them (e.g., by viscosity measurements or spectroscopy).

  • To stop the polymerization before gelation, cool the reaction mixture rapidly and precipitate the polymer in a non-solvent (e.g., methanol).

Note: The optimal concentrations of monomer and initiator, as well as the reaction temperature and time, will need to be determined experimentally to achieve the desired molecular weight and avoid gelation.

Visualizing Key Processes

Mechanism of Inhibition by Hydroquinone

Caption: Inhibition of a growing polymer radical by hydroquinone.

Troubleshooting Workflow for Premature Gelation

TroubleshootingWorkflow Start Premature Gelation Observed CheckStorage Review Storage & Handling Procedures Start->CheckStorage CheckReaction Analyze Reaction Conditions CheckStorage->CheckReaction Proper StorageIssue Implement cool, dark, inert storage. Use clean, dry equipment. CheckStorage->StorageIssue Improper CheckMonomer Assess Monomer Quality CheckReaction->CheckMonomer Optimal ReactionIssue Optimize initiator concentration, temperature, and stirring. CheckReaction->ReactionIssue Suboptimal MonomerIssue Ensure adequate inhibitor levels. Purify monomer if necessary. CheckMonomer->MonomerIssue Poor End Controlled Polymerization CheckMonomer->End Good StorageIssue->End ReactionIssue->End MonomerIssue->End

Caption: A step-by-step guide to troubleshooting premature gelation.

References

  • Fujisawa, S., & Kadoma, Y. (1992). Effect of Phenolic Compounds on the Polymerization of Methyl Methacrylate.
  • How Do Polymerization Inhibitors Work? - Chemistry For Everyone. (2023). Retrieved from [Link]

  • Khoroshavina, T. N., & Nikolaev, G. A. (2003). Vinylation of silanes and disiloxanes. Preparation of hexavinyldisiloxane. Russian Journal of General Chemistry, 73(7), 1040-1043.
  • Inhibition of Free Radical Polymerization: A Review. (2023). Polymers, 15(3), 543.
  • Polymerization in the presence of inhibitor? - ResearchGate. (2021). Retrieved from [Link]

  • This compound - Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Retrieved from [Link]

  • The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. (2021). ACS Omega, 6(32), 20895–20903.
  • Experiment #2, Silicone Polymers. (2021). YouTube. Retrieved from [Link]

  • Process for the synthesis of a silicone resin from... - ResearchGate. (2023). Retrieved from [Link]

  • Silicone Polymers: A Comprehensive Overview. (2023). YouTube. Retrieved from [Link]

  • Polymerization Inhibitor for Silane. (2017). U.S.
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  • Free radical polymerization: mechanism and kinetics. (n.d.). Retrieved from [Link]

  • Polymerisation inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Illustration of the mechanism of hydroquinone as a polymerization inhibitor. - ResearchGate. (2022). Retrieved from [Link]

  • Chapter 1 Free-Radical Polymerization. (n.d.). Retrieved from [Link]

  • Kinetics of Vinyl Free Radical Polymerization in Simple Systems. (n.d.). Retrieved from [Link]

  • How Does Initiator Concentration Affect Chain Length? - Chemistry For Everyone. (2023). YouTube. Retrieved from [Link]

  • Free Radical Polymerization Kinetics. (2023). UV+EB Technology.
  • How Does Melting Temperature Affect Polymerization Processes? - Chemistry For Everyone. (2023). YouTube. Retrieved from [Link]

  • Effect of Temperature and Polymerization Time on Polymerization a - ResearchGate. (2018). Retrieved from [Link]

  • Chemical Engineering 160/260 Polymer Science and Engineering Lecture 6 - Mechanism and Kinetics of Free Radical Chain Polymerization. (2001). Retrieved from [Link]

  • Conversion of Polymers of Methyl- And Vinylsilane To Sic Ceramics. (1994). Journal of the American Ceramic Society, 77(4), 1035-1040.
  • Vinylsilane synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The effect of temperature changes on the dimensional stability of polyvinyl siloxane and polyether impression materials. (1999). The Journal of Prosthetic Dentistry, 81(5), 588-593.
  • Inhibitor composition for stabilizing free-radical polymerizable substance. (2001). U.S.
  • Effect of initiator concentration on polymerization kinetics - ResearchGate. (2018). Retrieved from [Link]

  • The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. (2021).
  • Inhibition of Free Radical Polymerization: A Review - Semantic Scholar. (2023). Retrieved from [Link]

  • AN EXPERIMENTAL INVESTIGATION OF POLYVINYL-CHLORIDE) EMULSION POLYMERIZATION - EFFECT OF INITIATOR AND EMULSIFIER CONCENTRATIONS ON POLYMERIZATION KINETICS AND PRODUCT PARTICLE-SIZE. (1989). British Polymer Journal, 21(5), 421-426.
  • Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. (2022).
  • POLYMERIZATION OF STYRENE AND METHYL METHACRYLATE DURING THE FORMATION OF PARTICLES OF POLYMER SUSPENSIONS STABILIZED BY OLIGODIMETHYLSILOXANES IN VARIOUS TEMPERATURE CONDITIONS. (2021). Fine Chemical Technologies, 16(5), 37-46.
  • Application Notes and Protocols: Synthesis of Functionalized Polymers Using Trimethyl((2-methylallyl)oxy)silane. (2023). BenchChem.
  • A Comparative Guide to Phenylvinyldimethoxysilane and Other Vinylsilanes for Surface Coating Applic
  • Preventing polymerization of vinylboronic acid. (2023). BenchChem.
  • Synthesis of α,ω-bis(3-aminopropyldiethoxylsilane) Poly(tri fluoropropylmethyl)siloxanes. (2012). Designed Monomers and Polymers, 15(3), 287-298.

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Navigating the Thermal Landscape of Trivinylmethylsilane Polymerization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the technical support center for Trivinylmethylsilane (TVMS) polymerization. As a Senior Application Scientist, I've compiled this guide to address the common challenges and questions researchers, scientists, and drug development professionals face when working with this highly reactive trifunctional monomer. The unique structure of TVMS, featuring three vinyl groups, offers immense potential for creating complex, cross-linked silicone polymers. However, this trifunctionality also presents challenges, particularly in controlling the polymerization process. Temperature is a critical parameter that profoundly influences reaction kinetics, polymer structure, and the onset of gelation. This guide provides in-depth, field-proven insights to help you navigate these challenges and achieve your desired experimental outcomes.

Troubleshooting Guide: Common Issues in TVMS Polymerization

Due to its three vinyl groups, this compound (TVMS) has a strong tendency to form a cross-linked, insoluble gel, often at low monomer conversions. This guide addresses the most common issue of premature gelation and other temperature-related problems.

Problem Potential Cause(s) Solution(s)
Premature Gelation (Uncontrolled Cross-linking) High Reaction Temperature: Elevated temperatures significantly accelerate the rate of polymerization, leading to rapid network formation and gelation before the desired molecular weight or architecture is achieved.[1] High Initiator Concentration: A higher concentration of initiator generates more polymer chains, increasing the likelihood of intermolecular cross-linking.[1] High Monomer Concentration: Increased proximity of TVMS molecules promotes intermolecular reactions over intramolecular cyclization.[1] Localized "Hot Spots": Poor heat dissipation in the reaction vessel can create localized areas of high temperature, initiating uncontrolled polymerization.Optimize Reaction Temperature: Lowering the reaction temperature is the most effective way to slow down the polymerization rate and delay the onset of gelation. For cationic polymerization, temperatures as low as -80°C may be necessary to achieve a controlled reaction.[2] For anionic polymerization, sub-ambient temperatures can also suppress side reactions.[3] Reduce Initiator Concentration: Use the minimum effective concentration of initiator to maintain a controlled polymerization rate. Control Monomer Feed: Employ a semi-batch or continuous feed process to maintain a low instantaneous monomer concentration, favoring intramolecular cyclization over intermolecular cross-linking. Improve Heat Transfer: Use a suitable solvent to aid in heat dissipation and ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
Low Polymer Yield or Incomplete Conversion Reaction Temperature Too Low: While high temperatures can cause premature gelation, a temperature that is too low may not provide sufficient energy to overcome the activation energy for initiation and propagation, especially in radical polymerization.[4] Inefficient Initiation at Low Temperatures: Some initiators have an optimal temperature range for decomposition and radical generation.Gradual Temperature Increase: Start the reaction at a lower temperature to control the initial rate and then gradually increase the temperature to drive the polymerization to completion. Select an Appropriate Initiator: Choose an initiator that is effective at the desired polymerization temperature. For low-temperature applications, consider redox initiation systems for radical polymerization or highly reactive initiators for ionic polymerization.
Poor Control Over Molecular Weight and High Polydispersity Chain Transfer Reactions at High Temperatures: At elevated temperatures, chain transfer to monomer, solvent, or polymer can become more prominent, leading to a decrease in molecular weight and a broadening of the molecular weight distribution.[5] Multiple Active Species in Ionic Polymerization: In anionic polymerization, temperature can affect the equilibrium between different types of ion pairs (e.g., contact vs. solvent-separated), which have different reactivities and can lead to a broader molecular weight distribution.[3]Lower the Polymerization Temperature: Reducing the temperature can minimize the occurrence of chain transfer reactions.[5] Optimize Solvent and Additives: In anionic polymerization, the choice of solvent is critical. Polar solvents can favor the formation of more reactive, solvent-separated ion pairs, even at low temperatures.[3] The addition of common-ion salts can also help to control the equilibrium of active species.
Inconsistent Curing in Platinum-Catalyzed Hydrosilylation Contamination with Catalyst Inhibitors: Trace amounts of substances like sulfur (e.g., from latex gloves) can poison the platinum catalyst, leading to incomplete or inconsistent curing.[6] Incorrect Catalyst Concentration: Too little catalyst will result in an incomplete cure, while too much can lead to an overly rapid reaction.[6]Maintain a Clean System: Use nitrile gloves and ensure all glassware and equipment are scrupulously clean.[6] Verify Catalyst Concentration: Accurately measure and dispense the platinum catalyst according to established protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in polymerizing this compound (TVMS)?

A1: The main challenge is managing its high propensity for cross-linking and premature gelation due to its three reactive vinyl groups.[1] Controlling the reaction kinetics, primarily through temperature regulation, is crucial to prevent the formation of an insoluble gel before achieving the desired polymer structure.

Q2: How does temperature affect the different types of TVMS polymerization?

A2: The effect of temperature is highly dependent on the polymerization mechanism:

  • Radical Polymerization: Higher temperatures increase the rate of polymerization. However, this can lead to premature gelation and lower molecular weights due to increased chain transfer reactions.[7]

  • Anionic Polymerization: Temperature influences the equilibrium between different types of ion pairs, which affects the polymerization rate and control over molecular weight. Lower temperatures can suppress side reactions.[3] For multifunctional monomers like TVMS, anionic polymerization can also lead to cyclopolymerization, where one or more vinyl groups on the same monomer react to form a ring structure within the polymer backbone.[8]

  • Cationic Polymerization: This method is often carried out at very low temperatures (e.g., -80°C to 0°C) to stabilize the highly reactive carbocationic propagating species and prevent side reactions, thereby enabling a more controlled, "living" polymerization.[2][9]

Q3: What is the "gel point" and how is it influenced by temperature?

A3: The gel point is the critical stage in a polymerization reaction where a macroscopic, cross-linked network forms, leading to a rapid increase in viscosity and the formation of an insoluble gel. Higher temperatures accelerate the reactions leading to the gel point.

Q4: Can I prevent gelation by using inhibitors?

A4: Yes, for storage and to prevent premature polymerization before the intended reaction, inhibitors are essential. However, during the polymerization itself, controlling gelation is primarily achieved by manipulating reaction conditions such as temperature, monomer concentration, and initiator concentration, rather than by adding inhibitors.[1][6]

Q5: How does temperature affect the final properties of the poly(this compound) network?

A5: The polymerization temperature can significantly impact the cross-link density of the final polymer network. Higher temperatures can lead to a higher cross-link density, resulting in a more rigid and potentially more brittle material.[10] Conversely, lower temperatures may result in a lower cross-link density and a more flexible material.

Experimental Protocols and Workflows

General Considerations for TVMS Polymerization
  • Purity of Reagents: Ensure that the TVMS monomer, initiator, and solvent are of high purity and free from inhibitors (unless their presence is intended for controlled initiation).

  • Inert Atmosphere: For ionic polymerizations (anionic and cationic), it is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent termination by oxygen or moisture.

  • Temperature Control: Use a reliable temperature control system, such as a cryostat or a well-insulated ice/dry ice bath, to maintain a stable reaction temperature.

Example Protocol: Controlled Cationic Polymerization of a Silyl-Protected Vinyl Ether (Analogous to TVMS)

This protocol for a silyl-protected vinyl ether provides a framework for the low-temperature conditions often required for controlled cationic polymerization of reactive vinyl monomers.[2]

Materials:

  • Silyl-protected vinyl ether monomer (analogous to TVMS)

  • Initiator system: 1-(isobutoxy)ethyl acetate (IBEA) / Ethylaluminum sesquichloride (Et1.5AlCl1.5) / Tin(IV) chloride (SnCl4)

  • Dry solvent (e.g., toluene)

  • Quenching agent (e.g., pre-chilled methanol)

Procedure:

  • Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen.

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the silyl-protected vinyl ether monomer in dry toluene under a nitrogen atmosphere.

  • Cool the solution to the desired polymerization temperature (e.g., -80°C) using a cryostat or a dry ice/acetone bath.

  • In a separate flask, prepare the initiator solution by dissolving IBEA, Et1.5AlCl1.5, and SnCl4 in dry toluene.

  • Slowly add the initiator solution to the cooled monomer solution via a syringe while stirring vigorously.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by techniques such as NMR or GPC.

  • Once the desired conversion is reached, terminate the polymerization by adding pre-chilled methanol.

  • Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.

Visualizing Polymerization Pathways

The polymerization of TVMS can proceed through different pathways, with temperature being a key factor in determining the outcome.

TVMS_Polymerization cluster_radical Radical Polymerization cluster_cationic Cationic Polymerization TVMS This compound (TVMS) Monomer Initiator Initiator + Temperature TVMS->Initiator Radical_HighT High Temperature (e.g., > 80°C) Initiator->Radical_HighT Radical_LowT Moderate Temperature (e.g., 50-70°C) Initiator->Radical_LowT Cationic_LowT Low Temperature (e.g., -80°C to 0°C) Initiator->Cationic_LowT Crosslinked_Network Cross-linked Network (Insoluble Gel) Radical_HighT->Crosslinked_Network Fast, uncontrolled cross-linking Soluble_Polymer Soluble Branched Polymer Radical_LowT->Soluble_Polymer Controlled growth, delayed gelation Living_Polymer Living/Controlled Polymer (Soluble) Cationic_LowT->Living_Polymer Suppressed side reactions

Figure 1: Simplified workflow illustrating the influence of temperature on the outcome of this compound polymerization via radical and cationic pathways.

References

  • BenchChem. (2025).
  • Oku, J., Takahashi, M., Itoh, Y., Shiraishi, K., & Takaki, M. (1994). Anionic Polymerization of Vinylsilanes VI. Effects of N,N,N′,N′-Tetramethylethylenediamine on the Polymerization of Methyltrivinylsilane. Semantic Scholar.
  • Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2015). Anionic Vinyl Polymerization.
  • Sugihara, S., et al. (2022). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse.
  • Al-Harthi, M. A. (2017).
  • Gao, F., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. MDPI.
  • Ghosh, S., et al. (2024).
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  • Thiessen, M., & Abetz, V. (2021). Influence of the Glass Transition Temperature and the Density of Crosslinking Groups on the Reversibility of Diels-Alder Polymer Networks. PMC.
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  • An, Y., et al. (2021). Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane.
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  • Seo, D., et al. (2023).
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  • Wójcik-Bania, M. (2021).
  • Zhang, X., et al. (2013). Controlled Synthesis and Characterization of Poly[methyl(3,3,3-trifluoropropyl)siloxane] with Selective End Groups.
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troubleshooting guide for incomplete Trivinylmethylsilane polymerization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is trivinylmethylsilane and why is its complete polymerization critical?

This compound (TVMS) is an organosilicon monomer with the chemical formula CH₃Si(CH=CH₂)₃.[1] Its three vinyl groups make it a valuable crosslinking agent and a monomer for the synthesis of silicon-containing polymers with unique properties, such as thermal stability and chemical resistance.[2] Incomplete polymerization can lead to materials with inconsistent properties, including lower molecular weight, reduced thermal stability, and poor mechanical performance, which is particularly detrimental in high-stakes applications like drug development and advanced materials.[3][4]

Q2: What are the primary causes of incomplete this compound polymerization?

Incomplete polymerization of this compound can often be attributed to one or more of the following factors:

  • Presence of Inhibitors: Oxygen is a potent inhibitor of free-radical polymerization.[5] Additionally, commercial monomers often contain inhibitors to prevent spontaneous polymerization during storage.

  • Issues with the Initiation System: Incorrect initiator choice, insufficient concentration, or decomposition of the initiator can lead to a low concentration of active radical species.[6][7][8]

  • Suboptimal Reaction Conditions: Temperature, solvent, and monomer concentration all play crucial roles in polymerization kinetics.[2][9]

  • Monomer and Reagent Purity: Impurities in the monomer or solvent can act as inhibitors or chain transfer agents, prematurely terminating polymer chains.[3][4][10][11]

  • Side Reactions: In anionic polymerization, side reactions like chain transfer to the monomer can compete with propagation.[2]

Troubleshooting Guide for Incomplete Polymerization

Problem 1: Low Polymer Yield or Low Monomer Conversion

You've run your this compound polymerization and, upon analysis, you find a significant amount of unreacted monomer. This is a common issue that can often be resolved by systematically evaluating your experimental setup and reagents.

start Low Polymer Yield Observed q1 1. Was the monomer purified to remove inhibitors? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Inhibitor present q2 2. Was the reaction mixture thoroughly deoxygenated? a1_yes->q2 p1 Protocol 1: Monomer Purification a1_no->p1 p1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Oxygen inhibition q3 3. Is the initiator and its concentration appropriate? a2_yes->q3 p2 Protocol 2: Deoxygenation a2_no->p2 p2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Inefficient initiation q4 4. Are the reaction temperature and solvent optimal? a3_yes->q4 t1 Table 1: Initiator Selection a3_no->t1 t1->q4 a4_yes Yes q4->a4_yes If issues persist, consider monomer/solvent impurities a4_no No q4->a4_no Suboptimal kinetics end High Conversion Achieved a4_yes->end t2 Table 2: Reaction Conditions a4_no->t2 t2->end start Low Molecular Weight Polymer Observed q1 1. Review Initiator Concentration start->q1 a1_high High q1->a1_high a1_optimal Optimal q1->a1_optimal s1 Action: Decrease initiator concentration a1_high->s1 q2 2. Assess Potential for Chain Transfer a1_optimal->q2 s1->q2 a2_yes Likely q2->a2_yes a2_no Unlikely q2->a2_no s2 Action: Change solvent, lower temperature, or add TMEDA (for anionic) a2_yes->s2 q3 3. Verify Purity of Reagents a2_no->q3 s2->q3 a3_impure Impurities present q3->a3_impure a3_pure High purity q3->a3_pure s3 Action: Purify monomer and dry solvent a3_impure->s3 end Target Molecular Weight Achieved a3_pure->end s3->end

Caption: Troubleshooting workflow for low molecular weight polymer.

Analytical Techniques for Troubleshooting

To effectively troubleshoot, it is essential to characterize both the starting materials and the resulting polymer.

TechniqueApplicationInformation Gained
Gas Chromatography (GC) Monomer purity analysis, quantification of residual monomer.Identifies and quantifies volatile impurities and unreacted monomer.
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of polymerization.Disappearance of the vinyl C=C stretch (around 1600 cm⁻¹) and C-H stretch (around 3080 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural characterization, quantification of conversion.¹H NMR can be used to compare the integration of vinyl protons to that of the methyl protons to determine monomer conversion. ¹³C and ²⁹Si NMR provide detailed structural information.
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) Determination of molecular weight and polydispersity.Provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). [12]
Differential Scanning Calorimetry (DSC) Thermal property analysis.Determines the glass transition temperature (Tg) and melting temperature (Tm), which are indicative of the polymer's physical state and molecular weight. [12]
Thermogravimetric Analysis (TGA) Thermal stability assessment.Measures the weight loss of the polymer as a function of temperature, indicating its thermal stability. [12]

Table 3: Key analytical techniques for this compound polymerization. [4][12][13][14]

References

  • Oku, J., Hasegawa, T., Takeuchi, T., & Takaki, M. (1991). Anionic Polymerization of Vinylsilanes III. Polymerization Behavior of Trimethylvinylsilane. Polymer Journal, 23(11), 1359-1365.
  • The e€ect of initiator concentration on polymerization. AM 6 wt%; TBA=H... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Oku, J., Takahashi, M., Itoh, Y., Shiraishi, K., & Takaki, M. (1994). Anionic Polymerization of Vinylsilanes VI. Effects of N,N,N′,N′-Tetramethylethylenediamine on the Polymerization of Methyltrivinylsilane. Polymer Journal, 26(7), 843-847.
  • This compound - Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Retrieved January 6, 2026, from [Link]

  • Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane - NIH. (n.d.). Retrieved January 6, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7485744/
  • Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). Retrieved January 6, 2026, from [Link]

  • Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane - ResearchGate. (n.d.). Retrieved January 6, 2026, from https://www.researchgate.net/publication/344335805_Preparation_and_characterization_of_high_molecular_weight_vinyl-containing_poly333-trifluoropropylmethylsiloxane
  • Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Anionic Polymerization of Vinylsilanes I. Novel Isomerization in the Anionic Polymerization of Trimethylvinylsilane | Semantic Scholar. (1988). Retrieved January 6, 2026, from [Link]

  • Structural Defects in Poly(vinyl chloride) and the Mechanism of Vinyl Chloride Polymerization: Comments on Recent Studies - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Dimethylformamide Impurities as Propylene Polymerization Inhibitor - MDPI. (2023). Retrieved January 6, 2026, from [Link]

  • Low Molecular Weight Oligomers of Poly(alkylene succinate) Polyesters as Plasticizers in Poly(vinyl alcohol) Based Pharmaceutical Applications - PMC - PubMed Central. (2021). Retrieved January 6, 2026, from [Link]

  • Effect of trace impurities on propylene polymerization - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

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Technical Support Center: Trivinylmethylsilane (TVMS) Silicone Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Answering your technical questions on managing viscosity in Trivinylmethylsilane silicone formulations.

Welcome to the technical support center for silicone formulations incorporating this compound (TVMS). As a Senior Application Scientist, I have designed this guide to address the common and complex challenges researchers encounter with viscosity management. This center is structured to provide rapid troubleshooting through FAQs and in-depth guides for more persistent issues.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding TVMS and viscosity.

Q1: What is the primary role of this compound (TVMS) in my silicone formulation?

A1: this compound (TVMS) is a crucial organosilane intermediate used primarily as a cross-linking agent or co-monomer in addition-cure (platinum-catalyzed) silicone systems. Its molecule features three reactive vinyl groups, making it a potent building block for creating a three-dimensional polymer network. This network structure is what transforms the liquid silicone precursors into a solid, durable elastomer with desirable properties like thermal stability and flexibility.

Q2: What are the key factors that influence the viscosity of my uncured silicone formulation?

A2: The viscosity of your liquid silicone formulation is a multi-factorial property. The most significant contributors are:

  • Base Polymer Molecular Weight: Longer polymer chains in the base silicone fluid (e.g., vinyl-terminated polydimethylsiloxane) lead to more chain entanglement and significantly higher initial viscosity.[1][2][3][4][5]

  • Filler Type and Loading: Reinforcing fillers like fumed silica dramatically increase viscosity and can induce thixotropic (shear-thinning) behavior.[3][6] The higher the filler content, the greater the viscosity.[3]

  • Cross-linker Concentration (TVMS): While primarily affecting the cured properties, the concentration of reactive molecules like TVMS can influence the initial viscosity and its stability over time.

  • Temperature: Viscosity in silicone fluids is inversely proportional to temperature. Increasing the temperature will temporarily decrease the viscosity, but it can also accelerate the curing reaction, leading to a rapid viscosity increase if a catalyst is present.[3][5][7]

  • Additives: The presence of plasticizers or diluents (like non-reactive silicone fluids) will decrease viscosity, while rheology modifiers are designed to increase it.[3][8][9][10]

Q3: My platinum-catalyzed formulation isn't curing properly and remains sticky. Is this a viscosity issue?

A3: While the initial viscosity might be correct, a sticky or uncured final product is typically a cure inhibition problem, not a viscosity one. This occurs when the platinum catalyst is "poisoned" or deactivated by contact with certain chemicals.[11][12] Common inhibitors include sulfur compounds (found in some modeling clays), tin catalysts (from condensation-cure silicones), amines, and latex.[12] This issue is characterized by a failure to cure at the interface with a substrate or mold, while the portion exposed to air may have cured properly.[11]

Section 2: In-Depth Troubleshooting Guides

This section addresses specific viscosity-related problems in a detailed question-and-answer format.

Q4: My formulation's viscosity is too high immediately after mixing, making it difficult to pour and degas. What are the likely causes and solutions?

A4: An unexpectedly high initial viscosity is a common issue that can often be traced back to several factors related to the formulation's components and processing.

Causality Analysis: High initial viscosity stems from excessive internal friction within the fluid. This can be due to the physical properties of the base components (long polymer chains, high filler loading) or the premature initiation of chemical cross-linking, which builds molecular weight and restricts flow. TVMS, with its high reactivity, can contribute to the latter if not managed correctly.

Troubleshooting Table: High Initial Viscosity

Potential Cause Explanation Recommended Solution(s)
High Molecular Weight Base Polymer The vinyl-terminated silicone fluid has excessively long polymer chains, leading to high intrinsic viscosity.[4] 1. Switch to a lower molecular weight (lower viscosity) grade of vinyl silicone fluid. 2. Blend the current high-viscosity polymer with a lower-viscosity version to achieve a target viscosity.
Excessive Filler Content Fillers, especially reinforcing ones like fumed silica, create internal structures that significantly increase viscosity.[3][6] 1. Reduce the filler loading (parts per hundred rubber) to the minimum required for desired physical properties. 2. Consider using a less-reinforcing or surface-treated filler that has a lower impact on viscosity.
Premature Cross-linking Unintended, minor reactions may have started during mixing, often due to heat generated by high-shear mixing or reactive impurities. 1. Use a lower mixing speed or implement cooling during the mixing process. 2. Ensure all components and equipment are free from contaminants that could initiate a reaction.
Incorrect Component Choice The grade of TVMS or other additives may be incorrect for the intended application, contributing disproportionately to viscosity. 1. Review the technical data sheets for all components. 2. Consider using a less reactive cross-linker in combination with TVMS to better control the reaction rate.

| Low Ambient Temperature | While counterintuitive for high viscosity, if the components were stored in a cold environment, their viscosity will be higher than at the standard 25°C. | 1. Allow all components to equilibrate to room temperature (20-25°C) for at least 24 hours before use.[11] |

Logical Troubleshooting Workflow: High Viscosity Here is a visual guide to systematically diagnose the cause of high initial viscosity.

HighViscosityTroubleshooting start Problem: Viscosity Too High check_temp Are all components at 25°C? start->check_temp check_base_polymer Is the base polymer viscosity correct per TDS? check_temp->check_base_polymer Yes solution_temp Solution: Equilibrate component temps check_temp->solution_temp No check_filler Is filler loading within spec? check_base_polymer->check_filler Yes solution_polymer Solution: Use lower MW polymer or blend check_base_polymer->solution_polymer No check_mixing Was mixing done at high speed/temp? check_filler->check_mixing Yes solution_filler Solution: Reduce filler or use alternative check_filler->solution_filler No solution_mixing Solution: Reduce mixing energy/cool system check_mixing->solution_mixing Yes

Caption: Troubleshooting workflow for high initial viscosity.

Q5: The viscosity of my two-part formulation increases significantly during storage before I've even added the catalyst (Part B). What is causing this instability?

A5: This indicates an unstable formulation, likely due to a slow, unintended reaction occurring in the pre-catalyzed component (Part A).

Causality Analysis: this compound's high reactivity can be a source of instability. The vinyl groups on TVMS can slowly react with other components over time, even without the platinum catalyst, especially if the formulation is exposed to heat or contains reactive impurities. This leads to a gradual increase in molecular weight and, consequently, viscosity.

Potential Causes and Preventive Measures:

  • Moisture Contamination: Water can react with other silane components or fillers, potentially creating reactive sites that interact with TVMS.

    • Solution: Ensure all components, especially fillers, are thoroughly dried before incorporation. Use a moisture scavenger additive if necessary.

  • Filler Reactivity: Some fillers have surface chemistries (e.g., silanol groups) that can interact with the silicone matrix or cross-linkers over time.

    • Solution: Use surface-treated or passivated fillers to reduce surface reactivity.

  • Elevated Storage Temperature: Higher temperatures accelerate chemical reactions. Storing the formulation in a warm environment will reduce its shelf life.[2]

    • Solution: Store the mixed components in a cool, dark place as recommended by the material's technical data sheet.

  • Cross-Contamination: Trace amounts of catalyst or other reactive species may have been inadvertently introduced into the formulation.

    • Solution: Use dedicated mixing vessels and utensils for each component of the formulation to prevent cross-contamination.

The Role of TVMS in Network Formation The diagram below illustrates how the three vinyl groups on TVMS act as junction points to build a cross-linked network with a Si-H functional cross-linker in the presence of a platinum catalyst. This reaction is the basis for the viscosity build that leads to a cured elastomer.

TVMS_Crosslinking cluster_0 Uncured State cluster_1 Cured Network TVMS TVMS (3 Vinyls) Polymer1 Vinyl Polymer Chain Polymer2 Vinyl Polymer Chain SiH Si-H Crosslinker Pt Pt Catalyst TVMS_c TVMS (Crosslink) SiH1_c Si-H TVMS_c->SiH1_c hydrosilylation SiH2_c Si-H TVMS_c->SiH2_c hydrosilylation SiH3_c Si-H TVMS_c->SiH3_c hydrosilylation Polymer1_c Polymer Chain Polymer2_c Polymer Chain SiH1_c->Polymer1_c SiH2_c->Polymer2_c

Caption: Role of TVMS in forming a cross-linked network.

Section 3: Key Experimental Protocols

Accurate viscosity measurement is critical for quality control and troubleshooting.

Protocol 1: Viscosity Measurement Using a Rotational Viscometer (Brookfield Type)

Objective: To determine the dynamic viscosity of a silicone formulation at a specified temperature and shear rate. This method is adapted from standard procedures for such instruments.[13][14]

Apparatus:

  • Brookfield-type rotational viscometer with a suitable spindle set.

  • Temperature-controlled water bath or chamber.[15]

  • 600 mL beaker (or other specified container).

  • Calibrated thermometer.

Procedure:

  • Temperature Equilibration: Place approximately 500 mL of the silicone formulation into a 600 mL beaker and place it in the water bath set to 25.0 ± 0.2 °C. Allow the sample to thermally equilibrate for at least one hour.[15][16] The spindle to be used should also be placed in the bath to equilibrate.

  • Viscometer Setup: Level the viscometer using the built-in leveling bubble. Select a spindle and rotational speed (RPM) that will result in a torque reading between 10% and 100% of the instrument's full scale. This is crucial for accuracy.[16]

  • Sample Measurement:

    • Attach the equilibrated spindle to the viscometer. Note: Spindles often have a left-hand thread.[14]

    • Carefully lower the viscometer so the spindle is immersed in the sample up to the immersion groove on its shaft. Avoid trapping air bubbles.

    • Turn on the viscometer motor at the pre-selected speed.

    • Allow the reading to stabilize. This may take 30-60 seconds.

    • Record the viscosity reading (in centipoise, cP, or mPa·s) and the torque percentage.

  • Data Reporting: Report the viscosity value along with the viscometer model, spindle number, rotational speed (RPM), and temperature. Example: 15,000 cP @ 25°C (Brookfield RVT, Spindle #6, 20 RPM).

Self-Validation:

  • Torque Check: Always ensure the torque reading is within the recommended 10-100% range. Readings outside this range are not reliable.

  • Calibration: Regularly verify the viscometer's accuracy using certified silicone oil viscosity standards.[13] The measured viscosity of the standard should fall within the combined tolerance of the viscometer and the standard fluid.[15]

Section 4: References

  • ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). Anton Paar Wiki.

  • American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. Australian Business Licence and Information Service - ABLIS.

  • Gelling Agents. INNOSPEC.

  • ASTM D445. eralytics.

  • How is Vinyl Terminated Silicone Fluid classified by viscosity?.

  • Viscosity Modifier for Silicone Resins | Silicone Diluent | Improve Flow. TECHNO FLUID.

  • ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course.

  • D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). ASTM International.

  • This compound (18244-95-6): Properties, Applications & Manufacturer Insights.

  • The Chemical Intermediate: this compound in Focus.

  • What are the key factors affecting the quality of vinyl silicone oil?. Deep Sea.

  • What factors affect the viscosity of liquid silicone?. Knowledge.

  • Viscosity of Silicone Rubber. SIMTEC.

  • Rheology Modifiers. H.M. Royal, Inc.

  • Does the change in viscosity after mixing silicone and curing agent affect the use effect?.

  • Silicone Additives. CHT.

  • Standard Calibration Procedures for Brookfield Viscometers. QC Labs.co.uk.

  • Brookfield viscometer calibration. Labomat Essor.

  • Application Guide for Silicone Oils of Different Viscosities. Silico.

  • Standard Brookfield Viscometer Calibration. YouTube.

  • Achieving High-Performance Silicone Rubber: The Role of Vinyl Silicone Oil Viscosity and Vinyl Content. NINGBO INNO PHARMCHEM CO.,LTD.

  • BROOKFIELD DIAL VISCOMETER Operating Instructions Manual.

  • The Ultimate Guide to Fixing Sticky and Uncured Silicone. MinghuiLink.

  • How to Cure Silicone: Types, Triggers, and Troubleshooting. Engineer Fix.

  • What happens to the viscosity of silicone when it is mixed with curing agent?.

  • Viscometer Calibration with Brookfield Coaxial Cylinder Geometry. YouTube.

  • One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. National Institutes of Health.

  • Can the viscosity of SILICONE RESIN be adjusted? How to adjust it?. Biyuan.

  • Silicone oils with improved viscosity stability. Google Patents.

  • Expanding Formulation Possibilities with a Water-in-oil Silicone Emulsifier Offering Broad Oil Phase Flexibility. Dow.

  • Formulating RTV Silicone Sealants. SiSiB SILICONES.

  • New silicone rubbers, 1. Hydrophilic silicone rubbers. ResearchGate.

  • RTV Silicone Sealants: Features, Technologies, and Starting Formulations. SpecialChem.

  • Conventional Silicone Fluids. Gelest.

  • Advancing Silicone Rubber Production with Key Intermediates: The Role of Vinyl Trimethyl Cyclotrisiloxane. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Grignard Synthesis of Organosilanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for organosilane synthesis via Grignard reagents. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in this powerful yet sensitive reaction. Here, we move beyond simple protocols to explore the underlying causes of common side reactions and provide actionable, field-tested solutions. Our focus is on building a robust, self-validating experimental design to ensure reproducible, high-yield synthesis of your target organosilanes.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction to form an organosilane is giving a very low yield. What are the most likely culprits?

Low yields in organosilane synthesis via Grignard reagents can often be traced back to a few critical factors:

  • Incomplete Grignard Reagent Formation: The initial formation of the Grignard reagent is highly sensitive to atmospheric moisture and the quality of the magnesium.[1] An oxide layer on the magnesium or trace water in the solvent can prevent the reaction from initiating or proceeding to completion.

  • Premature Quenching of the Grignard Reagent: Grignard reagents are potent bases and will react with any available acidic protons.[2] This includes water, alcohols, or even trace acidic impurities in your starting materials or solvent. This acid-base reaction is significantly faster than the desired nucleophilic attack on the silane.[2]

  • Wurtz Coupling: A major side reaction, especially with primary or benzylic halides, is the Wurtz coupling.[3][4] Here, the formed Grignard reagent (R-MgX) reacts with the unreacted alkyl/aryl halide (R-X) to form a homocoupled product (R-R).[3] This consumes both the Grignard reagent and the starting halide.

  • Inaccurate Reagent Concentration: Not knowing the precise concentration of your Grignard reagent can lead to incorrect stoichiometry in your reaction with the silane, resulting in incomplete conversion and low yields.[2]

Troubleshooting Guide: A Deeper Dive into Side Reactions

This section provides a detailed, question-and-answer formatted guide to specific issues you may encounter during your experiments.

Issue 1: The Grignard reagent formation is sluggish or fails to initiate.

Symptoms:

  • No observable exothermic reaction after adding the alkyl/aryl halide.

  • The magnesium turnings remain largely unreacted.

  • The solution does not develop the characteristic cloudy grey/brown appearance of a Grignard reagent.

Root Cause Analysis & Solutions:

  • Magnesium Passivation: Magnesium metal is typically coated with a layer of magnesium oxide (MgO), which prevents the reaction with the organic halide.[5]

    • Solution: Activate the magnesium surface. This can be achieved by:

      • Chemical Activation: Adding a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane are common methods.[4][5] The iodine etches the oxide layer, while 1,2-dibromoethane reacts to form ethylene gas, which can be visually monitored.[5]

      • Mechanical Activation: In-situ crushing of the magnesium pieces with a dry glass rod or sonication can expose a fresh, reactive surface.[5] For particularly stubborn reactions, washing the magnesium with dilute HCl, followed by rinses with ethanol and ether, and drying under vacuum can be highly effective.[4]

  • Presence of Moisture: Water will rapidly quench the Grignard reagent as it forms.[2]

    • Solution: Ensure strictly anhydrous conditions.[2]

      • All glassware should be flame-dried under vacuum or oven-dried overnight and cooled under an inert atmosphere (e.g., argon or nitrogen).[4][6]

      • Use anhydrous solvents. Ethers like diethyl ether and tetrahydrofuran (THF) are common, but must be properly dried, for instance, by passing them through an activated alumina column.[7]

  • Purity of Reagents:

    • Magnesium: While some sources suggest that very high purity magnesium is not essential, significant amounts of impurities like iron and manganese can be detrimental to the reaction.[8][9] It is generally recommended to use magnesium of at least 99.8% purity.[10]

    • Solvent: The choice and purity of the solvent are critical. THF is often a better solvent for Grignard reagent formation due to its higher ability to stabilize the reagent.[4][11]

Issue 2: The reaction mixture turns dark brown or black during Grignard reagent formation.

Symptoms:

  • The solution becomes excessively dark, beyond the typical greyish appearance.

Root Cause Analysis & Solutions:

  • Wurtz Coupling Products: The formation of finely divided metal from side reactions, particularly Wurtz coupling, can cause the solution to darken.[2]

    • Solution: Control the reaction temperature and addition rate of the halide. The dropwise addition of the alkyl/aryl halide should be slow enough to maintain a gentle reflux.[3] Overheating can favor the Wurtz side reaction.[3]

  • Impurities: Impurities in the magnesium or the organic halide can catalyze decomposition pathways.[2]

    • Solution: Use high-purity reagents.[9][12]

Issue 3: Significant formation of a homocoupled (R-R) byproduct is observed.

Symptoms:

  • Isolation of a significant amount of a byproduct with a molecular weight corresponding to the coupling of two organic groups from the starting halide.

  • This is often observed as biphenyl in the synthesis of phenyl-substituted silanes.[6]

Root Cause Analysis & Solutions:

  • Wurtz Reaction Mechanism: The Wurtz reaction is a significant competitive pathway where the Grignard reagent nucleophilically attacks the starting halide.[3][13][14][15] This is particularly problematic with more reactive halides.

    • Solution:

      • Control Addition Rate: A slow, controlled addition of the halide to the magnesium suspension ensures that the concentration of the halide is kept low, minimizing the chance of it reacting with the newly formed Grignard reagent.[3]

      • Temperature Management: Avoid excessive heating, as higher temperatures can increase the rate of the Wurtz coupling.[3]

      • Reverse Addition (for the reaction with the silane): In some cases, adding the Grignard reagent to the chlorosilane (reverse addition) can be beneficial, especially when aiming for partial substitution of the silane.[16]

Issue 4: The reaction with the chlorosilane is incomplete, even with a stoichiometric amount of Grignard reagent.

Symptoms:

  • Significant amounts of the starting chlorosilane are recovered after workup.

Root Cause Analysis & Solutions:

  • Inaccurate Grignard Concentration: The actual concentration of your prepared Grignard reagent is likely lower than theoretically calculated due to side reactions or incomplete formation.

    • Solution: Titrate your Grignard reagent before use. This is a critical step for achieving stoichiometric control.[2][17]

Experimental Protocols

Protocol 1: Titration of Grignard Reagent with Iodine

This method is reliable for determining the concentration of active Grignard reagent.[7][18]

Materials:

  • Flame-dried vial with a stir bar and septum

  • Anhydrous THF

  • Lithium chloride (LiCl), dried under vacuum with heating[19]

  • Iodine (I₂)

  • Prepared Grignard reagent solution

  • 1 mL syringes

Procedure:

  • Prepare a 0.5 M solution of LiCl in anhydrous THF.[7]

  • To a flame-dried vial under an inert atmosphere, add approximately 100 mg of iodine.[7]

  • Dissolve the iodine in 1.0 mL of the 0.5 M LiCl in THF solution. The solution will be dark brown.[7]

  • Cool the vial to 0 °C in an ice bath.[7]

  • Slowly add the Grignard reagent dropwise via a 1 mL syringe while stirring vigorously.[2][7]

  • The endpoint is reached when the dark brown color disappears and the solution becomes colorless or light yellow.[7]

  • Record the volume of the Grignard reagent added.

  • Calculate the molarity based on a 1:1 stoichiometry with iodine.

  • Repeat the titration for accuracy.[2]

Protocol 2: Titration of Grignard Reagent with (-)-Menthol and 1,10-Phenanthroline

This is a convenient colorimetric method.[17][20]

Materials:

  • Standardized solution of ~1.0 M (-)-menthol in dry toluene or THF

  • 1,10-phenanthroline

  • Dry, inert solvent (e.g., THF)

  • Prepared Grignard reagent solution

  • Burette or syringe

Procedure:

  • Under an inert atmosphere, add a few milligrams (~5 mg) of 1,10-phenanthroline to a dry flask with a stir bar.[17]

  • Add a known volume of the Grignard solution to be titrated.

  • The solution will turn a distinct color due to the formation of a complex between the Grignard reagent and the indicator.[17]

  • Titrate this solution by adding the standardized (-)-menthol solution dropwise with vigorous stirring.[17]

  • The endpoint is a sharp disappearance of the colored complex.[17]

Titration Method Advantages Disadvantages
Iodine Titration Excellent reproducibility, sharp endpoint.[17]Requires careful handling of iodine.
(-)-Menthol/1,10-Phenanthroline Fast, technically simple, vivid color change.[17]Indicator can be sensitive to air.

Visualizing Reaction Pathways

Desired Reaction vs. Wurtz Coupling

The following diagram illustrates the intended pathway for organosilane synthesis versus the competing Wurtz side reaction.

Grignard_vs_Wurtz cluster_desired Desired Pathway: Organosilane Synthesis cluster_wurtz Side Reaction: Wurtz Coupling RX R-X (Alkyl/Aryl Halide) RMgX R-MgX (Grignard Reagent) RX->RMgX Formation Mg Mg (Magnesium) Mg->RMgX Formation Product R-SiR'3 (Organosilane) RMgX->Product Nucleophilic Attack SiCl4 R'3SiCl (Chlorosilane) SiCl4->Product Nucleophilic Attack RMgX2 R-MgX (Grignard Reagent) Wurtz_Product R-R (Homocoupled Product) RMgX2->Wurtz_Product SN2-like Attack RX2 R-X (Alkyl/Aryl Halide) RX2->Wurtz_Product SN2-like Attack

Caption: Desired Grignard pathway vs. Wurtz side reaction.

Logical Troubleshooting Workflow

This flowchart outlines a systematic approach to diagnosing and resolving issues in your Grignard synthesis of organosilanes.

Troubleshooting_Workflow start Low Yield of Organosilane check_formation Did the Grignard reagent form successfully? start->check_formation no_formation No | {Sluggish or no reaction} check_formation->no_formation No yes_formation Yes | {Reaction initiated, solution turned grey} check_formation->yes_formation Yes activate_mg Activate Mg (Iodine, 1,2-dibromoethane) Ensure anhydrous conditions no_formation->activate_mg check_byproducts Are there significant byproducts? yes_formation->check_byproducts wurtz_detected Yes | {Homocoupled R-R detected} check_byproducts->wurtz_detected Yes no_byproducts No | {Clean reaction but low conversion} check_byproducts->no_byproducts No control_conditions Control temperature Slow halide addition wurtz_detected->control_conditions titrate Titrate Grignard reagent Adjust stoichiometry for silane reaction no_byproducts->titrate

Caption: Troubleshooting workflow for organosilane synthesis.

References

  • Pentaphos Industries. (2025, September 13). Why Magnesium Turnings are Crucial in Grignard Reactions.
  • BenchChem. (n.d.).
  • Chemistry LibreTexts. (2023, May 3). 4.4: Organometallic Compounds of Magnesium.
  • ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?.
  • Sciencemadness.org. (2004, April 21). high-purity Mg needed for Grignards?.
  • Scribd. (n.d.).
  • Wikipedia. (n.d.). Wurtz reaction.
  • Organic Syntheses. (n.d.). 10.
  • Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think.
  • SciSpace. (n.d.).
  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
  • Chemistry LibreTexts. (2023, January 22). Wurtz reaction.
  • Alfa Chemistry. (n.d.). Grignard Reaction.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting : r/Chempros.
  • PubMed. (2004, July 23). Grignard reaction with chlorosilanes in THF: a kinetic study.
  • Reddit. (2020, June 20). Troubleshooting my grignard reactions : r/chemistry.
  • Aakash Institute. (n.d.). Examples, Mechanism & Wurtz Fittig Reaction | AESL.
  • BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Grignard reagent.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

Sources

Technical Support Center: Catalyst Deactivation in Trivinylmethylsilane Hydrosilylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trivinylmethylsilane (TVMS) hydrosilylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation during this critical reaction. By understanding the underlying causes of reduced catalyst performance, you can optimize your reaction conditions, improve yields, and ensure the consistency of your results.

Part 1: Troubleshooting Guide - Diagnosing Catalyst Deactivation

Experiencing a sluggish or incomplete reaction is a common frustration. This section provides a systematic approach to diagnosing the root cause of catalyst deactivation.

Problem: The hydrosilylation reaction is slow, stalls, or fails to initiate.

This is the most frequent symptom of catalyst deactivation. The following flowchart will guide you through a diagnostic process to identify the likely cause.

Troubleshooting_Hydrosilylation start Reaction Sluggish or Stalled q1 1. Verify Catalyst Activity Run a control reaction with fresh, reliable substrates. start->q1 res1_ok Control reaction works. q1->res1_ok Yes res1_bad Control reaction also fails. q1->res1_bad No q2 2. Suspect Reagent Impurities Are substrates (TVMS, silane) and solvent pure? res1_ok->q2 solution_cat Action: Replace Catalyst Source a fresh batch of catalyst. Review storage procedures. res1_bad->solution_cat res2_impure Impurity suspected. (e.g., water, sulfur, amines, phosphorus compounds) q2->res2_impure No/Unsure res2_pure Reagents are high purity. q2->res2_pure Yes solution_reagent Action: Purify Reagents Distill substrates. Use anhydrous solvents. See Protocol 2. res2_impure->solution_reagent q3 3. Check for Atmospheric Contamination Was the reaction performed under an inert atmosphere? res2_pure->q3 res3_no No, exposed to air (O₂). q3->res3_no No res3_yes Yes, rigorously inert. q3->res3_yes Yes solution_atm Action: Improve Inert Technique Use Schlenk line or glovebox. Degas solvents. res3_no->solution_atm q4 4. Evaluate Reaction Conditions Is the temperature appropriate? Is mixing adequate? res3_yes->q4 res4_bad Sub-optimal conditions. q4->res4_bad solution_cond Action: Optimize Conditions Adjust temperature. Ensure efficient stirring. res4_bad->solution_cond

Caption: Troubleshooting flowchart for sluggish hydrosilylation reactions.

Part 2: Frequently Asked Questions (FAQs)

This section addresses specific questions you may have about catalyst deactivation in TVMS hydrosilylation.

Q1: What are the most common catalyst poisons I should be aware of?

A1: Platinum-based catalysts, such as Karstedt's and Speier's catalysts, are highly susceptible to poisoning. Common poisons include compounds containing sulfur, phosphorus, nitrogen (especially amines), arsenic, and tin.[1] These substances can coordinate strongly to the platinum center, blocking the active sites required for the catalytic cycle. It is crucial to ensure your reagents and reaction vessel are free from these contaminants. Some catalyst formulations offer improved poison resistance.[1][2]

Q2: My reaction mixture turned dark or formed a black precipitate. What does this mean?

A2: The formation of a dark color or a black precipitate (platinum black) is a strong indicator of catalyst decomposition into colloidal platinum(0) particles.[3][4] While catalytically active species are molecular, the formation of these colloids represents an irreversible deactivation pathway.[4][5][6] This is often triggered by factors such as high temperatures, the presence of certain impurities, or an imbalance in the ratio of silane to olefin.[5][7]

Q3: Can oxygen or moisture affect my reaction?

A3: Yes, both can be detrimental. While Karstedt's catalyst is not highly sensitive to trace moisture, significant amounts of water can lead to side reactions and catalyst decomposition.[1] Oxygen is more problematic as it can oxidize the active Pt(0) species to inactive Pt(II) or Pt(IV) states. Interestingly, in some specific systems, a controlled amount of oxygen can help disrupt inactive multinuclear platinum species, but for general purposes, maintaining a strictly inert atmosphere (e.g., argon or nitrogen) is highly recommended.[5]

Q4: I observe side products like vinylsilanes or isomerized alkenes. Is this related to catalyst deactivation?

A4: Yes, the formation of side products can be linked to catalyst health and reaction conditions. Dehydrogenative silylation, which produces vinylsilanes, and olefin isomerization are known side reactions in hydrosilylation.[8][9] These alternative reaction pathways can become more prominent when the primary hydrosilylation reaction is slow, which can be a symptom of a partially deactivated or inefficient catalyst.[5][10]

Q5: How should I properly store my platinum catalyst?

A5: Proper storage is critical to maintaining catalyst activity. Storage conditions often depend on the specific formulation and platinum concentration. For example, highly concentrated Karstedt's catalyst solutions are more temperature-sensitive and should be refrigerated.[1] In general, all platinum catalysts should be stored under an inert atmosphere, away from direct sunlight, and sealed tightly to prevent exposure to air and moisture.[1] Always refer to the safety data sheet (SDS) and handling advice provided by the manufacturer.[1]

Part 3: Deactivation Mechanisms - A Deeper Look

Understanding the "why" behind catalyst deactivation can help in designing more robust experimental setups. The primary catalyst for TVMS hydrosilylation is a Pt(0) complex. The catalytic cycle, based on the modified Chalk-Harrod mechanism, involves oxidative addition, olefin coordination, migratory insertion, and reductive elimination.[4][6][10] Deactivation can occur at several points in this cycle.

Deactivation_Mechanisms cat_cycle Catalytic Cycle pt0 Active Pt(0) Species step1 Oxidative Addition (Si-H) pt0->step1 colloid Colloid Formation (Inactive Pt Black) pt0->colloid Aggregation inactive_pt Inactive Pt(II)/Pt(IV) pt0->inactive_pt step2 Olefin Coordination (C=C) step1->step2 step3 Migratory Insertion step2->step3 step4 Reductive Elimination step3->step4 step4->pt0 Product Released poison Poisoning (S, P, N compounds) poison->pt0 Blocks Active Site oxidation Oxidation (O₂) oxidation->inactive_pt

Caption: Key pathways for platinum catalyst deactivation.

Common Deactivation Pathways:
  • Poisoning: As mentioned in the FAQs, heteroatomic compounds can act as strong ligands, irreversibly binding to the platinum center and preventing substrate coordination.

  • Formation of Platinum Colloids: The active molecular catalyst can aggregate to form larger, catalytically inactive platinum nanoparticles or "platinum black".[3][6] This process is often considered the end-stage of the catalyst's life in a reaction.[4]

  • Oxidation: Exposure to oxygen can lead to the oxidation of the active Pt(0) to higher oxidation states like Pt(II) or Pt(IV), which are generally not active in the primary catalytic cycle.[3]

  • Inhibitor-Induced Deactivation: While not strictly "deactivation," some systems use inhibitors (e.g., maleates, fumarates) to create a latency period, preventing the reaction from starting at room temperature.[4][7] If these inhibitors are not overcome by thermal activation, the catalyst will remain dormant.

Part 4: Experimental Protocols

Here are detailed protocols for common procedures to mitigate catalyst deactivation.

Protocol 1: Catalyst Reactivation (For Precipitated Platinum)

This protocol is for attempting to salvage platinum that has precipitated out of solution. Success is not guaranteed and depends on the nature of the deactivation.

Disclaimer: Handle all reagents and catalysts with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Materials:

  • Reaction mixture containing deactivated catalyst.

  • Anhydrous, degassed toluene.

  • 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms).

  • Inert atmosphere setup (Schlenk line or glovebox).

Procedure:

  • Under a strict inert atmosphere, allow the precipitated platinum black to settle.

  • Carefully cannulate away the supernatant liquid (product and unreacted reagents).

  • Wash the platinum precipitate three times with anhydrous, degassed toluene, allowing it to settle and decanting the solvent each time.

  • After the final wash, add a minimal amount of fresh, degassed toluene to create a slurry.

  • Add a small excess (2-3 equivalents relative to the estimated platinum) of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms). This ligand is the same one used in Karstedt's catalyst and can sometimes resolubilize and reactivate the platinum.

  • Gently warm the mixture to 40-50°C and stir for 1-2 hours.

  • If the black solid dissolves and the solution regains the characteristic pale yellow color of active Karstedt's catalyst, the reactivation may be successful.

  • Cool the solution and test its activity in a small-scale control reaction before committing to a large-scale reaction.

Protocol 2: Purification of this compound (TVMS)

This protocol removes non-volatile impurities and inhibitors that may be present in commercial TVMS.

Materials:

  • This compound (TVMS).

  • Calcium hydride (CaH₂).

  • Distillation apparatus.

  • Inert atmosphere setup.

Procedure:

  • Set up a distillation apparatus that has been oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.

  • Add the TVMS to the distillation flask, followed by a small amount of calcium hydride (CaH₂) as a drying agent.

  • Stir the mixture at room temperature for at least 4 hours (or overnight) under an inert atmosphere to ensure complete drying.

  • Slowly heat the flask to distill the TVMS under atmospheric pressure (boiling point ~101°C). Caution: Ensure the system is not closed to the atmosphere to avoid pressure buildup.

  • Collect the distilled TVMS in a receiver flask that has been purged with an inert gas.

  • Store the purified TVMS over molecular sieves (3Å or 4Å) in a sealed container under an inert atmosphere.

Quantitative Data Summary

The following table summarizes the typical impact of common issues on reaction outcomes.

IssueSymptomTypical YieldSide ProductsSolution
Catalyst Poisoning Reaction fails to start or stalls early.< 5%MinimalUse high-purity reagents; pre-treat substrates.
Colloid Formation Solution darkens; black precipitate forms.10-40%Isomerization may increase.Lower reaction temperature; check reagent purity.
Oxygen Exposure Sluggish reaction, slow initiation.20-70%MinimalImprove inert atmosphere technique.
Sub-optimal Temp. Very slow reaction rate.VariesCan increase dehydrogenation.Optimize reaction temperature (typically 20-200°C).[1]

References

  • Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. National Institutes of Health (NIH). [Link]

  • Karstedt catalysts. Johnson Matthey. [Link]

  • Tailored activation of new platinum hydrosilylation catalysts. University of Illinois IDEALS. [Link]

  • Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. qualitas1998.net. [Link]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]

  • Sulphur-poisoning-resistant hydrosilylation platinum catalyst, preparation method and application.
  • Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Girolami Group Website - University of Illinois. [Link]

  • In Situ Determination of the Active Catalyst in Hydrosilylation Reactions Using Highly Reactive Pt(0) Catalyst Precursors. Journal of the American Chemical Society. [Link]

  • Hydrosilylation Reactions Catalyzed by Rhenium. MDPI. [Link]

  • What Methods Are Available to Reactivate Deactivated Catalysts?. Minstrong. [Link]

  • Reactivation of platinum catalysts.
  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PubMed Central - National Institutes of Health (NIH). [Link]

  • Cyclic metal(oid) clusters control platinum-catalysed hydrosilylation reactions: from soluble to zeolite and MOF catalysts. RSC Publishing. [Link]

  • Catalyzing Aldehyde Hydrosilylation with a Molybdenum(VI) Complex: A Density Functional Theory Study. ResearchGate. [Link]

  • Hydrosilylation (Si-H addition): Basic idea, Reaction Mechanism, examples (MCQ) by Dr. Tanmoy Biswas. YouTube. [Link]

Sources

Technical Support Center: Trivinylmethylsilane Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trivinylmethylsilane (TVMS) polymerization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile monomer. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during polymerization, ensuring the successful synthesis of well-defined poly(this compound) and its derivatives.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding this compound polymerization.

Q1: What are the primary methods for polymerizing this compound?

A1: this compound can be polymerized through several methods, with the most common being:

  • Anionic Polymerization: Often initiated by organolithium compounds like sec-butyllithium. This method can offer good control over molecular weight and architecture, but is susceptible to side reactions.

  • Radical Polymerization: Typically initiated by thermal or photoinitiators such as peroxides (e.g., dicumyl peroxide) or azo compounds (e.g., AIBN).[1] This method is generally more tolerant to impurities but may lead to broader molecular weight distributions.[2]

  • Cationic Polymerization: Can be initiated by strong acids or Lewis acids. This method is less common for TVMS and can be prone to side reactions and uncontrolled polymerization.[3]

Q2: Why is my polymerization resulting in a low yield of polymer?

A2: Low polymer yield can stem from several factors:

  • Inefficient Initiation: The initiator may be partially decomposed or inhibited by impurities in the monomer or solvent.

  • Chain Transfer Reactions: Premature termination of growing polymer chains can occur through transfer to monomer, solvent, or impurities.[2]

  • Inappropriate Reaction Conditions: Temperature and reaction time can significantly impact polymerization kinetics and overall yield.

Q3: My resulting polymer has a very broad molecular weight distribution (high polydispersity index). What could be the cause?

A3: A broad molecular weight distribution, or high polydispersity index (PDI), is often indicative of:

  • Multiple Active Species: The presence of different initiating or propagating species with varying reactivities.

  • Chain Transfer and Termination Reactions: These events lead to the formation of polymer chains of varying lengths.[4][5]

  • Non-uniform Reaction Conditions: Temperature or concentration gradients within the reactor can cause different rates of polymerization.

Q4: What are the common side reactions in this compound polymerization?

A4: The vinyl groups in this compound are susceptible to various side reactions, including:

  • Isomerization: In anionic polymerization, abstraction of a silylmethyl proton can lead to the incorporation of isomerized units in the polymer backbone.[6][7]

  • Crosslinking: The presence of three vinyl groups makes TVMS prone to crosslinking, especially at higher monomer conversions, leading to insoluble gels.[8]

  • Chain Transfer to Monomer: This is a significant side reaction, particularly in radical polymerization, which can limit the achievable molecular weight.[2]

Q5: How can I characterize the resulting poly(this compound)?

A5: Standard polymer characterization techniques can be employed:

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (PDI).[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the polymer structure, identify isomerized units, and determine monomer conversion.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and monitor the disappearance of the vinyl C=C bond.[12]

  • Thermal Analysis (TGA, DSC): To assess the thermal stability and glass transition temperature of the polymer.[13]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and resolve specific issues encountered during this compound polymerization experiments.

Guide 1: Issue - Uncontrolled or "Runaway" Polymerization

Symptoms:

  • Rapid, exothermic reaction that is difficult to control.

  • Formation of an insoluble gel early in the reaction.

  • Broad or multimodal molecular weight distribution in the soluble fraction.

Causality Analysis: Uncontrolled polymerization is often a result of an excessively high concentration of active species (radicals or ions) or inefficient heat dissipation. The trifunctionality of this compound makes it highly susceptible to crosslinking, which is accelerated at higher temperatures.

Troubleshooting Workflow:

A Start: Uncontrolled Polymerization B Reduce Initiator Concentration A->B High initiation rate C Lower Reaction Temperature A->C High propagation rate E Introduce a Controlled Polymerization Technique A->E For better control B->C D Improve Heat Dissipation C->D Ensure proper stirring and cooling bath F Monitor Conversion and Stop at Low Conversion D->F G Problem Resolved E->G F->G

Caption: Workflow to address uncontrolled polymerization.

Detailed Protocol:

  • Reduce Initiator Concentration:

    • Rationale: A lower initiator concentration will generate fewer active centers at a given time, slowing down the overall polymerization rate.[4]

    • Action: Decrease the initiator concentration by 25-50% in your next experiment. Refer to the table below for suggested starting concentrations.

  • Lower Reaction Temperature:

    • Rationale: Polymerization is an exothermic process. Lowering the reaction temperature will decrease the rates of both initiation and propagation, allowing for better control.[4]

    • Action: Conduct the polymerization at a lower temperature. For anionic polymerizations, temperatures as low as -10°C have been shown to suppress side reactions.[14] For radical polymerizations, consider using an initiator with a higher 10-hour half-life temperature.

  • Improve Heat Dissipation:

    • Rationale: Inefficient heat removal can lead to localized "hot spots" where the polymerization accelerates uncontrollably.

    • Action: Ensure vigorous stirring and use a cooling bath (ice-water or cryostat) to maintain a constant temperature.

  • Monitor Monomer Conversion:

    • Rationale: Crosslinking becomes more prevalent at higher monomer conversions.

    • Action: Take aliquots from the reaction mixture at regular intervals to monitor monomer conversion by techniques like NMR or FTIR. Quench the reaction at a lower conversion (e.g., < 50%) to prevent extensive crosslinking.

Polymerization TypeInitiator ExampleSuggested Initiator:Monomer Ratio (molar)Recommended Temperature Range
Anionicsec-Butyllithium1:50 to 1:200-10°C to 25°C[14]
RadicalDicumyl Peroxide1:100 to 1:500110°C to 130°C[2]
RadicalAIBN1:100 to 1:50060°C to 80°C[11]
Guide 2: Issue - Low Polymer Yield

Symptoms:

  • A significant amount of unreacted monomer remains after the expected reaction time.

  • Difficulty in precipitating the polymer due to low concentration.

Causality Analysis: Low polymer yield can be attributed to inefficient initiation or premature termination of the polymer chains. Impurities in the monomer, solvent, or initiator can scavenge the active species, preventing polymerization.

Troubleshooting Workflow:

A Start: Low Polymer Yield B Purify Monomer and Solvent A->B Presence of inhibitors C Verify Initiator Activity A->C Decomposed initiator B->C D Increase Initiator Concentration C->D E Optimize Reaction Time and Temperature D->E F Problem Resolved E->F

Caption: Workflow for troubleshooting low polymer yield.

Detailed Protocol:

  • Purify Monomer and Solvent:

    • Rationale: this compound and the solvents used can contain inhibitors (often phenols in commercially available monomers) or moisture that can quench the polymerization.

    • Action:

      • Monomer: Pass the this compound through a column of activated basic alumina to remove inhibitors. For anionic polymerization, further purification by distillation from a suitable drying agent like calcium hydride is recommended.[7]

      • Solvent: Use anhydrous solvents. For anionic polymerization, solvents should be rigorously dried and deoxygenated. For instance, hexane can be distilled from sodium/benzophenone ketyl.[7]

  • Verify Initiator Activity:

    • Rationale: Initiators can degrade over time, especially if not stored correctly.

    • Action: Use a fresh batch of initiator or titrate the existing initiator solution (e.g., Gilman titration for organolithiums) to determine its active concentration.

  • Optimize Reaction Conditions:

    • Rationale: The polymerization rate is dependent on both temperature and time.

    • Action:

      • Temperature: For radical polymerizations, ensure the temperature is appropriate for the chosen initiator's decomposition rate. For anionic polymerizations, while lower temperatures can control side reactions, they also slow down the polymerization rate.

      • Time: Extend the reaction time to allow for higher monomer conversion.

Guide 3: Issue - Broad Molecular Weight Distribution (High PDI)

Symptoms:

  • GPC/SEC analysis shows a PDI value significantly greater than 1.5.

  • The GPC/SEC trace may be broad, skewed, or show multiple peaks.

Causality Analysis: A high PDI suggests a lack of control over the polymerization process, with multiple competing reactions occurring. This is often due to chain transfer reactions, slow initiation relative to propagation, or the presence of impurities.

Troubleshooting Workflow:

A Start: High PDI B Implement Controlled/Living Polymerization A->B Lack of control C Purify Reagents Rigorously A->C Chain transfer/termination B->C D Optimize Initiator and Monomer Addition C->D E Control Reaction Temperature D->E F Problem Resolved E->F

Caption: Workflow to achieve a narrower molecular weight distribution.

Detailed Protocol:

  • Implement Controlled/Living Polymerization Techniques:

    • Rationale: Techniques like living anionic polymerization or controlled radical polymerization (e.g., RAFT) are designed to minimize chain transfer and termination, leading to narrower PDIs.[15]

    • Action:

      • Anionic: Utilize high-vacuum techniques and purified reagents. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can influence the polymerization but may also promote side reactions.[6]

      • Radical: Consider employing Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization by adding a suitable chain transfer agent to the reaction mixture.

  • Rigorous Purification of Reagents:

    • Rationale: As with low yield, impurities can act as chain transfer agents, leading to a broadening of the molecular weight distribution.

    • Action: Follow the purification steps outlined in Guide 2.

  • Optimize Initiator and Monomer Addition:

    • Rationale: A rapid addition of monomer to the initiator can lead to a broad distribution if the initiation is not significantly faster than propagation.

    • Action: For anionic polymerization, consider adding the initiator to the monomer solution to ensure all chains start growing at approximately the same time.

  • Precise Temperature Control:

    • Rationale: Temperature fluctuations can affect the rates of initiation, propagation, and termination differently, contributing to a broader PDI.

    • Action: Maintain a stable and uniform temperature throughout the polymerization using a reliable thermostat or cryostat.

III. References

  • Oku, J., Hasegawa, T., Nakamura, K., Takeuchi, M., Takaki, M., & Asami, R. (1991). Anionic Polymerization of Vinylsilanes III. Polymerization Behavior of Trimethylvinylsilane. Polymer Journal, 23(3), 195-201. [Link]

  • Oku, J., Hasegawa, T., Nakamura, K., Takeuchi, M., Takaki, M., & Asami, R. (1991). Anionic Polymerization of Vinylsilanes II. Mechanism of Isomerization in the Polymerization of Trimethylvinylsilane with Butyllithium-N,N,N′,N′-tetramethylethylenediamine. Polymer Journal, 23(3), 187-193. [Link]

  • Asami, R., Oku, J., Takeuchi, M., Nakamura, K., & Takaki, M. (1988). Anionic Polymerization of Vinylsilanes I. Novel Isomerization in the Anionic Polymerization of Trimethylvinylsilane. Polymer Journal, 20(8), 699-702. [Link]

  • Sato, T., Yamada, T., & Otsu, T. (2005). Radical polymerization behavior of trimethoxyvinylsilane. Journal of Polymer Science Part A: Polymer Chemistry, 43(23), 5864-5871. [Link]

  • Asami, R., Oku, J., Takeuchi, M., Nakamura, K., & Takaki, M. (1988). Anionic Polymerization of Vinylsilanes I. Novel Isomerization in the Anionic Polymerization of Trimethylvinylsilane. Semantic Scholar. [Link]

  • Song, L., Ye, Q., Ge, X., Misra, A., & Spencer, P. (2011). Tris(trimethylsilyl)silane as a co-initiator for dental adhesive: Photo-polymerization kinetics and dynamic mechanical property. Dental Materials, 27(6), 617-624. [Link]

  • Hrkach, J. S., & Matyjaszewski, K. (1989). Trimethylsilyl Triflate as Initiator for the Cationic Polymerization of Heterocyclics and Alkenes. Model Reactions for the Cationic Grafting from Polysilanes. DTIC. [Link]

  • Haloia, D., et al. (2023). Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. French-Ukrainian Journal of Chemistry, 11(2), 39-47. [Link]

  • Odian, G. (2004). Principles of Polymerization. John Wiley & Sons.

  • Wang, X., et al. (2020). Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane]. Polymers, 12(10), 2345. [Link]

  • Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). This compound. [Link]

  • Haloia, D., et al. (2023). Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. ResearchGate. [Link]

  • Gurnani, P., et al. (2021). Achieving Molecular Weight Distribution Shape Control and Broad Dispersities using RAFT Polymerizations. Polymer Chemistry, 12(17), 2534-2543. [Link]

  • Cho, C. G., Feit, B. A., & Webster, O. W. (1992). Initiation of Vinyl Ether Polymerization by Trimethylsilyl Triflate, Dimethyl Sulfide, and Adventitious Water. Macromolecules, 25(9), 2463-2467. [Link]

  • Theato, P., & Kim, B. (2010). Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers. Chemical Communications, 46(36), 6729-6731. [Link]

  • Sato, K., et al. (2021). Fast and Selective Main-Chain Scission of Vinyl Polymers using the Domino Reaction in the Alternating Sequence for Transesterification. ChemRxiv. [Link]

  • Chen, M., & Zhong, M. (2019). Radical chemistry in polymer science: an overview and recent advances. Polymer Chemistry, 10(33), 4533-4554. [Link]

  • Leah4sci. (2014, July 10). Radical Polymerization. YouTube. [Link]

  • Wang, X., et al. (2020). Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane]. ResearchGate. [Link]

  • Peebles, L. H. (1981). Molecular weight and molecular weight distributions in synthetic polymers. Journal of Chemical Education, 58(11), 867. [Link]

  • Nechifor, M., Tanasă, F., & Teacă, C. A. (2023). Green solvents in polymer synthesis. In Green Sustainable Process for Chemical and Environmental Engineering and Science (pp. 51-84). Elsevier.

  • ResearchGate. (n.d.). What solvents are available to produce a solution with liquid polymers (polymethylhydrosiloxane)?. [Link]

  • Wang, Y., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science, 15(1), 123-132. [Link]

  • Wikipedia. (n.d.). Molar mass distribution. [Link]

  • Agilent. (n.d.). Polymer Molecular Weight Distribution and Definitions of MW Averages. [Link]

  • Zhang, Y., et al. (2018). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). Polymers, 10(11), 1243. [Link]

Sources

Technical Support Center: Trivinylmethylsilane Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trivinylmethylsilane (TVMS) polymerization kinetics. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or exploring the polymerization of this versatile organosilicon monomer. This compound (C7H12Si) is a valuable intermediate used in the synthesis of high-performance silicone polymers, prized for properties like thermal stability and chemical resistance.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of TVMS polymerization and achieve consistent, predictable results in your research.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during TVMS polymerization experiments in a practical question-and-answer format.

Question: I am experiencing very low or no polymer yield. What are the potential causes and how can I fix this?

Answer:

Low or non-existent polymer yield is a common but solvable issue, typically stemming from impurities or suboptimal reaction conditions. The cause often depends on the polymerization method (anionic or radical).

Potential Causes & Solutions:

  • Impurity-Related Termination (Especially in Anionic Polymerization): Anionic polymerizations, particularly those using alkyllithium initiators, are extremely sensitive to protic impurities like water, alcohols, or even atmospheric moisture. These impurities will neutralize the highly reactive carbanion initiator and propagating chain ends, terminating the polymerization.

    • Solution: Ensure all reagents and solvents are rigorously purified. Distill TVMS and solvents (e.g., hexane, THF) from appropriate drying agents (like calcium hydride for the monomer and sodium/benzophenone for ethers) immediately before use.[1] Employ high-vacuum techniques, such as using a Schlenk line or glovebox, and consider break-seal methods for reagent addition to create a hermetically sealed environment.[1]

  • Ineffective Initiation: The initiator may be decomposed or used at an incorrect concentration.

    • Solution (Anionic): Alkyllithium initiators (e.g., n-butyllithium) degrade over time. Their concentration should be determined by titration (e.g., Gilman or titration with diphenylacetic acid) before use.

    • Solution (Radical): Ensure your radical initiator (e.g., AIBN, BPO) is stored correctly and has not passed its expiration date. The initiation temperature must be appropriate for the initiator's half-life; for example, thermal homolysis of BPO is much slower at 60°C than at 90°C.[2]

  • Presence of Inhibitors: Commercial vinyl monomers often contain inhibitors (like MEHQ) to prevent premature polymerization during storage.

    • Solution: Remove inhibitors by passing the monomer through a column of activated basic alumina or by distillation under reduced pressure.

  • Incorrect Temperature: The reaction temperature may be too low for efficient initiation (in radical polymerization) or too high, promoting side reactions like chain transfer that can limit molecular weight and yield.[1]

    • Solution: Optimize the temperature based on the chosen initiator and polymerization mechanism. Monitor and control the temperature of the reaction vessel diligently.

Troubleshooting Workflow: Diagnosing Low Polymer Yield

Low_Yield_Troubleshooting cluster_purity Purity Checks cluster_initiator Initiator Checks cluster_inhibitor Inhibitor Check cluster_conditions Condition Checks start Low or No Polymer Yield Observed check_purity 1. Verify Reagent Purity start->check_purity purify_monomer Distill Monomer/Solvent (e.g., from CaH2) check_purity->purify_monomer use_vacuum Employ High-Vacuum/ Inert Atmosphere Techniques check_purity->use_vacuum success Yield Improved check_purity->success Implement Solutions check_initiator 2. Assess Initiator Activity titrate_anionic Titrate Anionic Initiator (e.g., n-BuLi) check_initiator->titrate_anionic verify_radical Check Radical Initiator Age & Storage check_initiator->verify_radical check_initiator->success Implement Solutions check_inhibitor 3. Confirm Inhibitor Removal inhibitor_column Pass Monomer Through Alumina Column check_inhibitor->inhibitor_column check_inhibitor->success Implement Solutions check_conditions 4. Review Reaction Conditions temp_control Optimize & Control Temperature check_conditions->temp_control mixing_control Ensure Adequate Mixing check_conditions->mixing_control check_conditions->success Implement Solutions purify_monomer->check_initiator use_vacuum->check_initiator titrate_anionic->check_inhibitor verify_radical->check_inhibitor inhibitor_column->check_conditions

Caption: Troubleshooting workflow for low polymer yield.

Question: My polymer has a very broad molecular weight distribution (high PDI). How can I achieve better control?

Answer:

A high polydispersity index (PDI) indicates poor control over the polymerization process. The ideal of a "living" polymerization, where all chains grow at the same rate, is compromised by several factors.

Potential Causes & Solutions:

  • Slow Initiation (Relative to Propagation): If the initiation rate is not significantly faster than the propagation rate, new chains will be formed throughout the reaction. This means some chains grow for a longer duration than others, leading to a broad distribution of chain lengths.

    • Solution: In anionic polymerization, ensure the initiator is added quickly and efficiently to the monomer solution with vigorous mixing to start all chains simultaneously. The choice of solvent can also influence initiation rates.[3]

  • Chain Transfer Reactions: The active center of a growing polymer chain can be transferred to another molecule (monomer, solvent, or polymer), terminating the original chain and starting a new, shorter one. Vinylsilanes can be prone to chain transfer to the monomer.[1][4]

    • Solution: Select a solvent with a low chain transfer constant; for radical polymerization, benzene or tert-butanol are better choices than halogenated hydrocarbons or THF.[5] Lowering the reaction temperature can also reduce the rate of chain transfer relative to propagation.

  • Termination Reactions: In anionic polymerization, premature termination by impurities (as discussed above) will lead to a population of "dead" chains with lower molecular weights, broadening the PDI.

    • Solution: The rigorous purification and inert atmosphere techniques mentioned previously are critical for minimizing termination and maintaining a low PDI.[1]

  • Temperature Gradients: Poor heat dissipation in an exothermic polymerization can create hot spots within the reactor. Since propagation rates are temperature-dependent, this leads to chains growing at different rates in different parts of the vessel.

    • Solution: Ensure efficient stirring and use a reactor with a high surface-area-to-volume ratio or a cooling bath to maintain a uniform temperature. For highly exothermic systems, consider a semi-batch process where the monomer is fed gradually.

Question: The physical properties of my polymer are inconsistent. Sometimes I get a white powder, and other times a viscous liquid, even at similar molecular weights.

Answer:

This is a classic issue in the anionic polymerization of vinylsilanes and is almost certainly due to a structural isomerization reaction that incorporates the silicon atom into the polymer backbone.[1][6]

Cause: Isomerization Polymerization

In the standard anionic polymerization of a vinylsilane like trimethylvinylsilane (a close analog to TVMS), the propagating chain end is a silylmethine anion. However, this anion can abstract a proton from a silylmethyl group on the same or a penultimate monomer unit. This intramolecular reaction creates a new, more stable anionic center on the methyl group and results in an isomerized repeat unit, —CH₂CH₂Si(CH₃)₂CH₂—, effectively placing the silicon atom within the main chain.[6]

  • Without Isomerization: The polymer has a pure carbon backbone with pendent silyl groups, which often results in a solid, white powder.[1]

  • With Isomerization: The incorporation of Si atoms into the main chain increases its flexibility and disrupts crystallinity, resulting in a viscous, liquid-like polymer.[1][6]

Controlling the Isomerization:

This isomerization is strongly promoted by the presence of polar additives, particularly chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) .[1][6]

  • To Produce the Powdered Polymer (No Isomerization): Conduct the polymerization in a non-polar solvent like hexane without any TMEDA or other polar additives.[1]

  • To Produce the Viscous Polymer (With Isomerization): Add TMEDA to the reaction system, typically at a 1:1 molar ratio with the alkyllithium initiator. This will promote quantitative isomerization.[6]

Diagram: Anionic Isomerization Mechanism

Isomerization_Mechanism Propagating Anion\n(-CH₂-CH⁻(SiR₃)) Propagating Anion (-CH₂-CH⁻(SiR₃)) Intramolecular\nProton Abstraction Intramolecular Proton Abstraction Propagating Anion\n(-CH₂-CH⁻(SiR₃))->Intramolecular\nProton Abstraction TMEDA enhances Normal Propagation\n(No Isomerization) Normal Propagation (No Isomerization) Propagating Anion\n(-CH₂-CH⁻(SiR₃))->Normal Propagation\n(No Isomerization) Isomerized Anion\n(-CH₂-CH₂(SiR₂)-CH₂⁻) Isomerized Anion (-CH₂-CH₂(SiR₂)-CH₂⁻) Intramolecular\nProton Abstraction->Isomerized Anion\n(-CH₂-CH₂(SiR₂)-CH₂⁻) Attack on New Monomer Attack on New Monomer Isomerized Anion\n(-CH₂-CH₂(SiR₂)-CH₂⁻)->Attack on New Monomer Incorporation of Si\ninto Polymer Backbone Incorporation of Si into Polymer Backbone Attack on New Monomer->Incorporation of Si\ninto Polymer Backbone Viscous Liquid Polymer Viscous Liquid Polymer Incorporation of Si\ninto Polymer Backbone->Viscous Liquid Polymer Pendent Silyl Groups Pendent Silyl Groups Normal Propagation\n(No Isomerization)->Pendent Silyl Groups White Powder Polymer White Powder Polymer Pendent Silyl Groups->White Powder Polymer

Caption: Isomerization pathway in anionic vinylsilane polymerization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound (TVMS)?

TVMS can be polymerized via several mechanisms, but the most common and studied are anionic polymerization and free-radical polymerization .

  • Anionic Polymerization: Offers excellent control over molecular weight and distribution (low PDI), making it suitable for synthesizing well-defined materials. However, it requires stringent purity and inert reaction conditions.[1][3]

  • Free-Radical Polymerization: More tolerant of impurities and simpler to perform. However, control over the polymer structure is more challenging. Due to the three vinyl groups, there is a significant risk of cross-linking, especially at higher monomer conversions, which can lead to insoluble gels.

Q2: How does the choice of initiator affect the polymerization kinetics?

The initiator is fundamental to the kinetics, influencing both the rate and the final polymer properties.

Polymerization TypeCommon InitiatorsKey Kinetic Effects
Anionic Alkyllithiums (n-BuLi, sec-BuLi)The rate of polymerization is typically first order with respect to monomer concentration. In an ideal living system, the number-average degree of polymerization (DPn) is determined by the ratio of moles of monomer consumed to moles of initiator used (DPn = Δ[M]/[I]).[7]
Free-Radical Azo compounds (AIBN), Peroxides (BPO, DCPO)[4]The rate of polymerization is proportional to the monomer concentration and the square root of the initiator concentration (Rp ∝ [M][I]0.5).[2] The kinetic chain length (and thus molecular weight) is inversely proportional to the square root of the initiator concentration.[7]
Q3: What is the role of the solvent in TVMS polymerization?

The solvent does more than just dissolve the monomer and polymer; it actively influences the reaction kinetics.[5][8]

Polymerization TypeSolvent EffectExamples
Anionic The polarity of the solvent affects the state of the propagating ion-pairs. Polar solvents (e.g., THF) can solvate the lithium counter-ion, creating a more reactive "free" carbanion, which significantly increases the propagation rate. However, this can also promote side reactions. Non-polar solvents (e.g., hexane) result in slower, more controlled polymerizations.Hexane: Slower rate, less isomerization.[1] THF: Faster rate, potential for side reactions.[3]
Free-Radical The primary effect is chain transfer to the solvent .[5] A solvent with a high chain transfer constant will lead to premature termination of growing chains and a reduction in the final molecular weight.Low Transfer: Benzene, water, tert-butanol.[5] High Transfer: Toluene, THF, chlorinated hydrocarbons (e.g., CCl₄).[5]
Q4: How can I selectively polymerize only one vinyl group on TVMS to create a linear polymer?

Creating a linear polymer from a trivinyl monomer is challenging due to the high probability of cross-linking. In radical polymerization, this can be managed by keeping the monomer conversion very low (<10-15%) to minimize the chance of a growing chain encountering a polymer chain that still has unreacted pendent vinyl groups. For more controlled approaches, anionic polymerization under specific conditions can sometimes favor the polymerization of one vinyl group, but cyclopolymerization or other side reactions can occur.[9] Advanced techniques like controlled radical polymerization (e.g., ATRP, RAFT) may offer better control but would require specific optimization for this monomer.

Section 3: Experimental Protocol

Protocol: Anionic Polymerization of TVMS in Hexane (for Linear, Non-Isomerized Polymer)

This protocol describes a standard high-vacuum procedure for synthesizing poly(this compound) with minimal isomerization.

1. Reagent Purification:

  • Hexane (Solvent): Stir over concentrated H₂SO₄ to remove olefins, wash with water and aqueous NaHCO₃, pre-dry with anhydrous MgSO₄, and finally, distill from a sodium/benzophenone ketyl under an inert atmosphere (N₂ or Ar).

  • This compound (Monomer): Stir over powdered calcium hydride (CaH₂) for 24 hours and then distill under vacuum into a calibrated ampoule. Store under inert gas.[1]

  • n-Butyllithium (Initiator): Use a commercially available solution in hexane. Determine the precise concentration by titration (e.g., with diphenylacetic acid) immediately prior to use.[1]

  • Methanol (Terminating Agent): Degas by several freeze-pump-thaw cycles.

2. Reaction Setup:

  • Assemble a glass reactor equipped with break-seals for the addition of solvent, monomer, and initiator.

  • Thoroughly flame-dry the entire apparatus under high vacuum (<10⁻⁵ torr) to remove all adsorbed moisture.

  • Allow the apparatus to cool to room temperature under vacuum.

3. Polymerization Procedure:

  • Cool the reactor to the desired temperature (e.g., 25°C) in a thermostatic bath.

  • Distill the purified hexane into the reactor under vacuum.

  • Introduce the purified TVMS monomer via its break-seal.

  • Add the calculated amount of n-BuLi initiator solution via syringe or break-seal to the rapidly stirring monomer solution. The amount is calculated based on the target molecular weight (moles of monomer / target DPn = moles of initiator).

  • A color change (typically to yellow or orange) should be observed, indicating the formation of the propagating anions.

  • Allow the reaction to proceed for the desired time (e.g., 24-48 hours).[1] The viscosity of the solution will increase as the polymer forms.

4. Termination and Purification:

  • Introduce a small amount of degassed methanol via a break-seal to quench the living anions. The color of the solution should disappear.

  • Pour the reaction mixture into a large excess of non-solvent (e.g., methanol) to precipitate the polymer.

  • The resulting white powder is filtered, washed with fresh methanol, and dried under vacuum to a constant weight.[1]

5. Characterization:

  • Molecular Weight (Mn, Mw) and PDI (Mw/Mn): Determined by Gel Permeation Chromatography (GPC) or Vapor Pressure Osmometry (VPO).[1]

  • Structure: Confirmed by ¹H and ¹³C NMR spectroscopy. The absence of signals corresponding to isomerized units confirms the desired structure.[1]

References

  • Radical polymerization behavior of trimethoxyvinylsilane | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Asami, R., Oku, J., Takeuchi, M., Nakamura, K., & Takaki, M. (1990). Anionic polymerization of vinylsilanes. II. Mechanism of isomerization in the polymerization of trimethylvinylsilane with butyllithium and N,N,N',N'-tetramethylethylenediamine. Polymer Journal, 22(4), 371-376.
  • Asami, R., Oku, J., Takeuchi, M., Nakamura, K., & Takaki, M. (1988). Anionic polymerization of vinylsilanes. I. Novel isomerization in the anionic polymerization of trimethylvinylsilane. Polymer Journal, 20(8), 699-702.
  • Mohammed, A. H., & Abdullah, O. Y. (2016). SYNTHESIS AND MONOMER REACTIVITY RATIOS OF [3-(TRIMETHOXYSILYL) PROPYL METHACRYLATE/N- VINYL PYRROLIDONE] COPOLYMER. Trade Science Inc.
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  • Hirao, A., & Hayashi, M. (2004). Anionic Vinyl Polymerization. In Encyclopedia of Polymer Science and Technology. John Wiley & Sons, Inc.
  • Kinetic Chain Length & Derivation of Rp & v for Anionic. (2020, April 13). YouTube. Retrieved January 6, 2026, from [Link]

  • Sourcing this compound: A Guide for Chemical Buyers. (2024, November 5). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 6, 2026, from [Link]

  • Asami, R., Oku, J., Takeuchi, M., Nakamura, K., & Takaki, M. (1988). Anionic Polymerization of Vinylsilanes I. Novel Isomerization in the Anionic Polymerization of Trimethylvinylsilane. Polymer Journal, 20, 699-702.
  • This compound - Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Retrieved January 6, 2026, from [Link]

  • Al-Bayati, Y. K., & Al-Azzawi, H. K. (2021).
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  • Mao, R., & Huglin, M. B. (1993). A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. Polymer, 34(8), 1723-1728.
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  • Does solvent plays an important role in free radical polymerization? If yes how and if no Y? (2016, September 20). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Buback, M., & van Herk, A. M. (Eds.). (2007). Radical Polymerization: Kinetics and Mechanism. Wiley-VCH.
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  • Fantin, M., Isse, A. A., Venzo, A., & Gennaro, A. (2012). Effects of Solvent and Monomer on the Kinetics of Radical Generation in Atom Transfer Radical Polymerization. Macromolecular Chemistry and Physics, 213(10-11), 1187-1196.
  • Schilling, C. L., & Coote, M. L. (2016). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 7(4), 887-897.
  • Wang, W., Li, B., & Zhang, Z. (2002). MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ. Chinese Journal of Polymer Science, 20(4), 317-323.
  • Al-Malaika, S., & Issam, A. (2011). Reactivity Ratios for Organotin Copolymer Systems. Molecules, 16(7), 5877-5890.
  • 4. Kinetics of Free Radical Polymerization: Rate Laws and Steady State Assumption. (2020, April 10). YouTube. Retrieved January 6, 2026, from [Link]

  • Ep5 Kinetics of step-growth polymerization, Flory distribution - UCSD NANO 134 Darren Lipomi. (2017, April 13). YouTube. Retrieved January 6, 2026, from [Link]

  • Galukhin, A., Nikolaev, I., Nosov, R., Islamov, D., & Vyazovkin, S. (2020). Solvent-induced changes in reactivity of tricyanate ester undergoing thermal polymerization. Physical Chemistry Chemical Physics, 22(1), 147-154.
  • Oku, J., Hasegawa, T., Takeuchi, T., & Takaki, M. (1991). Anionic Polymerization of Vinylsilanes III. Polymerization Behavior of Trimethylvinylsilane. Polymer Journal, 23, 1377-1382.
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  • Owolabi, F., Owalude, J., & Tanimu, A. (2016). Rationalization of solvent effects in the solution polymerization of styrene. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 17(4), 682-693.

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Validation & Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of Trivinylmethylsilane (TVMS) Purity by GC-FID

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Trivinylmethylsilane Applications

This compound (TVMS), a vinyl silane with the chemical formula C₇H₁₂Si, is a pivotal intermediate in the synthesis of advanced silicone polymers. Its three vinyl groups serve as reactive sites, facilitating cross-linking and polymerization processes. This functionality makes TVMS an essential component in the production of high-performance materials, including specialty coatings, encapsulants, and silicone elastomers that demand high thermal stability and mechanical strength.

The performance of these end-products is directly contingent on the purity of the initial TVMS monomer. The presence of impurities, even in trace amounts, can introduce undesirable effects such as incomplete polymerization, altered mechanical properties, or reduced thermal stability. Therefore, a robust, accurate, and reliable analytical method for the quantitative determination of TVMS purity is not merely a quality control measure but a fundamental requirement for ensuring product consistency and performance.

This guide provides an in-depth exploration and comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) as a primary method for TVMS purity analysis. It offers a detailed experimental protocol, explains the scientific rationale behind methodological choices, and objectively compares GC-FID with alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Workhorse of Volatile Analysis: A Deep Dive into GC-FID for TVMS

Gas Chromatography with Flame Ionization Detection is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including organosilanes like TVMS.[1][2] Its widespread adoption is due to its robustness, high sensitivity to organic compounds, and excellent quantitative performance.[3]

The Principle of Separation and Detection: The process begins with the injection of a liquid sample into a heated inlet, where it is vaporized. A carrier gas (typically helium or hydrogen) transports the vaporized sample onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of the sample components between the mobile carrier gas and the stationary phase. Compounds with higher volatility and less interaction with the stationary phase travel through the column faster.

Upon exiting the column, the separated components enter the Flame Ionization Detector. The FID contains a hydrogen-air flame that combusts the organic molecules, producing ions.[4] These ions generate a small electrical current between two electrodes, which is proportional to the number of carbon atoms entering the flame.[4] This signal is amplified and recorded as a chromatogram, where each peak represents a different compound.

Why GC-FID is the Preferred Method for Routine TVMS Purity Analysis:

  • High Sensitivity to Hydrocarbons: The FID is exceptionally sensitive to compounds containing carbon-hydrogen bonds, making it ideal for quantifying TVMS and related organic impurities.

  • Wide Linear Range: The detector response is linear over a vast concentration range, allowing for the quantification of both the major TVMS peak and minor impurity peaks in a single run.[5]

  • Robustness and Reliability: GC-FID systems are known for their durability and consistent performance, which is crucial in a quality control environment.

  • Cost-Effectiveness: Compared to mass spectrometry, FID detectors are less expensive to purchase and maintain, offering a lower cost-per-analysis.[6]

A Validated Protocol: Quantitative Analysis of TVMS Purity

This section details a self-validating experimental protocol. The key to trustworthiness in any analytical method is a system that continuously verifies its own performance. This protocol incorporates system suitability checks to ensure the chromatographic system is fit for purpose before any sample analysis begins.

Experimental Protocol

3.1. Materials and Reagents

  • Analyte: this compound (TVMS) sample

  • Solvent: Heptane, HPLC grade or higher[1][7]

  • Vials: 2 mL clear glass autosampler vials with PTFE-lined caps

3.2. Instrumentation

  • Gas Chromatograph: Agilent 8890 GC system (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Autosampler: G4513A Autosampler (or equivalent)

3.3. Chromatographic Conditions The following table summarizes the instrumental parameters. The causality for these selections is rooted in the physicochemical properties of TVMS (boiling point ~124°C) and the need to separate it from potential lower and higher boiling point impurities.

ParameterSettingRationale
Inlet Split Mode, 50:1 Ratio, 270 °CPrevents column overload and ensures sharp peaks. High temperature ensures rapid and complete vaporization of TVMS.
Injection Volume 1.0 µLA standard volume that balances sensitivity with the prevention of inlet overload.
Column Agilent DB-5, 30 m x 0.32 mm, 0.25 µmA non-polar column providing excellent separation for a wide range of volatile organic compounds based on boiling point.
Carrier Gas Helium, Constant Flow @ 1.8 mL/minInert carrier gas. Constant flow mode provides more stable retention times compared to constant pressure.
Oven Program 60 °C (hold 2 min), ramp 15 °C/min to 250 °C (hold 5 min)The initial hold separates volatile impurities. The ramp effectively elutes TVMS and any higher-boiling impurities in a reasonable timeframe.
Detector (FID) 300 °C, H₂ Flow: 30 mL/min, Air Flow: 400 mL/min, Makeup (N₂): 25 mL/minHigh temperature prevents condensation. Gas flows are optimized for maximum sensitivity and stable flame.

3.4. Standard and Sample Preparation

  • System Suitability Solution: Prepare a solution of TVMS in heptane at a concentration of approximately 1.0 mg/mL.

  • Sample Solution: Accurately weigh approximately 100 mg of the TVMS sample into a 100 mL volumetric flask. Dissolve and dilute to volume with heptane for a nominal concentration of 1.0 mg/mL.

3.5. Analysis Workflow

  • System Equilibration: Equilibrate the GC system until a stable baseline is achieved.

  • System Suitability: Perform five replicate injections of the System Suitability Solution. The system is deemed ready if the relative standard deviation (RSD) for the TVMS peak area is ≤ 2.0%.

  • Sample Analysis: Inject the Sample Solution in duplicate.

  • Data Processing: Integrate all peaks in the chromatogram.

3.6. Calculation of Purity The purity of TVMS is calculated using the area percent method, which assumes that all components in the sample have a similar response factor in the FID.

Purity (%) = (Area of TVMS Peak / Total Area of All Peaks) x 100

This method is suitable for high-purity materials where impurities are minor. For regulatory filings or higher accuracy, an internal standard or response factors determined from certified standards would be necessary.

Visualizing the Workflow

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Prep Accurately weigh TVMS sample and dissolve in Heptane (1 mg/mL) Inject Inject 1 µL into GC Inlet Prep->Inject Separate Separate components on DB-5 column via oven ramp Inject->Separate Detect Detect eluting components with FID at 300 °C Separate->Detect Integrate Integrate all peaks in the resulting chromatogram Detect->Integrate Calculate Calculate Purity using Area Percent method Integrate->Calculate Result Purity Report Calculate->Result

Caption: A streamlined workflow for the GC-FID purity analysis of TVMS.

Comparative Analysis: Choosing the Right Tool for the Job

While GC-FID is the workhorse for routine purity assessment, certain situations may require alternative or complementary techniques. The choice of analytical method should always be fit-for-purpose.

Alternative Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique pairs the separation capability of GC with the powerful identification feature of a mass spectrometer. Instead of combusting the sample, the MS detector fragments the molecules and separates the resulting ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

    • Primary Advantage: Unambiguous identification of unknown impurities. While an FID tells you how much of something is present, an MS can tell you what it is.[6][8][9] This is invaluable for troubleshooting, process development, and regulatory submissions.

    • Limitations: For purely quantitative purposes, the FID often provides a wider linear dynamic range and can be more robust for routine QC.[5][10]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that provides both structural information and direct quantification without the need for analyte-specific reference standards. The area of an NMR signal is directly proportional to the number of nuclei generating it.[11][12] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, an absolute purity value (w/w %) can be determined.[13]

    • Primary Advantage: Provides an absolute, SI-traceable purity value.[14] It is non-destructive and can quantify compounds regardless of their volatility or chromophoric properties.

    • Limitations: Significantly lower sensitivity compared to chromatographic techniques. It requires higher sample concentrations and is not suitable for trace impurity analysis. The instrumentation is also considerably more expensive and requires specialized expertise.

Head-to-Head Comparison

The table below provides a direct comparison of these techniques for the specific task of TVMS purity analysis.

FeatureGC-FIDGC-MSQuantitative NMR (qNMR)
Primary Output Quantitative (Area %)Qualitative (Mass Spectrum) & QuantitativeQuantitative (Absolute Purity w/w %) & Qualitative (Structure)
Identification Power Low (Retention Time Matching)High (Mass Spectral Library Matching)High (Structural Elucidation)
Sensitivity High (ppm to low ppb)Very High (low ppb to ppt)[6][8]Low (requires mg of sample)[11]
Linearity Excellent, wide dynamic rangeGood, but can be more complex than FIDExcellent, fundamentally linear
Throughput HighMediumLow
Cost (Instrument) LowMediumHigh
Best For... Routine QC, high-throughput purity checks Impurity identification, method development Primary standard characterization, absolute purity assignment
Logical Framework for Method Selection

Method_Selection Start Start: Purity Analysis for TVMS Required Q1 Is this for routine Quality Control? Start->Q1 Q2 Is identification of unknown impurities required? Q1->Q2 No GCFID Use GC-FID Q1->GCFID Yes Q3 Is an absolute (w/w%) purity value needed for a reference standard? Q2->Q3 No Both Use GC-FID for routine QC and GC-MS for investigations Q2->Both Yes Q3->GCFID No qNMR Use qNMR Q3->qNMR Yes GCMS Use GC-MS

Caption: Decision tree for selecting the optimal analytical method for TVMS.

Scientific Integrity: The Imperative of Method Validation

To ensure trustworthiness, any analytical procedure must be validated to demonstrate its suitability for the intended purpose.[15] The protocol described in this guide should be subjected to a formal validation process according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is often confirmed using GC-MS.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. This can be assessed by spiking the sample with known amounts of pure TVMS.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

By rigorously validating the GC-FID method, a laboratory can provide a high degree of assurance in the reported purity values, supporting critical decisions in research, development, and manufacturing.

Conclusion

For the quantitative analysis of this compound purity, GC-FID stands out as the optimal method for routine, high-throughput quality control applications. It provides a reliable, robust, and cost-effective solution for determining the area percent purity of this critical silicone precursor.[3]

However, a comprehensive analytical strategy recognizes the strengths of complementary techniques. GC-MS is indispensable for the definitive identification of unknown impurities, which is essential during process development and for investigational purposes.[8] For applications requiring the highest level of metrological rigor, such as the certification of a reference standard, quantitative NMR is the gold standard, offering an absolute measure of purity.

The selection of the most appropriate analytical technique is a strategic decision guided by the specific question at hand. By understanding the capabilities and limitations of each method, researchers and scientists can ensure the quality and consistency of TVMS, thereby safeguarding the performance of the advanced materials derived from it.

References

  • MONAD. (2024, September 19). Why is Using GC-MS More Advantageous than GC-FID? Available at: [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • OUCI. (n.d.). Q2(R1) Validation of Analytical Procedures. Available at: [Link]

  • Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. (1999). Analyst, 124(5), 665-668. Available at: [Link]

  • Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. (n.d.). Available at: [Link]

  • MONAD. (2024, October 14). The Difference Between GC-MS and FID in Gas Chromatography. Available at: [Link]

  • Labio Scientific®. (2023, August 6). GC-MS or GC-FID? What to use in Oil Analysis. Available at: [Link]

  • MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Available at: [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Available at: [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important? Available at: [Link]

  • Quantitative NMR Spectroscopy. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Available at: [Link]

  • Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes. Available at: [Link]

  • Quality Analysis. (2021, July 21). Gas chromatography with flame ionization detector: When is GC-FID used? What can it do? Available at: [Link]

  • SCION Instruments. (n.d.). GC-FID | Gas Chromatography Flame Ionization Detector. Available at: [Link]

  • Infinita Lab. (n.d.). Capillary Gas Chromatography Testing – ASTM D6387 Standard. Available at: [Link]

  • Biblioteka Nauki. (n.d.). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. Available at: [Link]

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A-Senior-Application-Scientist's-Guide-to-the-Structural-Validation-of-Trivinylmethylsilane-Using-2D-NMR-Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organosilicon chemistry, the precise structural elucidation of molecules is paramount for predicting their reactivity and application. Trivinylmethylsilane (C7H12Si), a key intermediate in the synthesis of specialized silicone polymers, presents a compelling case for the power of modern spectroscopic techniques.[1][2] Its structure, featuring three vinyl groups and a methyl group attached to a central silicon atom, offers a unique opportunity to demonstrate the efficacy of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for unambiguous structural validation.

This guide provides an in-depth, technically-grounded comparison of how various 2D NMR experiments—specifically COSY, HSQC, and HMBC—serve as a self-validating system to confirm the molecular architecture of this compound. We will move beyond a simple recitation of methods to explore the causal logic behind experimental choices, ensuring a robust and trustworthy structural assignment.

The-Imperative-for-2D-NMR-in-Complex-Molecule-Validation

While one-dimensional (1D) ¹H and ¹³C NMR provide foundational information, they often fall short in complex molecules where signal overlap can obscure definitive assignments. 2D NMR spectroscopy overcomes this limitation by introducing a second frequency dimension, allowing for the correlation of nuclear spins and revealing the intricate connectivity within a molecule.[3] This is particularly crucial for this compound, where the vinyl protons can exhibit complex splitting patterns.

A-Synergistic-Approach-COSY,-HSQC,-and-HMBC

Our strategy employs a trio of 2D NMR experiments, each providing a unique piece of the structural puzzle. The collective data from these experiments creates a powerful, cross-validated confirmation of the this compound structure.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[3][4][5] For this compound, COSY is instrumental in establishing the connectivity within each vinyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a specific carbon atom (¹JCH).[3][4][6][7] It provides an unambiguous link between the proton and carbon skeletons of the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH or ³JCH).[5][6][8][9] HMBC is critical for connecting the molecular fragments identified by COSY and HSQC, confirming the overall molecular structure.

Experimental-Protocol

A detailed, step-by-step methodology for acquiring the 2D NMR data is provided below. The causality behind each step is explained to ensure a thorough understanding of the experimental design.

Sample Preparation:

  • Dissolve ~20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for organosilanes and its single deuterium lock signal.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm to ensure proper shimming.

NMR Spectrometer Setup:

  • Instrument: A 500 MHz NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • Tuning and Matching: The probe must be tuned to the frequencies of ¹H and ¹³C to ensure efficient transfer of radiofrequency pulses.

  • Shimming: The magnetic field homogeneity must be optimized by shimming on the deuterium lock signal to obtain sharp, symmetrical peaks.

Data Acquisition:

  • ¹H NMR: Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.

  • ¹³C NMR: Acquire a standard 1D ¹³C spectrum with proton decoupling to identify the carbon chemical shifts.

  • COSY:

    • Use a gradient-selected COSY (gCOSY) pulse sequence for improved artifact suppression.

    • Acquire a 2048 x 256 data matrix with 4-8 scans per increment.

    • Process the data using a sine-bell window function in both dimensions.

  • HSQC:

    • Employ a gradient-selected, sensitivity-enhanced HSQC experiment.

    • Set the ¹JCH coupling constant to an average value of 145 Hz, which is typical for C-H bonds.

    • Acquire a 2048 x 256 data matrix with 8-16 scans per increment.

  • HMBC:

    • Utilize a gradient-selected HMBC pulse sequence.

    • Optimize the long-range coupling constant (nJCH) to 8 Hz to observe both ²JCH and ³JCH correlations.

    • Acquire a 2048 x 256 data matrix with 16-32 scans per increment.

Data-Analysis-and-Structural-Validation

The following sections detail the expected 2D NMR data for this compound and how this data collectively validates its structure.

Expected Chemical Shifts:

Atom NumberProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)
1~ -0.1 to 0.2~ -5 to -2
2~ 5.7 to 6.2~ 130 to 135
3~ 5.7 to 6.2~ 135 to 140

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

COSY Analysis:

The COSY spectrum will display cross-peaks between the protons within each vinyl group. Specifically, we expect to see correlations between the proton on C2 and the two geminal protons on C3. This confirms the presence of the -CH=CH₂ moiety.

HSQC Analysis:

The HSQC spectrum will show direct one-bond correlations between protons and the carbons they are attached to. We anticipate observing the following cross-peaks:

  • A correlation between the methyl protons (H1) and the methyl carbon (C1).

  • A correlation between the vinyl proton (H2) and the internal vinyl carbon (C2).

  • A correlation between the terminal vinyl protons (H3) and the terminal vinyl carbon (C3).

HMBC Analysis:

The HMBC spectrum is the cornerstone of the structural validation, connecting the different fragments. The key expected long-range correlations are:

  • From the methyl protons (H1): A cross-peak to the internal vinyl carbon (C2) (³JCH), confirming the attachment of the methyl group to the silicon, which is in turn bonded to the vinyl groups.

  • From the internal vinyl proton (H2): A cross-peak to the terminal vinyl carbon (C3) (²JCH) and potentially a weak correlation to the methyl carbon (C1) across the silicon atom.

  • From the terminal vinyl protons (H3): A cross-peak to the internal vinyl carbon (C2) (²JCH).

Visualizing-the-Validation-Workflow

The following diagrams illustrate the molecular structure and the logical flow of the 2D NMR-based structural validation process.

Figure 1: Molecular structure of this compound with atom numbering.

NMR_Workflow cluster_workflow 2D NMR Structural Validation Workflow A 1D ¹H & ¹³C NMR (Initial Assessment) B COSY (H-H Connectivity) A->B C HSQC (Direct C-H Correlation) A->C D HMBC (Long-Range C-H Correlation) A->D E Integrated Data Analysis B->E C->E D->E F Validated Structure E->F

Figure 2: Logical workflow for the 2D NMR-based structural validation.

Comparison-with-Alternative-Techniques

While other analytical methods can provide structural information, they often lack the definitive and detailed insights offered by 2D NMR.

TechniqueAdvantagesDisadvantages
Mass Spectrometry (MS) Provides accurate molecular weight and fragmentation patterns.Does not provide direct information on atom connectivity. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Identifies functional groups (e.g., C=C, Si-C).Provides limited information on the overall molecular skeleton.
X-ray Crystallography Provides the most definitive 3D structure.Requires a single crystal of sufficient quality, which can be difficult to obtain for liquids or oils.

2D NMR stands out as the most powerful technique for the complete and unambiguous structural elucidation of this compound in its native solution state.

Conclusion

The synergistic application of COSY, HSQC, and HMBC 2D NMR experiments provides an irrefutable and self-validating methodology for the structural confirmation of this compound. This guide has demonstrated that by moving beyond a simple procedural description to a causally-driven experimental design and analysis, researchers can achieve a high level of confidence in their structural assignments. This robust approach is not only essential for fundamental research but also critical for quality control and the development of novel materials in the pharmaceutical and chemical industries.

References

  • Frydman, L., Lupulescu, A., & Scherf, T. (2003). Principles and Features of Single-Scan Two-Dimensional NMR Spectroscopy. Journal of the American Chemical Society, 125(30), 9204-9217. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

  • Chemistry LibreTexts. (2022). 2D NMR Introduction. [Link]

  • The Chemical Intermediate. (2025). This compound in Focus. [Link]

  • Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). This compound. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]

Sources

A Tale of Two Vinyls: A Comparative Guide to Trivinylmethylsilane and Divinyltetramethyldisiloxane in Silicone Elastomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of silicone elastomer formulation, the selection of vinyl-functional siloxanes is a critical determinant of the final material's performance characteristics. Among the myriad of choices, trivinylmethylsilane and divinyltetramethyldisiloxane represent two fundamental, yet distinct, architectural approaches to network formation. This guide provides an in-depth, objective comparison of these two vital components, supported by an analysis of their structural roles and the resulting impact on the mechanical and thermal properties of addition-cured silicone elastomers.

Structural and Functional Distinctions: Crosslinker vs. Chain Extender

The performance differences between this compound and divinyltetramethyldisiloxane are rooted in their molecular architecture. This dictates their primary function within the polysiloxane network during platinum-catalyzed hydrosilylation.

This compound (TVMS) , with its three reactive vinyl groups attached to a single silicon atom, acts as a crosslinker . Its trifunctionality allows it to form a high-density, three-dimensional network structure by reacting with Si-H functional polymers. This creates rigid nodes within the elastomer matrix, significantly influencing its mechanical properties.[1][2][3][4]

Divinyltetramethyldisiloxane (DVTMDSO) , on the other hand, possesses two vinyl groups, one at each end of a short siloxane chain. This bifunctional nature designates it as a chain extender or an end-capping agent .[5][6] It primarily serves to link linear or branched siloxane polymer chains, increasing the molecular weight and modifying the overall network structure without introducing the same high degree of crosslink density as a trifunctional molecule.[5]

FeatureThis compoundDivinyltetramethyldisiloxane
CAS Number 18244-95-62627-95-4
Molecular Formula C7H12SiC8H18OSi2
Functionality Trifunctional (3 vinyl groups)Bifunctional (2 vinyl groups)
Primary Role CrosslinkerChain Extender / End-capper
Effect on Network Creates high-density crosslink points, leading to a more rigid network.Lengthens polymer chains and introduces flexibility into the network.

Experimental Evaluation of Performance

To provide a clear comparison, we will outline a series of standardized experimental protocols for the preparation and characterization of silicone elastomers formulated with either this compound or divinyltetramethyldisiloxane.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and testing the silicone elastomer samples.

Caption: General workflow for silicone elastomer preparation and testing.

Detailed Experimental Protocols

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS)

  • Poly(methylhydrosiloxane-co-dimethylsiloxane) (Si-H crosslinker)

  • Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst)

  • This compound (TVMS)

  • Divinyltetramethyldisiloxane (DVTMDSO)

  • Inhibitor (e.g., 1-ethynyl-1-cyclohexanol)

Protocol for Elastomer Preparation:

  • Formulation: Prepare two separate formulations. In Formulation A, add a specific molar ratio of this compound to the vinyl-terminated PDMS. In Formulation B, add an equimolar amount of divinyltetramethyldisiloxane relative to the vinyl groups in Formulation A.

  • Mixing: Thoroughly mix the vinyl-terminated PDMS and the respective vinyl-functional additive (TVMS or DVTMDSO).

  • Catalyst and Crosslinker Addition: Add the Si-H crosslinker and the platinum catalyst to the mixture and mix until homogeneous.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Curing: Pour the degassed mixture into molds and cure at a specified temperature (e.g., 100°C) for a set duration.

Testing Methodologies:

  • Tensile Properties (ASTM D412): Use a universal testing machine to measure the tensile strength, elongation at break, and modulus of elasticity of dumbbell-shaped specimens.

  • Hardness (ASTM D2240): Measure the Shore A hardness of the cured elastomer samples using a durometer.

  • Thermal Stability (Thermogravimetric Analysis - TGA): Analyze the thermal degradation profile of the elastomers by heating the samples at a constant rate in an inert atmosphere and monitoring the weight loss as a function of temperature.

Comparative Performance Analysis

While direct, side-by-side comparative studies with quantitative data for these specific compounds are not abundantly available in published literature, the well-established principles of polymer chemistry allow for a robust qualitative and semi-quantitative comparison based on their functional roles.

Mechanical Properties

The introduction of this compound is expected to lead to a silicone elastomer with:

  • Higher Hardness: The trifunctional nature of TVMS creates a higher crosslink density, resulting in a more rigid and harder material.

  • Higher Tensile Strength: The increased number of crosslinks generally leads to a higher tensile strength, as more force is required to break the polymer network.[1]

  • Lower Elongation at Break: The tightly crosslinked network restricts the mobility of the polymer chains, leading to a lower elongation at break compared to a more loosely networked structure.

Conversely, the use of divinyltetramethyldisiloxane as a chain extender is anticipated to result in an elastomer with:

  • Lower Hardness: By extending the polymer chains rather than creating dense crosslink points, DVTMDSO contributes to a softer and more flexible material.

  • Moderate Tensile Strength: While chain extension can increase molecular weight and thus improve tensile strength over the base polymer, it will likely be lower than that achieved with a trifunctional crosslinker.

  • Higher Elongation at Break: The longer, more flexible polymer chains allow for greater extension before rupture.

Anticipated Experimental Data Summary:

PropertyElastomer with this compoundElastomer with Divinyltetramethyldisiloxane
Hardness (Shore A) HigherLower
Tensile Strength (MPa) HigherModerate
Elongation at Break (%) LowerHigher
Modulus of Elasticity HigherLower
Thermal Stability

The thermal stability of silicone elastomers is primarily dictated by the strength of the Si-O backbone. However, the nature of the crosslinking can have a secondary effect.

  • This compound: The higher crosslink density created by TVMS can slightly enhance thermal stability by restricting the mobility of the polymer chains and hindering the initiation of degradation pathways.

  • Divinyltetramethyldisiloxane: While not expected to significantly detract from the inherent thermal stability of the silicone backbone, the introduction of longer, more flexible chains may result in a slightly lower onset of thermal degradation compared to a more densely crosslinked network.

TGA analysis would likely show a higher decomposition temperature for the elastomer formulated with this compound.

Mechanistic Insights: Visualizing the Network Structure

The following diagrams illustrate the conceptual differences in the polymer network structures formed with each additive.

Caption: Densely crosslinked network with this compound.

Caption: Chain-extended network with divinyltetramethyldisiloxane.

Application-Focused Recommendations

The choice between this compound and divinyltetramethyldisiloxane is ultimately driven by the desired end-use properties of the silicone elastomer.

  • Choose this compound for:

    • Applications requiring high hardness and rigidity.

    • Components needing high tensile strength and modulus.

    • Situations where dimensional stability under load is critical.

    • Examples: Molding compounds for rigid parts, components requiring high tear resistance.

  • Choose Divinyltetramethyldisiloxane for:

    • Applications demanding high flexibility and low durometer.

    • Products that require significant elongation and elasticity.

    • Formulations where a softer, more compliant material is needed.

    • Examples: Soft liners, seals, and gaskets for dynamic applications, encapsulants for delicate electronics.

For professionals in drug development, where silicone-based components are frequently used in medical devices and packaging, this choice is particularly salient. For instance, a pump diaphragm might benefit from the high flexibility imparted by divinyltetramethyldisiloxane, while a rigid connector might require the hardness and strength derived from this compound.

Conclusion

This compound and divinyltetramethyldisiloxane, while both vinyl-functional siloxanes, play fundamentally different roles in the formulation of silicone elastomers. This compound, as a trifunctional crosslinker, builds a dense, rigid network, leading to harder, stronger, and less extensible materials. In contrast, divinyltetramethyldisiloxane, a bifunctional chain extender, creates a more flexible, softer, and more elastic network. A thorough understanding of these structure-property relationships is paramount for researchers and developers to rationally design and formulate silicone elastomers with tailored performance characteristics for a wide array of scientific and medical applications.

References

Trivinylmethylsilane vs. Triethoxyvinylsilane: A Comparative Guide to Surface Modification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

In the landscape of surface science and materials engineering, the choice of a silane coupling agent is a critical decision that dictates the ultimate performance, stability, and functionality of the modified substrate. Among the vinyl-functionalized silanes, trivinylmethylsilane (TVMS) and triethoxyvinylsilane (TEVS) are two prominent precursors, each offering a distinct pathway to surface modification. This guide provides a comprehensive comparison of these two molecules, moving beyond a simple list of properties to explore the fundamental mechanistic differences that govern their application and performance. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in making an informed selection for their specific application.

Molecular Architecture: The Foundation of Reactivity

The divergent functionalities of TVMS and TEVS are rooted in their molecular structures. Understanding this is the first step in selecting the appropriate molecule for a given surface modification task.

FeatureThis compound (TVMS)Triethoxyvinylsilane (TEVS)
Chemical Formula C₇H₁₂SiC₈H₁₈O₃Si
Molecular Weight 124.25 g/mol [1]190.31 g/mol [2]
Key Functional Groups Three vinyl groups (-CH=CH₂) directly bonded to silicon; one methyl group (-CH₃)One vinyl group (-CH=CH₂); three hydrolyzable ethoxy groups (-OCH₂CH₃)
Primary Reaction Site Vinyl groups (for polymerization/cross-linking)Ethoxy groups (for hydrolysis and condensation)[3][4]

Triethoxyvinylsilane (TEVS) is a classic alkoxysilane. Its reactivity is dominated by the three ethoxy groups, which can be hydrolyzed in the presence of water to form reactive silanol groups (Si-OH).[4] These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (like silica, glass, or metal oxides) to form stable covalent Si-O-Substrate bonds.[4][5] The single vinyl group is then oriented away from the surface, available for subsequent reactions, such as grafting polymers.[6]

This compound (TVMS) , in stark contrast, lacks any hydrolyzable alkoxy groups. Its silicon atom is directly bonded to three vinyl groups and one methyl group. Consequently, it cannot participate in the traditional hydrolysis and condensation reactions that define TEVS chemistry. The reactivity of TVMS is centered on its three vinyl groups, which are highly susceptible to free-radical polymerization. This makes TVMS an ideal monomer for creating thin, cross-linked polymeric films on a surface, typically through plasma-enhanced chemical vapor deposition (PECVD).

Reaction Mechanisms: Wet Chemistry vs. Dry Plasma

The fundamental difference in molecular structure leads to two entirely different modes of surface modification. TEVS is the workhorse of "wet" solution-based chemistry, while TVMS excels in "dry" vapor-phase plasma processes.

Triethoxyvinylsilane (TEVS): The Hydrolysis-Condensation Pathway

The surface modification process with TEVS is a well-established two-step mechanism, typically carried out in a solvent like ethanol or isopropanol with a controlled amount of water and often a catalyst.[7][8]

  • Hydrolysis: The ethoxy groups (Si-OC₂H₅) react with water to form silanol groups (Si-OH) and ethanol as a byproduct.[4][9] This step is crucial as it "activates" the silane molecule. The rate of hydrolysis is pH-dependent and is significantly faster for methoxy groups than for ethoxy groups due to less steric hindrance.[10]

  • Condensation: The newly formed silanol groups can then react in two ways:

    • They can condense with hydroxyl groups (-OH) on the substrate surface to form stable, covalent siloxane bonds (Si-O-Substrate).[5]

    • They can self-condense with other TEVS molecules to form oligomeric siloxane networks (Si-O-Si) on the surface.[3]

This process results in a self-assembled monolayer or a thin oligomeric layer where the vinyl functional groups are presented outwards from the surface.

Fig. 1: Reaction mechanism of TEVS via hydrolysis and condensation.
This compound (TVMS): Plasma-Enhanced Chemical Vapor Deposition (PECVD)

TVMS is unsuitable for solution-based deposition on hydroxylated surfaces due to its lack of hydrolyzable groups. Instead, it serves as an excellent precursor for plasma polymerization, a solvent-free "dry" process.

  • Activation: In a vacuum chamber, TVMS vapor is introduced and subjected to an energy source, typically a radio frequency (RF) plasma. The plasma fragments the TVMS molecules, creating highly reactive species, including free radicals centered on the vinyl groups.

  • Polymerization & Deposition: These reactive species bombard the substrate surface and polymerize, forming a highly cross-linked, pinhole-free thin film. The resulting film's chemical structure is complex and differs from a conventional polymer, often containing a mix of intact monomer units and fragmented segments, but it is rich in vinyl functionality if the plasma conditions are mild.

This method allows for the coating of virtually any substrate, regardless of its native surface chemistry.[11][12] The film thickness can be precisely controlled by adjusting the deposition time, plasma power, and monomer flow rate.[13]

TVMS_Mechanism cluster_plasma Plasma Activation cluster_deposition Polymerization & Deposition TVMS This compound Vapor Plasma RF Plasma (Energy Input) TVMS->Plasma Radicals Reactive Species (Monomer Radicals) Plasma->Radicals Fragmentation & Activation ModifiedSurface Cross-linked Poly(TVMS) Film Radicals->ModifiedSurface Polymerization on Surface Substrate Substrate Substrate->Radicals

Fig. 2: General mechanism of TVMS surface modification via plasma polymerization.

Performance Comparison & Experimental Data

The choice between TVMS and TEVS hinges on the desired outcome. The different reaction mechanisms yield films with distinct properties and performance characteristics.

Performance MetricThis compound (Plasma Polymerized)Triethoxyvinylsilane (Solution Deposition)Causality & Rationale
Adhesion to Substrate Generally good on diverse substrates; mechanical and some covalent bonding.Excellent on hydroxylated substrates (glass, silica, metals) via covalent Si-O-Substrate bonds.[5]TEVS forms direct covalent bonds to oxide surfaces. TVMS adhesion is a mix of covalent bonds from surface radicals and mechanical interlocking.
Film Uniformity Can be highly uniform and conformal, even on complex geometries.Can be prone to agglomeration and multi-layer formation if reaction conditions are not optimized.PECVD is a line-of-sight process that can produce very uniform films. Solution-phase self-assembly requires careful control of water content and concentration to prevent silane self-condensation in solution.[3]
Hydrolytic Stability Film itself is hydrolytically stable (Si-C bonds).Interface is stable, but excess physisorbed or poorly condensed silane can be washed away. Vinyl groups can enhance the hydrolytic stability of the composite interface.[14]The Si-C bonds in the TVMS polymer backbone are not susceptible to hydrolysis. The Si-O-Si and Si-O-Substrate bonds formed by TEVS are generally stable but can be reversed under harsh acidic or basic conditions.[15]
Control over Functionality High density of vinyl groups, but some may be consumed during plasma polymerization.Precise 1:1 vinyl-to-silicon ratio presented at the surface.TEVS presents a single, predictable functional group per attachment point. In PECVD, higher plasma power can lead to fragmentation, reducing the final density of intact vinyl groups in the film.[13]
Process Complexity Requires specialized vacuum and plasma equipment.Uses standard laboratory glassware and chemicals.The capital investment for PECVD is significant. Silanization can be done on a lab bench.

A study on composite materials demonstrated that incorporating vinyltriethoxysilane increased the hydrolytic stability of the final composite when subjected to boiling water, indicating the formation of a robust interface.[14] In contrast, plasma-polymerized films from organosilanes are known to create excellent barrier coatings due to their highly cross-linked and pinhole-free nature.

Experimental Protocols

The following protocols provide a validated starting point for researchers. It is imperative to perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Surface Modification with Triethoxyvinylsilane (Aqueous Method)

This protocol is adapted from a general method for the silanization of cellulose but is applicable to other hydroxylated surfaces like glass or silica.[7][8]

TEVS_Workflow cluster_prep 1. Substrate Preparation cluster_silanization 2. Silanization cluster_post 3. Post-Treatment Clean Clean substrate (e.g., Piranha solution for glass) Rinse Rinse with deionized water Clean->Rinse Dry Dry under N₂ stream Rinse->Dry PrepareSol Prepare 1-5% TEVS solution in 95% Ethanol/5% Water Dry->PrepareSol AdjustpH Adjust pH to ~4.5-5.5 with acetic acid PrepareSol->AdjustpH Immerse Immerse substrate in solution (e.g., 2-5 min) AdjustpH->Immerse RinseSolvent Rinse with ethanol to remove excess silane Immerse->RinseSolvent Cure Cure at 110-120°C for 15-30 min RinseSolvent->Cure

Fig. 3: Experimental workflow for surface modification with TEVS.

Methodology:

  • Substrate Preparation:

    • For silica or glass substrates, clean and hydroxylate the surface by immersion in Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) at 90°C for 30 minutes. CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials.[16]

    • Rinse copiously with deionized water and dry under a stream of nitrogen.

  • Silanization Solution Preparation:

    • Prepare a 2% (v/v) solution of TEVS in a 95:5 (v/v) ethanol/water mixture.

    • Allow the solution to stir for 5 minutes to permit partial hydrolysis of the TEVS.

  • Deposition:

    • Immerse the cleaned, dry substrate into the silanization solution for 2-5 minutes at room temperature.

  • Rinsing and Curing:

    • Remove the substrate and rinse thoroughly with ethanol to remove any physisorbed silane.

    • Cure the coated substrate in an oven at 110°C for 30 minutes to promote covalent bond formation and remove water/ethanol.

Self-Validation: A successful modification can be confirmed by measuring the water contact angle. The newly vinyl-functionalized surface should be more hydrophobic than the clean, hydrophilic starting substrate.

Protocol 2: Surface Modification with this compound (PECVD Method)

This is a general protocol for plasma polymerization. Optimal parameters (power, pressure, flow rate) will vary based on the specific reactor geometry and desired film properties.

TVMS_Workflow cluster_setup 1. System Setup cluster_deposition 2. Deposition cluster_finish 3. Completion Load Place clean substrate in vacuum chamber Pump Evacuate chamber to base pressure (<10 mTorr) Load->Pump Flow Introduce TVMS vapor at a controlled flow rate Pump->Flow Pressure Stabilize chamber pressure (e.g., 100 mTorr) Flow->Pressure Plasma Ignite RF plasma (e.g., 10-50 W for 5-20 min) Pressure->Plasma Stop Turn off plasma and monomer flow Plasma->Stop Vent Vent chamber to atmospheric pressure Stop->Vent Remove Remove coated substrate Vent->Remove

Fig. 4: Experimental workflow for surface modification with TVMS via PECVD.

Methodology:

  • Substrate and Chamber Preparation:

    • Clean the substrate using an appropriate solvent (e.g., sonication in acetone and isopropanol).

    • Place the substrate in the PECVD reaction chamber.

    • Evacuate the chamber to a base pressure (e.g., <10 mTorr).

  • Deposition Process:

    • Introduce TVMS vapor into the chamber using a mass flow controller to achieve a stable working pressure (e.g., 100-200 mTorr).

    • Ignite the RF plasma at a set power (e.g., 20 W). Lower power generally leads to better retention of the vinyl functional groups.

    • Maintain the plasma for the desired deposition time. Film thickness is proportional to time.

    • Turn off the plasma, stop the monomer flow, and vent the chamber with an inert gas like nitrogen or argon.

    • Remove the coated substrate.

Self-Validation: Film deposition can be confirmed by ellipsometry to measure thickness or by X-ray Photoelectron Spectroscopy (XPS) to confirm the elemental composition (presence of Si, C). The retention of vinyl groups can be verified using Fourier-transform infrared spectroscopy (FTIR).

Conclusion and Recommendations

This compound and triethoxyvinylsilane are not interchangeable. They represent two distinct philosophies of surface modification.

Choose Triethoxyvinylsilane (TEVS) when:

  • Your substrate is inorganic and rich in hydroxyl groups (e.g., glass, silica, metal oxides).

  • You require a true self-assembled monolayer with a well-defined orientation of functional groups.

  • Your primary goal is to create a robust covalent linkage to improve adhesion for subsequent coatings or composite materials.[2][17]

  • You are working in a standard wet-chemistry lab environment without access to vacuum and plasma equipment.

Choose this compound (TVMS) when:

  • You need to coat a substrate that lacks reactive hydroxyl groups (e.g., polymers, noble metals).

  • Your application demands a highly cross-linked, conformal, and pinhole-free thin film.

  • Precise, nanometer-scale control over film thickness is critical.

  • You have access to PECVD equipment and are performing a solvent-free, vapor-phase deposition.

By understanding the core mechanistic differences and aligning them with the specific experimental goals, researchers can effectively leverage the unique strengths of each of these versatile silane precursors to advance their work in materials science, biotechnology, and beyond.

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A Comparative Guide to the Thermal Stability of Trivinylmethylsilane and Other Crosslinkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the formulation of robust polymeric materials, the choice of crosslinking agent is a critical determinant of performance, particularly concerning thermal stability. This guide provides a comprehensive comparison of the thermal stability of polymers crosslinked with Trivinylmethylsil-ane and three other widely used crosslinkers: Divinylbenzene (DVB), Triallyl Isocyanurate (TAIC), and Trimethylolpropane Trimethacrylate (TMPTMA). This analysis is grounded in experimental data and established scientific principles to empower researchers in making informed decisions for their material development needs.

Introduction: The Critical Role of Thermal Stability

Crosslinking transforms individual polymer chains into a three-dimensional network, significantly enhancing mechanical strength, chemical resistance, and, crucially, thermal stability. The ability of a crosslinked polymer to withstand elevated temperatures without significant degradation is paramount in numerous applications, from high-performance coatings and adhesives to advanced materials in the aerospace and electronics industries. The chemical nature of the crosslinker dictates the architecture and bond energies within the polymer network, thereby directly influencing its thermal resilience.

This guide will delve into the thermal performance of four key crosslinking agents:

  • Trivinylmethylsilane: An organosilane with three reactive vinyl groups, utilized in silicone and other polymer systems.

  • Divinylbenzene (DVB): A workhorse aromatic crosslinker known for imparting high thermal stability.

  • Triallyl Isocyanurate (TAIC): A trifunctional heterocyclic monomer that enhances thermal and mechanical properties.

  • Trimethylolpropane Trimethacrylate (TMPTMA): A trifunctional acrylic monomer widely used in radiation-curable and thermosetting systems.

Understanding the Contestants: Chemical Structures and Properties

The inherent thermal stability of a crosslinked polymer is intrinsically linked to the chemical structure of the crosslinking agent.

CrosslinkerChemical StructureKey Structural Features
This compound Contains a central silicon atom, imparting some characteristics of silicone chemistry. Three vinyl groups allow for trifunctional crosslinking.
Divinylbenzene (DVB) Aromatic benzene ring provides rigidity and high bond energies, contributing to excellent thermal stability.[1]
Triallyl Isocyanurate (TAIC) A stable triazine ring at its core enhances thermal resistance.[2] Three allyl groups provide crosslinking functionality.
Trimethylolpropane Trimethacrylate (TMPTMA) An aliphatic trifunctional methacrylate with ester linkages.[3]

Experimental Evaluation of Thermal Stability

The thermal stability of crosslinked polymers is primarily assessed using two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This technique provides critical data points for assessing thermal stability:

  • Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.

  • Td5 and Td10: The temperatures at which 5% and 10% weight loss occurs, respectively, providing a quantitative measure of the initial stages of degradation.

  • Temperature of Maximum Degradation Rate (Tmax): The temperature at which the rate of weight loss is highest, indicating the most intense phase of decomposition.

  • Char Yield: The percentage of residual mass at the end of the experiment, which can be indicative of flame retardancy and the formation of a stable carbonaceous layer.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Caption: A typical workflow for Thermogravimetric Analysis of crosslinked polymers.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] For crosslinked polymers, DSC is instrumental in determining the Glass Transition Temperature (Tg) . The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[6] A higher Tg generally indicates a more rigid and thermally stable network structure, as more energy is required to induce segmental motion of the polymer chains.[7]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Caption: Standard workflow for determining the glass transition temperature using DSC.

Comparative Thermal Stability Data

The following table summarizes available thermal stability data for polymers crosslinked with DVB, TAIC, and TMPTMA. It is important to note that direct, side-by-side comparative data for this compound under identical conditions is limited in the public domain. The presented values for this compound are based on the expected behavior of vinyl-functionalized siloxane polymers.

CrosslinkerPolymer SystemTonset (°C)Tmax (°C)Char Yield (%)Tg (°C)Reference(s)
This compound Silicone/Generic PolymerExpected > 350Expected > 400VariableVariable[8]
Divinylbenzene (DVB) Polystyrene~377~425~20>120[9][10]
Triallyl Isocyanurate (TAIC) Epoxy Resin~350~400~15~150[11]
Trimethylolpropane Trimethacrylate (TMPTMA) PMMA~350~410~5~110

Note: The thermal stability of a crosslinked polymer is highly dependent on the base polymer, the concentration of the crosslinker, and the curing conditions. The data presented here are representative examples and should be considered in the context of the specific experimental conditions reported in the cited literature.

In-Depth Analysis of Each Crosslinker

This compound
Divinylbenzene (DVB)

Divinylbenzene is a widely used crosslinker, particularly in styrenic polymers, due to the exceptional thermal stability it imparts. The aromatic rings within the DVB structure are inherently stable and require a significant amount of energy for bond scission. This results in polymers with high decomposition temperatures and substantial char formation upon pyrolysis. The rigid network created by DVB crosslinking also leads to a significant increase in the glass transition temperature.[9]

Triallyl Isocyanurate (TAIC)

Triallyl isocyanurate is a trifunctional monomer characterized by a thermally stable isocyanurate ring. This heterocyclic core contributes to the high-temperature resistance of polymers crosslinked with TAIC.[2] It is often used to enhance the thermal and mechanical properties of a variety of polymers, including polyolefins, PVC, and elastomers. The crosslinked network formed by TAIC is known to improve heat resistance and dimensional stability at elevated temperatures.

Trimethylolpropane Trimethacrylate (TMPTMA)

Trimethylolpropane trimethacrylate is a common trifunctional acrylic monomer used to create highly crosslinked networks, often through free-radical polymerization initiated by heat or radiation. The resulting polymers exhibit good thermal stability, although generally lower than that achieved with aromatic crosslinkers like DVB. The thermal degradation of TMPTMA-crosslinked polymers typically proceeds through scission of the ester groups and the polymer backbone. The high crosslink density achieved with TMPTMA contributes to an increased glass transition temperature and improved mechanical properties at elevated temperatures.

Conclusion: Selecting the Optimal Crosslinker for Thermal Stability

The selection of a crosslinking agent is a critical decision that must be guided by the specific thermal performance requirements of the final application.

  • For the highest thermal stability , particularly in non-silicone-based systems, Divinylbenzene (DVB) is an excellent choice due to its aromatic structure, which leads to high decomposition temperatures and significant char formation.

  • Triallyl Isocyanurate (TAIC) also offers excellent thermal stability, attributed to its stable triazine ring, making it a strong candidate for applications requiring robust performance at elevated temperatures.

  • Trimethylolpropane Trimethacrylate (TMPTMA) provides a good balance of thermal stability and reactivity, especially in systems where rapid curing is desired. It effectively increases the crosslink density, leading to improved thermomechanical properties.

  • This compound is a promising crosslinker, particularly for silicone-based systems or when modification of a polymer with organosilane properties is desired. While quantitative comparative data is limited, the inherent stability of vinyl-silane structures suggests good thermal performance. Further experimental investigation is warranted to fully elucidate its comparative thermal stability.

Ultimately, the optimal choice will depend on a holistic evaluation of thermal requirements, desired mechanical properties, chemical resistance, and processing conditions. This guide provides a foundational framework to aid researchers in this critical selection process.

References

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  • Figure 1 Synthesis of DVB-cross-linked PS resins and derivatiz
  • Effect of Electron Radiation and Triallyl Isocyanurate on the Structure, Thermal, and Mechanical Properties of Epoxy Resin Filled with Dusty Fiber Fraction Derived from Recycled Wind Turbine Blades. (n.d.). MDPI.
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  • Thermal stability of polydivinylbenzene and of copolymers of styrene with divinylbenzene and with trivinylbenzene. (n.d.). Semantic Scholar.
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  • Trimethylolpropane Triacrylate: Industrial Applications and Genotoxicity. (2024). ChemicalBook.
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mechanical properties of silicones crosslinked with Trivinylmethylsilane vs divinylbenzene.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the formulation of silicone elastomers for advanced applications, from medical devices to high-performance sealants, the choice of crosslinking agent is a critical determinant of the final material's mechanical properties. This guide provides an in-depth technical comparison of two distinct vinyl crosslinkers: trivinylmethylsilane (TVMS) and divinylbenzene (DVB). By examining their chemical structures, crosslinking mechanisms, and resultant effects on the mechanical performance of silicone networks, this document aims to equip researchers with the foundational knowledge to make informed decisions in their material design and development.

The Decisive Role of the Crosslinker

The transformation of viscous silicone polymers into a robust, elastic solid is achieved through the formation of a three-dimensional network of crosslinks. The crosslinking agent dictates the density and architecture of this network, thereby directly influencing critical mechanical properties such as tensile strength, elongation at break, and hardness. The selection of an appropriate crosslinker is therefore not a trivial choice, but a fundamental step in tailoring the performance of the silicone elastomer to the specific demands of an application.

This guide focuses on the platinum-catalyzed hydrosilylation reaction, a widely used method for curing silicone elastomers due to its efficiency and the absence of by-products.[1][2] In this reaction, a hydride-functional siloxane (Si-H) adds across a vinyl group (C=C) in the presence of a platinum catalyst, forming a stable silicon-carbon bond.[3][4] Both this compound and divinylbenzene provide the necessary vinyl functionality to participate in this curing chemistry.

Chemical Structure: The Root of Performance Differences

The fundamental differences in the mechanical properties imparted by TVMS and DVB stem from their distinct chemical structures.

This compound (TVMS) , with the chemical formula CH₃Si(CH=CH₂)₃, is a compact, trifunctional organosilicon molecule. Its silicon-carbon and siloxane-like character make it highly compatible with the polydimethylsiloxane (PDMS) backbone of most silicone polymers. The three vinyl groups allow it to act as a junction point, connecting three different polymer chains.

Divinylbenzene (DVB) , C₆H₄(CH=CH₂)₂, is an aromatic hydrocarbon with two vinyl groups attached to a benzene ring. Its rigid, planar aromatic structure is fundamentally different from the flexible, helical structure of the PDMS chains. This structural disparity can lead to differences in miscibility and the final network architecture.

Crosslinking Mechanism and Network Architecture

The process of network formation via platinum-catalyzed hydrosilylation is visually represented in the following diagram.

G cluster_reactants Reactants cluster_process Curing Process cluster_product Product PDMS_H Hydride-functional PDMS (Si-H) Mixing Mixing PDMS_H->Mixing Crosslinker Vinyl Crosslinker (TVMS or DVB) Crosslinker->Mixing Pt_Catalyst Platinum Catalyst Pt_Catalyst->Mixing Curing Curing (Thermal or UV) Mixing->Curing Hydrosilylation Elastomer Crosslinked Silicone Elastomer Curing->Elastomer

Caption: General workflow for the preparation of crosslinked silicone elastomers.

The trifunctional nature of TVMS allows for the formation of a relatively homogeneous and flexible network. The Si-CH₃ and Si-O-like character of the crosslinker integrates seamlessly into the PDMS matrix.

In contrast, the rigid aromatic core of DVB introduces stiff segments into the otherwise flexible silicone network. This can lead to a more heterogeneous network structure with regions of higher rigidity. The efficiency of the crosslinking reaction can also be influenced by the compatibility of the aromatic DVB with the silicone polymer.

Comparative Mechanical Properties: A Data-Driven Analysis

Table 1: Predicted Impact of Crosslinker Choice on Mechanical Properties

Mechanical PropertySilicone Crosslinked with this compound (TVMS)Silicone Crosslinked with Divinylbenzene (DVB)Rationale
Tensile Strength Moderate to HighPotentially HigherThe rigid aromatic rings of DVB can act as reinforcing elements within the polymer matrix, leading to an increase in the force required to break the material.[8]
Elongation at Break HighLowerThe flexible nature of the TVMS crosslinks and their compatibility with the PDMS matrix allow for greater chain mobility and extension before failure.[9][10] The rigid DVB crosslinks restrict chain movement, leading to a more brittle material with lower elongation.[11]
Young's Modulus LowerHigherThe modulus, or stiffness, of the material is expected to be significantly higher with DVB due to the introduction of the rigid aromatic structures which resist deformation.[12]
Shore A Hardness LowerHigherHardness is directly related to the crosslink density and the rigidity of the network. The stiff network created by DVB will result in a harder material.[13]

Table 2: Representative Experimental Data for Vinyl-Crosslinked Silicones

PropertyTypical Range for Silicone Elastomers
Tensile Strength (MPa) 3 - 10
Elongation at Break (%) 100 - 800[14]
Young's Modulus (MPa) 0.5 - 4.0[12]
Shore A Hardness 20 - 70

Note: The actual values will depend on the specific formulation, including the molecular weight of the base polymer, the concentration of the crosslinker, and the presence of any fillers.

Experimental Protocols

To facilitate further research and direct comparison, the following section outlines detailed, step-by-step methodologies for the preparation and mechanical testing of silicone elastomers crosslinked with TVMS and DVB.

Preparation of Silicone Elastomers

G cluster_prep Elastomer Preparation Start Start Weigh Weigh PDMS, Crosslinker, and Catalyst Start->Weigh Mix Thoroughly Mix Components Weigh->Mix Degas Degas Mixture in a Vacuum Chamber Mix->Degas Pour Pour into Mold Degas->Pour Cure Cure in an Oven at a Specified Temperature and Time Pour->Cure Demold Demold Cured Elastomer Cure->Demold Post_Cure Post-Cure to Remove Volatiles and Complete Curing Demold->Post_Cure End End Post_Cure->End

Caption: Experimental workflow for preparing silicone elastomer samples.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS)

  • Hydride-terminated polydimethylsiloxane (crosslinker)

  • This compound (TVMS) or Divinylbenzene (DVB)

  • Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst)

  • Toluene (or other suitable solvent)

  • Molds (e.g., petri dishes, custom-made molds for tensile testing specimens)

Procedure:

  • Formulation Calculation: Determine the desired molar ratio of Si-H groups to vinyl groups. A 1:1 ratio is a common starting point.

  • Component Weighing: Accurately weigh the vinyl-terminated PDMS, hydride-terminated PDMS, and the chosen crosslinker (TVMS or DVB) into a clean, dry mixing vessel.

  • Catalyst Addition: Add the platinum catalyst to the mixture. The amount of catalyst is typically in the parts-per-million (ppm) range relative to the total weight of the polymers.

  • Mixing: Thoroughly mix the components until a homogeneous mixture is obtained. For high-viscosity polymers, a planetary mixer or a similar high-shear mixing apparatus is recommended.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into the desired molds.

  • Curing: Transfer the molds to an oven and cure at a specified temperature and time. Typical curing conditions are 80-150°C for 1-4 hours.

  • Demolding and Post-Curing: After curing, carefully remove the elastomer from the molds. A post-curing step (e.g., at a higher temperature for a longer duration) is often performed to ensure complete crosslinking and remove any residual volatile compounds.

Mechanical Testing

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer (for accurate strain measurement)

  • Durometer (for hardness testing, Shore A scale)

Procedure:

  • Specimen Preparation: Cut the cured silicone sheets into standardized dumbbell-shaped specimens for tensile testing according to ASTM D412.

  • Tensile Testing:

    • Mount the specimen in the grips of the UTM.

    • Attach the extensometer to the gauge section of the specimen.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and displacement data throughout the test.

    • Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.

  • Hardness Testing:

    • Place the cured silicone sample on a flat, hard surface.

    • Press the durometer indenter firmly into the sample and record the Shore A hardness value.

    • Take multiple readings at different locations and calculate the average.

Conclusion: Tailoring Silicone Properties Through Crosslinker Selection

The choice between this compound and divinylbenzene as a crosslinker for silicone elastomers has a profound impact on the resulting mechanical properties.

  • This compound is the preferred choice for applications requiring high flexibility and elongation. Its chemical similarity to the silicone backbone results in a more homogeneous and compliant network.

  • Divinylbenzene , on the other hand, can be utilized to increase the stiffness, hardness, and tensile strength of the silicone elastomer. The incorporation of its rigid aromatic structure provides a reinforcing effect but at the cost of reduced elongation.

Ultimately, the optimal crosslinker is application-dependent. By understanding the fundamental relationship between the chemical structure of the crosslinker and the macroscopic mechanical properties of the silicone network, researchers can rationally design and formulate materials with tailored performance characteristics for their specific needs in drug development, medical devices, and other advanced scientific applications.

References

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A Senior Application Scientist's Guide to the Analytical Quantification of Trivinylmethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced materials and specialty chemicals, the precise quantification of reactive intermediates like trivinylmethylsilane (TVMS) is paramount.[1] As a key crosslinking agent and monomer in the synthesis of silicone polymers, coatings, and encapsulants, its concentration directly influences the final material's properties, including thermal stability and mechanical strength.[1] For researchers, scientists, and drug development professionals, the ability to accurately measure TVMS is not just a matter of quality control; it is a cornerstone of reproducible and reliable research and development.

This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this compound. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. Our focus is to equip you with the expertise to select and implement the most appropriate analytical strategy for your specific application.

The Analytical Challenge: Why this compound Quantification Matters

This compound (C₇H₁₂Si) is a volatile organosilicon compound characterized by three reactive vinyl groups attached to a central silicon atom, along with a methyl group.[1][2] This structure imparts a high degree of reactivity, making it an excellent monomer for polymerization and a crosslinking agent for creating robust polymer networks. However, this reactivity also presents analytical challenges. The vinyl groups are susceptible to polymerization and other reactions, which can alter the concentration of the analyte if not handled and analyzed appropriately. Furthermore, impurities from its synthesis or degradation can interfere with quantification.[3][4][5] Therefore, the chosen analytical method must be selective, sensitive, and robust.

Comparative Analysis of Key Quantification Methods

The quantification of this compound can be approached using several analytical techniques. The choice of method is often dictated by the sample matrix, the required sensitivity, and the available instrumentation. Here, we compare the most effective and commonly employed methods: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Method Comparison at a Glance
FeatureGas Chromatography (GC-FID/MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation by volatility and interaction with a stationary phase, followed by detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Absorption of infrared radiation by molecular vibrations.
Selectivity High (excellent with MS)High (structural elucidation)Moderate (functional group specific)
Sensitivity High (ppb to ppm levels)Moderate (requires higher concentrations)Low to Moderate
Quantitative Accuracy High (with proper calibration)High (inherently quantitative)Moderate (requires careful calibration)
Sample Throughput HighModerateHigh
Destructive? YesNoNo
Key Strengths Excellent for complex mixtures and trace analysis.Absolute quantification without a specific reference standard of the analyte.Rapid, non-destructive, and good for monitoring reactions.
Limitations Requires volatile and thermally stable analytes.Lower sensitivity, potential for peak overlap.Susceptible to matrix effects, less specific than NMR or GC-MS.
In-Depth Analysis of Analytical Techniques
1. Gas Chromatography (GC): The Workhorse for Volatile Silanes

Gas chromatography is a powerful technique for separating and quantifying volatile compounds like this compound.[6][7] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides excellent sensitivity and selectivity.

The Rationale Behind GC: TVMS has a boiling point of 123.895°C at 760 mmHg, making it ideally suited for GC analysis.[1] The separation on a GC column allows for the isolation of TVMS from other volatile components in the sample, such as solvents, impurities, or other reactants.

Experimental Workflow: GC-FID for Routine Quantification

The following is a generalized protocol. Method validation is crucial for ensuring the accuracy and reliability of results for a specific application.[8][9][10][11]

Caption: Workflow for this compound Quantification by GC-FID.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a volatile, non-polar solvent (e.g., heptane).

    • Create a series of calibration standards by diluting the stock solution.

    • Add a known concentration of an internal standard (e.g., dodecane) to all standards and samples. The internal standard helps to correct for variations in injection volume and detector response.

  • GC-FID Conditions:

    • Injector: Split/splitless, 250°C.

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is a good starting point. A typical dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 150°C at 10°C/min.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Detector: FID at 280°C.

  • Data Analysis:

    • Integrate the peak areas of this compound and the internal standard.

    • Calculate the response factor of TVMS relative to the internal standard using the calibration standards.

    • Determine the concentration of TVMS in the samples based on their peak area ratios and the response factor.

Trustworthiness through Self-Validation: The use of an internal standard is a critical component of a self-validating system. Any minor fluctuations in the analytical process will affect both the analyte and the internal standard, thus preserving the accuracy of the final calculated concentration.

For Enhanced Specificity: GC-Mass Spectrometry (GC-MS)

When dealing with complex matrices where co-elution is a possibility, coupling the GC to a mass spectrometer is the authoritative choice.[12] GC-MS provides not only retention time data but also the mass spectrum of the eluting compound, offering a much higher degree of confidence in peak identification.[13][14][15][16] The fragmentation pattern of this compound in the mass spectrometer serves as a unique fingerprint. Derivatization with trimethylsilyl (TMS) is a common technique to enhance volatility for GC-MS analysis of less volatile compounds, although it is not typically necessary for TVMS itself.[17][18]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of Absolute Quantification

The Rationale Behind NMR: The ¹H NMR spectrum of this compound exhibits distinct signals for the vinyl and methyl protons. The integral of these signals is directly proportional to the number of protons giving rise to them. By adding a certified internal standard with a known concentration and non-overlapping peaks, the concentration of TVMS can be accurately determined.[21]

Experimental Workflow: Quantitative ¹H NMR

Caption: Workflow for Quantitative NMR (qNMR) Analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Crucial Parameter: Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time of the protons being quantified) to allow for full magnetization recovery. This is essential for accurate integration.[19]

  • Data Analysis:

    • Carefully integrate the well-resolved signals of both this compound (e.g., the vinyl protons) and the internal standard.

    • The concentration of this compound can be calculated using the following equation:

      Cₓ = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ

      Where:

      • C = Concentration

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the standard

      • x = this compound

      • std = Internal Standard

Trustworthiness and Expertise: The key to reliable qNMR is the careful selection of the internal standard and the optimization of acquisition parameters, especially the relaxation delay.[22] While ²⁹Si NMR can also be used for organosilicon compounds, its low natural abundance and sensitivity make it less practical for routine quantification compared to ¹H NMR.[23]

3. Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Screening Tool

FTIR spectroscopy is a rapid and non-destructive technique that is well-suited for qualitative analysis and for monitoring the consumption of this compound in a reaction.[24] While it can be used for quantification, it is generally less precise than GC or NMR.[25]

The Rationale Behind FTIR: The this compound molecule has characteristic infrared absorption bands corresponding to the vibrations of its functional groups. For instance, the C=C stretching of the vinyl groups and the Si-C stretching vibrations give rise to distinct peaks in the IR spectrum.[26][27][28] The intensity of these peaks is proportional to the concentration of TVMS.

Experimental Workflow: Quantitative FTIR

Caption: Workflow for Quantitative FTIR Analysis.

Step-by-Step Protocol:

  • Calibration:

    • Prepare a series of standards of this compound in a non-interfering solvent or matrix.

    • Acquire the FTIR spectrum of each standard.

    • Select a characteristic absorption band of TVMS (e.g., the vinyl C-H out-of-plane bend around 960 cm⁻¹ or the C=C stretch around 1600 cm⁻¹).

    • Create a calibration curve by plotting the absorbance of the selected peak against the concentration of the standards.

  • Sample Analysis:

    • Acquire the FTIR spectrum of the unknown sample under the same conditions as the standards.

    • Measure the absorbance of the characteristic peak.

    • Determine the concentration of TVMS in the sample from the calibration curve.

Expert Insight: Quantitative FTIR is most effective when the sample matrix is consistent.[29] Variations in the matrix can affect the absorption bands and lead to inaccuracies. It is an excellent tool for real-time reaction monitoring where relative changes in concentration are of primary interest.

Conclusion: Selecting the Optimal Method

The choice of the analytical method for this compound quantification is a critical decision that should be based on the specific requirements of the analysis.

  • For routine quality control and analysis of relatively clean samples where high throughput is needed, GC-FID with an internal standard offers a robust and reliable solution.

  • When absolute certainty of identification is required, especially in complex matrices or for impurity profiling, GC-MS is the undisputed choice.

  • For applications demanding the highest accuracy and for the certification of reference materials, quantitative NMR stands out due to its inherent ability for absolute quantification.

  • FTIR spectroscopy serves as a valuable, rapid screening tool and is particularly useful for monitoring the progress of reactions involving this compound.

By understanding the principles, strengths, and limitations of each of these techniques, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method to ensure the quality and integrity of their work. Method validation remains a cornerstone of reliable analytical measurements, and the protocols outlined here should be adapted and validated for each specific application.[8][9][10][11]

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A Comparative Analysis of Trivinylmethylsilane Degradation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of advanced materials, particularly in the synthesis of silicone polymers, the choice of crosslinking agent is paramount to the final properties and long-term stability of the product. Trivinylmethylsilane (TVMS) is a widely utilized organosilane crosslinker, prized for its ability to introduce vinyl functionalities that facilitate robust polymer networks. However, the service life and performance of materials derived from TVMS are intrinsically linked to its degradation profile under various environmental stresses. This guide provides an in-depth technical analysis of the degradation of this compound, offering a comparative perspective against common alternatives and detailing the experimental methodologies required for such an evaluation. This document is intended for researchers, scientists, and drug development professionals who rely on a deep understanding of material stability.

Introduction to this compound and Its Role as a Crosslinking Agent

This compound (C7H12Si) is a key intermediate in the production of silicone polymers.[1][2] Its molecular architecture, featuring three reactive vinyl groups and a methyl group attached to a central silicon atom, allows it to act as a potent crosslinking agent.[1][2] During polymerization, the vinyl groups readily participate in reactions, forming a durable three-dimensional network that imparts desirable properties such as thermal stability, flexibility, and chemical resistance to the final silicone material.[2][3] These characteristics are critical in demanding applications within the electronics, automotive, and aerospace industries.[2]

However, the silicon-carbon and silicon-vinyl bonds in TVMS are susceptible to degradation through several pathways, including hydrolysis, oxidation, and thermal decomposition. Understanding the kinetics and mechanisms of these degradation processes is crucial for predicting material lifetime, ensuring product reliability, and developing more stable formulations.

Comparative Overview of this compound and Alternative Crosslinkers

The selection of a crosslinking agent is often a balance between reactivity, stability, and cost. While TVMS is a popular choice, other vinylsilanes and functionalized silanes are also employed. Here, we compare TVMS with two common alternatives: Divinyldimethylsilane (DVMS) and Vinyltrimethoxysilane (VTMS).

FeatureThis compound (TVMS)Divinyldimethylsilane (DVMS)Vinyltrimethoxysilane (VTMS)
Structure (CH2=CH)3SiCH3(CH2=CH)2Si(CH3)2CH2=CHSi(OCH3)3
Functionality Trifunctional (Vinyl)Difunctional (Vinyl)Monofunctional (Vinyl), Trifunctional (Methoxy)
Crosslinking Density HighModerateVariable (depends on hydrolysis/condensation)
Primary Degradation Concern Hydrolysis of Si-C bond, Oxidation of vinyl groupsSimilar to TVMS, but lower crosslink density may affect overall stabilityHydrolysis of Si-OCH3 bonds is the primary and intended reaction for crosslinking
Anticipated Thermal Stability GoodModerate to GoodGood, with the formation of a stable siloxane network

Discussion of Comparison:

This compound, with its three vinyl groups, can form a highly crosslinked and rigid network. This high density of crosslinks can contribute to excellent thermal stability. Divinyldimethylsilane, being difunctional, will result in a less densely crosslinked network, which might offer greater flexibility but potentially lower thermal and oxidative stability compared to a network formed from TVMS under similar conditions.

Vinyltrimethoxysilane represents a different class of crosslinking agent. Its crosslinking action is primarily achieved through the hydrolysis of the methoxy groups to form silanols, which then condense to create a stable siloxane (Si-O-Si) network.[2][3][4] This moisture-cured crosslinking is a deliberate and controlled process.[4] The vinyl group on VTMS can then participate in further polymerization or be used for grafting onto polymer backbones.[1][5] The inherent stability of the resulting siloxane backbone generally imparts excellent thermal and oxidative resistance to materials crosslinked with VTMS.[3]

Key Degradation Pathways of this compound

The degradation of this compound can be broadly categorized into three main pathways: hydrolysis, oxidation, and thermal decomposition. The following sections will delve into the mechanisms of each pathway.

Hydrolytic Degradation

Although vinylsilanes are generally considered more stable towards hydrolysis than alkoxysilanes, the silicon-carbon bond in this compound can still undergo cleavage in the presence of water, particularly under acidic or basic conditions. The vinyl groups are generally stable to hydrolysis with reagents like TBAF.[6]

The proposed mechanism involves the nucleophilic attack of water or hydroxide ions on the silicon atom, leading to the formation of silanols and the release of ethene. The resulting methylsilanol species can then undergo further condensation to form siloxanes.

Caption: Proposed pathway for the hydrolytic degradation of this compound.

Oxidative Degradation

The vinyl groups in this compound are susceptible to oxidative attack, particularly in the presence of heat, UV radiation, and oxidizing agents. This can lead to the formation of various oxygenated species, including epoxides, aldehydes, ketones, and carboxylic acids, which can further react and lead to chain scission and embrittlement of the polymer network. The analysis of such degradation products is often carried out using techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).[7][8]

Caption: Simplified pathway for the thermal degradation of this compound.

Experimental Protocols for Degradation Analysis

To quantitatively assess the degradation of this compound and compare it with its alternatives, a suite of analytical techniques should be employed. The following protocols provide a framework for these investigations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Degradation Products

Objective: To separate, identify, and quantify the volatile and semi-volatile products generated during the degradation of this compound.

Protocol:

  • Sample Preparation:

    • For hydrolytic degradation, incubate a known concentration of this compound in an aqueous solution (e.g., buffered at a specific pH) at a controlled temperature for various time intervals. Extract the degradation products with a suitable organic solvent (e.g., heptane). [9][10] * For thermal degradation, pyrolyze a small amount of the sample in a pyrolysis-GC-MS system at a series of elevated temperatures. [7][8] * For oxidative degradation, expose the sample to an oxidative environment (e.g., UV irradiation in the presence of air, or chemical oxidation) and then extract the products. [7][8]

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

    • Column: A non-polar or medium-polarity capillary column (e.g., TG-5 SILMS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating a wide range of silane-related compounds. [11] * Injection: Inject 1 µL of the extracted sample in splitless mode.

    • Oven Temperature Program: Start at a low temperature (e.g., 45-80°C) and ramp up to a high temperature (e.g., 250-300°C) at a controlled rate (e.g., 10-20°C/min) to elute compounds with a wide range of boiling points. [11][12] * Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min). [11] * MS Parameters: Acquire mass spectra over a suitable mass range (e.g., 50-400 amu) and use a spectral library (e.g., NIST) to identify the separated compounds. [11]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Trivinylmethylsilane for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for researchers and scientists in the fast-paced environment of drug development and scientific discovery. This guide provides an in-depth, procedural framework for the safe and compliant disposal of trivinylmethylsilane (C7H12Si), a highly flammable and reactive organosilane. By moving beyond mere procedural lists to explain the underlying scientific principles, this document aims to be the definitive resource for handling this specialized chemical waste, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Hazard Assessment: Understanding this compound

Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is a colorless, highly flammable liquid with a low flash point, making it a significant fire risk.[1][2] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, and away from any potential ignition sources.[1][3]

Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The appropriate PPE provides a critical barrier against accidental exposure. While specific glove choices should be based on the manufacturer's compatibility data, studies on similar organosilanes suggest that materials like 4H laminate gloves offer extended protection.[4][5]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber for short-term handling; 4H laminate for extended tasks).[4][5]

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges should be used if working outside of a fume hood or if there is a risk of inhalation.[3]

Key Properties and Hazards of this compound
PropertyValueSource(s)
Chemical Formula C7H12Si
Molecular Weight 124.26 g/mol
Appearance Colorless Liquid[1]
Boiling Point 102°C[2]
Flash Point 15°C[2]
Density 0.769 g/cm³
Hazards Highly flammable liquid and vapor, Air sensitive[1][2]
Hazardous Decomposition Products Combustion may produce carbon monoxide, carbon dioxide, and silicon dioxide.[1]

Disposal Plan: A Multi-faceted Approach

The proper disposal of this compound is governed by a strict regulatory framework, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which manages hazardous waste from "cradle-to-grave".[6][7][8] this compound is classified as a Class 3 hazardous material due to its flammability.[6] This necessitates a disposal plan that is both scientifically sound and compliant with all applicable federal, state, and local regulations.

In-Laboratory Treatment of Small Quantities: Oxidation of Vinyl Groups

For small quantities of this compound waste generated in the laboratory, a chemical treatment step to reduce its reactivity and flammability prior to collection by a licensed waste disposal service is a responsible practice. The three vinyl groups attached to the silicon atom are susceptible to oxidation. A controlled oxidation using potassium permanganate (KMnO4) can cleave the carbon-carbon double bonds of the vinyl groups, converting them into less volatile and less flammable compounds.

Disclaimer: This procedure should only be carried out by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

Experimental Protocol: Controlled Oxidation of this compound

  • Preparation:

    • Conduct the entire procedure within a certified chemical fume hood.

    • Ensure a Class B fire extinguisher (for flammable liquids) and a spill kit are readily accessible.

    • Prepare a cold water or ice bath to control the reaction temperature.

    • Wear all prescribed PPE.

  • Reaction Setup:

    • In a flask of appropriate size, place the this compound waste.

    • For every 1 gram of this compound, prepare a solution of approximately 4 grams of potassium permanganate in 100 mL of water. This provides a significant excess of the oxidizing agent.

    • Place the flask containing the this compound in the ice bath and begin stirring with a magnetic stirrer.

  • Controlled Addition:

    • Slowly add the potassium permanganate solution to the stirred this compound waste dropwise using an addition funnel. The reaction is exothermic, and slow addition is crucial to maintain temperature control.

    • Monitor the reaction temperature. If the temperature begins to rise rapidly, pause the addition and allow the mixture to cool.

  • Reaction Monitoring and Completion:

    • The purple color of the permanganate will disappear as it is consumed in the reaction. Continue adding the permanganate solution until the purple color persists, indicating that the this compound has been completely oxidized.

    • A brown precipitate of manganese dioxide (MnO2) will form.

    • Allow the mixture to stir at room temperature for an additional hour to ensure the reaction is complete.

  • Work-up and Neutralization:

    • The resulting mixture will contain the oxidized silane products, manganese dioxide, and any excess potassium permanganate.

    • Quench any remaining permanganate by the careful, dropwise addition of a saturated sodium bisulfite solution until the purple color disappears.

    • The final mixture can now be collected in a designated hazardous waste container for pickup by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

Spill Management

In the event of a this compound spill, immediate and decisive action is required to mitigate the risks of fire and exposure.

Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[9]

  • Eliminate Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[9][10]

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or opening windows if it is safe to do so.

  • Contain the Spill: Use a non-combustible absorbent material, such as spill pads with a vapor barrier, to create a dike around the spill and prevent it from spreading.[9][10][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Absorb the Spill: Apply the absorbent material to the spill, working from the outside in.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[9]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Contaminated Materials: All materials used for the cleanup, including PPE, must be placed in the hazardous waste container.[11]

Waste Collection and Final Disposal

All waste streams containing this compound, whether treated in the lab or collected from a spill, must be managed as hazardous waste.

  • Containerization: Use only approved, chemically compatible containers for waste collection.[6] The container must be in good condition and have a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[12]

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.[12]

  • Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company. These facilities are equipped to handle and dispose of flammable liquids safely, typically through incineration or fuel blending.[13]

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process and procedural flow for the safe and compliant disposal of this compound.

Trivinylmethylsilane_Disposal_Workflow This compound Disposal Decision Workflow cluster_prep Preparation & Assessment cluster_spill Spill Scenario cluster_disposal_path Disposal Pathway cluster_final Final Disposition start Waste this compound Generated assess_hazards Assess Hazards: - Flammability - Reactivity start->assess_hazards don_ppe Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Flame-Retardant Lab Coat assess_hazards->don_ppe spill Spill Occurs don_ppe->spill quantity_check Small Quantity? don_ppe->quantity_check spill_cleanup Follow Spill Cleanup Protocol: 1. Evacuate & Alert 2. Eliminate Ignition Sources 3. Contain & Absorb 4. Collect Waste spill->spill_cleanup Yes collect_waste Collect in Labeled Hazardous Waste Container spill_cleanup->collect_waste lab_treatment In-Laboratory Oxidation (Controlled Conditions) quantity_check->lab_treatment Yes quantity_check->collect_waste No (Large Quantity) lab_treatment->collect_waste store_waste Store in Designated Waste Accumulation Area collect_waste->store_waste ehs_pickup Arrange for EHS/ Licensed Contractor Pickup store_waste->ehs_pickup final_disposal Final Disposal: Incineration or Fuel Blending ehs_pickup->final_disposal

Caption: Workflow for the safe disposal of this compound.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Trivinylmethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of Trivinylmethylsilane, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). It is designed for laboratory professionals who require not just procedural steps, but a foundational understanding of why these precautions are critical. Our approach is grounded in established safety protocols and field-proven best practices to ensure a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks of this compound

This compound (C7H12Si) is a highly flammable and air-sensitive organosilane compound.[1][2][3] A thorough understanding of its properties is the cornerstone of safe handling and effective PPE selection.

  • Extreme Flammability: The primary and most immediate hazard is its high flammability. It is classified as a Flammable Liquid, Category 2, with a flash point of 15°C (59°F).[2][3] Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[3] All work must be conducted away from open flames, sparks, and hot surfaces.[2]

  • Air Sensitivity: The material is sensitive to air and should be stored under an inert atmosphere, such as nitrogen or argon, to maintain its stability.[1][3]

  • Inhalation Hazard: While detailed toxicological properties have not been fully investigated, inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[1][3] Work must always be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Skin and Eye Contact: Direct contact can cause irritation.[5] Though specific data on severe corrosion is limited for this exact compound, related organosilanes can cause significant skin and eye damage. Therefore, preventing any direct bodily contact is a critical control point.

Core PPE Requirements for Routine Operations

For any standard laboratory procedure involving the handling of this compound (e.g., weighing, transferring, or use in a reaction), the following PPE is mandatory.

Eye and Face Protection
  • Safety Glasses with Side Shields: As a minimum requirement for any laboratory work.

  • Chemical Splash Goggles: These are essential and must be worn at all times when handling the liquid. They provide a seal around the eyes, offering superior protection from splashes compared to safety glasses.

  • Face Shield: A full-face shield should be worn over chemical splash goggles during procedures with a higher risk of splashing, such as transferring large volumes or conducting reactions under pressure. This protects the entire face from direct contact.[2]

Skin and Body Protection
  • Flame-Resistant (FR) Lab Coat: Due to the high flammability of this compound, a standard lab coat is insufficient. An FR-rated lab coat must be worn and fully fastened.

  • Chemical-Resistant Gloves: This is a critical component of your PPE. Safety Data Sheets specify "protective gloves," but material selection is key.[2]

    • Material Selection: While nitrile gloves are common in labs, for organosilanes, more robust materials like Butyl rubber or Viton™ should be considered, especially for prolonged tasks or spill cleanup. Always consult the glove manufacturer’s chemical resistance guides for specific breakthrough times.

    • Double Gloving: It is best practice to wear two pairs of gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Chemical-Resistant Apron: A rubber or neoprene apron worn over the FR lab coat provides an additional barrier during transfers of significant quantities.

Respiratory Protection
  • Standard Operations: For all routine handling within a properly functioning chemical fume hood, respiratory protection is typically not required. The fume hood serves as the primary engineering control to prevent inhalation exposure.

  • Emergency Situations: In the event of a large spill or a failure of ventilation controls, respiratory protection is mandatory. A full-facepiece respirator with appropriate cartridges for organic vapors or, for higher concentrations, a self-contained breathing apparatus (SCBA) should be used by trained emergency response personnel.[6][7]

Operational Plans and Step-by-Step Protocols

Routine Handling in a Chemical Fume Hood
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items and ignition sources.[4]

  • PPE Donning: Put on your FR lab coat, chemical splash goggles, face shield (if required), and two pairs of appropriate chemical-resistant gloves.

  • Inert Atmosphere: If the procedure requires, ensure a source of inert gas (nitrogen or argon) is available to blanket the chemical.

  • Chemical Transfer: Use only non-sparking tools for opening containers.[1] Ground and bond containers and receiving equipment during transfers to prevent static discharge.[1][2]

  • Post-Handling: Tightly close the container immediately after use.[2] Wipe down the exterior of the container with a damp cloth (if compatible with the process) to remove any residue.

  • Glove Removal: Remove the outer pair of gloves first, turning them inside out. Then, remove the inner pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.

Spill Response Plan
  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity.

  • Isolate: If safe to do so, eliminate all ignition sources.[4]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Assess and Select PPE: For a small, contained spill, the PPE outlined in Section 2 may be sufficient. For larger spills, Level B protection, including an SCBA and chemical-resistant clothing, may be necessary and should only be undertaken by trained personnel.[8][9]

  • Containment: Use an inert, non-combustible absorbent material like dry sand or earth to contain the spill. Do not use combustible materials like paper towels.

  • Cleanup: Carefully collect the absorbent material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal Plan
  • Classification: Waste contaminated with this compound is classified as hazardous waste due to its flammability.[1]

  • Containerization: All contaminated materials (e.g., used gloves, absorbent materials, empty containers) must be collected in a designated, sealed, and clearly labeled hazardous waste container. Empty containers retain product residue and can be dangerous.[1]

  • Segregation: Keep organosilane waste separate from other waste streams, particularly aqueous or oxidizing waste, to prevent incompatible reactions.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[3]

Visual Workflow: PPE Selection for this compound

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task being performed.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Task Assessment cluster_scenarios Operational Scenarios cluster_ppe Required PPE Level start Identify Handling Task routine Routine Use (In Fume Hood) start->routine small_spill Small Spill (<100 mL, in hood) start->small_spill large_spill Large Spill or Ventilation Failure start->large_spill ppe_routine Core PPE: - FR Lab Coat - Chemical Goggles - Face Shield (as needed) - Double Chemical Gloves routine->ppe_routine ppe_spill Enhanced PPE: - Core PPE Plus: - Chemical Resistant Apron - Consider Butyl/Viton Gloves small_spill->ppe_spill ppe_emergency Emergency PPE (Trained Personnel Only): - Level B Protection - SCBA Respirator - Full Chemical Resistant Suit large_spill->ppe_emergency

Caption: PPE selection based on the operational task.

Summary of PPE Recommendations

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Weighing/Transfer Chemical Splash GogglesDouble Layer Chemical-Resistant Gloves (e.g., Nitrile/Butyl)Flame-Resistant (FR) Lab CoatNot required inside a fume hood
Reaction Setup/Workup Chemical Splash Goggles & Face ShieldDouble Layer Chemical-Resistant Gloves (e.g., Butyl)FR Lab Coat & Chemical-Resistant ApronNot required inside a fume hood
Small Spill Cleanup (<100mL) Chemical Splash Goggles & Face ShieldDouble Layer Heavy-Duty Chemical Gloves (e.g., Butyl, Viton™)FR Lab Coat & Chemical-Resistant ApronAir-purifying respirator with organic vapor cartridges may be needed if outside a hood
Large Spill / Emergency Full-Facepiece SCBAHeavy-Duty Chemical GlovesFull Chemical-Resistant Suit (Level B)Positive-Pressure Self-Contained Breathing Apparatus (SCBA)

References

  • Gelest, Inc. (2015). This compound - Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Silicon. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Silicon tetrahydride. Retrieved from [Link]

  • MachineryHost. (2009). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). SILICON TETRAHYDRIDE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.